molecular formula C24H26ClN7O B8210266 SM1-71

SM1-71

货号: B8210266
分子量: 464.0 g/mol
InChI 键: SCMLGVPMSXTUNC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SM1-71 is a useful research compound. Its molecular formula is C24H26ClN7O and its molecular weight is 464.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN7O/c1-3-22(33)28-20-6-4-5-7-21(20)29-23-19(25)16-26-24(30-23)27-17-8-10-18(11-9-17)32-14-12-31(2)13-15-32/h3-11,16H,1,12-15H2,2H3,(H,28,33)(H2,26,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMLGVPMSXTUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NC(=O)C=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multi-Pronged Attack of SM1-71 on Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM1-71 has emerged as a potent multi-targeted kinase inhibitor, demonstrating significant anti-cancer activity across a range of malignancies, particularly those harboring KRAS mutations. Its unique mechanism of action, involving both reversible and irreversible covalent inhibition of key signaling kinases, positions it as a valuable tool for interrogating cancer cell vulnerabilities and as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, detailing its primary targets, the downstream signaling consequences of their inhibition, and the resulting cellular phenotypes. This document synthesizes key quantitative data, provides detailed experimental protocols for assessing this compound activity, and includes visualizations of the critical signaling pathways and experimental workflows.

Introduction to this compound: A Dual-Action Kinase Inhibitor

This compound is a diaminopyrimidine-based kinase inhibitor distinguished by the presence of an acrylamide "warhead". This feature enables it to form covalent bonds with specific cysteine residues within the ATP-binding pocket of certain kinases, leading to irreversible inhibition.[1] Concurrently, this compound can also engage in non-covalent, reversible binding with other kinases. This dual-action capability allows this compound to potently inhibit a broad spectrum of kinases, contributing to its robust anti-proliferative and cytotoxic effects in cancer cells.[2]

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

This compound exerts its anti-cancer effects by simultaneously suppressing multiple critical signaling pathways essential for cancer cell proliferation, survival, and metastasis. Its efficacy stems from the inhibition of a constellation of kinases, with key targets including Transforming Growth Factor-β-Activated Kinase 1 (TAK1), Mitogen-activated protein kinase kinase 1/2 (MEK1/2), Insulin-like Growth Factor 1 Receptor (IGF1R), and Insulin Receptor (INSR).

Covalent and Reversible Target Profile

The polypharmacology of this compound is central to its mechanism. A key strategy to differentiate its covalent targets from its reversible ones involves the use of a control compound, this compound-R, which lacks the reactive acrylamide group.[1]

Table 1: Covalent Kinase Targets of this compound and their Cellular Functions

Target KinaseCellular FunctionReference
TAK1 (MAP3K7) Pro-survival signaling (NF-κB, JNK, p38), inflammation.[3][4]
MEK1/2 (MAP2K1/2) Key component of the MAPK/ERK signaling pathway, regulating cell proliferation, differentiation, and survival.[5][6]
SRC Regulation of cell growth, differentiation, and survival.[1]
GAK Regulation of clathrin-mediated membrane trafficking.[1]
YES1 Member of the SRC family of tyrosine kinases, involved in cell growth and differentiation.[1]
AAK1 Regulator of clathrin-mediated endocytosis.[1]
LIMK1 Regulation of actin cytoskeletal dynamics.[1]
BMP2K Involved in bone morphogenetic protein (BMP) signaling.[1]

Table 2: Reversible Kinase Targets of this compound and their Cellular Functions

Target KinaseCellular FunctionReference
IGF1R/INSR Regulation of cell growth, proliferation, and metabolism.[7][8][9]
AURKA Regulation of mitosis and cell cycle progression.[1]
PTK2 (FAK) Involved in cell adhesion, migration, and survival.[1]
TEC Non-receptor tyrosine kinase involved in intracellular signaling.[1]
MET Receptor tyrosine kinase for hepatocyte growth factor, involved in cell growth, motility, and invasion.[1]

Impact on Key Signaling Pathways

The simultaneous inhibition of multiple kinases by this compound leads to a comprehensive shutdown of critical cancer-promoting signaling networks.

Inhibition of the MAPK/ERK Pathway

This compound potently inhibits MEK1/2, central components of the MAPK/ERK pathway.[10] This pathway is frequently hyperactivated in cancer due to mutations in upstream components like KRAS and BRAF.[6] Inhibition of MEK1/2 by this compound prevents the phosphorylation and activation of ERK1/2, leading to the downregulation of numerous downstream targets involved in cell proliferation and survival.[5]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 this compound Proliferation Proliferation ERK1_2->Proliferation Survival Survival ERK1_2->Survival

Figure 1: Inhibition of the MAPK/ERK Pathway by this compound.

Disruption of PI3K/Akt Signaling via IGF1R/INSR Inhibition

This compound reversibly inhibits the receptor tyrosine kinases IGF1R and INSR.[1] Activation of these receptors by their ligands (IGF-1, IGF-2, insulin) triggers the PI3K/Akt signaling cascade, a crucial pathway for promoting cell growth, survival, and metabolic reprogramming in cancer.[7][9] By inhibiting IGF1R/INSR, this compound blocks the activation of PI3K and the subsequent phosphorylation of Akt, leading to the suppression of downstream pro-survival signals.[9]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R_INSR IGF1R/INSR PI3K PI3K IGF1R_INSR->PI3K this compound PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt CellGrowth Cell Growth Akt->CellGrowth Survival Survival Akt->Survival

Figure 2: Inhibition of the PI3K/Akt Pathway by this compound.

Abrogation of Pro-Survival NF-κB Signaling through TAK1 Inhibition

This compound is a potent covalent inhibitor of TAK1.[11] TAK1 is a key upstream kinase that integrates signals from various stimuli, including pro-inflammatory cytokines, to activate the NF-κB and JNK/p38 MAPK pathways.[3][4] In many cancers, TAK1 activity promotes cell survival and chemoresistance through the activation of NF-κB.[3] By irreversibly inhibiting TAK1, this compound prevents the activation of the IKK complex and subsequent degradation of IκB, thereby blocking NF-κB nuclear translocation and its transcriptional activity on pro-survival genes.[12]

TAK1_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TAK1 TAK1 IKK_complex IKK complex TAK1->IKK_complex this compound IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates ProSurvival_Genes Pro-Survival Genes NFkB_nucleus->ProSurvival_Genes activates transcription

Figure 3: Inhibition of the TAK1/NF-κB Pathway by this compound.

Cellular Consequences of this compound Treatment

The multi-targeted inhibition of these critical signaling nodes by this compound culminates in potent anti-cancer effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Inhibition of Cancer Cell Proliferation

This compound demonstrates robust inhibition of proliferation across a panel of cancer cell lines, with particularly noteworthy activity in KRAS-mutant non-small cell lung cancer (NSCLC) cells.[10]

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeGenotypeIC50 (µM)GR50 (nM)Reference
H23 NSCLCKRAS G12C0.4Not Reported[10]
Calu-6 NSCLCKRAS Q61K0.3Not Reported[10]
Various (8 of 11 cell lines) VariousVariousNot ReportedNanomolar range[10]
Induction of Apoptosis

By suppressing multiple pro-survival pathways simultaneously, this compound effectively tips the cellular balance towards programmed cell death, or apoptosis. Inhibition of TAK1, in particular, has been shown to sensitize cancer cells to apoptosis.[3] The concurrent blockade of the MAPK/ERK and PI3K/Akt pathways further contributes to the induction of apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors.

Cell Cycle Arrest

The disruption of key signaling pathways that regulate cell cycle progression, such as the MAPK/ERK pathway, can lead to cell cycle arrest. While the precise phase of cell cycle arrest induced by this compound requires further detailed investigation, inhibition of MEK is known to cause G1 arrest in many cell types.

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound's mechanism of action in cancer cells.

Growth Inhibition Assay

This assay quantifies the effect of this compound on cancer cell proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the IC50 or GR50 value using non-linear regression analysis.

Growth_Inhibition_Workflow start Seed Cells treatment Treat with this compound start->treatment incubation Incubate (e.g., 72h) treatment->incubation viability Assess Cell Viability incubation->viability analysis Calculate IC50/GR50 viability->analysis end End analysis->end

Figure 4: Workflow for a Growth Inhibition Assay.

Western Blot Analysis

Western blotting is used to assess the phosphorylation status and total protein levels of key signaling molecules.

  • Cell Treatment and Lysis: Treat cancer cells with this compound at the desired concentration and for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Phospho-Receptor Tyrosine Kinase (RTK) Array

This array-based assay allows for the simultaneous detection of the phosphorylation status of multiple RTKs.

  • Cell Lysis: Treat cells with this compound and prepare cell lysates as per the array kit manufacturer's instructions.

  • Array Blocking and Incubation: Block the provided nitrocellulose membranes containing spotted RTK antibodies. Incubate the membranes with the cell lysates overnight at 4°C.

  • Detection Antibody Incubation: Wash the membranes and incubate with a pan anti-phospho-tyrosine antibody conjugated to HRP.

  • Signal Detection: After further washing, add the chemiluminescent detection reagents and capture the signal using an imaging system.

  • Data Analysis: Quantify the spot intensities and compare the phosphorylation levels of different RTKs between treated and untreated samples.[2]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with this compound for the desired duration.

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[13]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Treat cells with this compound. Harvest the cells and fix them in ice-cold 70% ethanol while vortexing, then store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[14]

Conclusion and Future Directions

This compound represents a compelling anti-cancer agent due to its ability to engage multiple, often redundant, signaling pathways that are critical for tumor growth and survival. Its dual mechanism of covalent and reversible inhibition contributes to its potent and broad-spectrum activity. The in-depth understanding of its mechanism of action, as outlined in this guide, provides a rational basis for its further preclinical and clinical development. Future research should focus on identifying predictive biomarkers of response to this compound, exploring its efficacy in combination with other targeted therapies or immunotherapies, and further elucidating the nuances of its complex polypharmacology to optimize its therapeutic potential. The use of this compound as a chemical probe will also continue to be invaluable in uncovering novel kinase dependencies in various cancer contexts.

References

The Multi-Targeted Kinase Inhibitor SM1-71: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM1-71 is a potent, multi-targeted kinase inhibitor that has emerged as a valuable tool for interrogating cancer cell signaling pathways. Characterized by a 2,4-diaminopyrimidine scaffold, this compound possesses an acrylamide "warhead" that enables it to form covalent bonds with cysteine residues within the ATP-binding pocket of numerous kinases, leading to irreversible inhibition. While initially identified as a potent inhibitor of Transforming growth factor-beta-activated kinase 1 (TAK1), subsequent studies have revealed its activity against a broad spectrum of kinases involved in critical oncogenic signaling pathways. This document provides a comprehensive technical overview of this compound, detailing its primary targets, mechanism of action, and the experimental protocols used for its characterization.

Primary and Secondary Targets of this compound

This compound exhibits a polypharmacological profile, targeting multiple kinases with varying affinities and mechanisms of inhibition (covalent vs. non-covalent). This multi-targeted nature makes it a powerful probe for identifying synergistic signaling vulnerabilities in cancer cells.

Primary Target: Transforming Growth Factor-Beta-Activated Kinase 1 (TAK1)

The primary target of this compound is TAK1 (also known as MAP3K7), a key serine/threonine kinase that integrates signals from various cytokines and growth factors to activate downstream pathways, including the NF-κB and MAPK signaling cascades.[1][2][3] this compound potently inhibits TAK1 with a Ki of 160 nM.[2][3]

Secondary Kinase Targets

In addition to TAK1, this compound has been shown to inhibit a wide array of other kinases, many of which are implicated in cancer cell proliferation and survival. The inhibition of these kinases can be either covalent (irreversible) or non-covalent (reversible).

Table 1: Quantitative Inhibition Data for this compound Against Various Kinase Targets

Target KinaseInhibition TypePotency (IC50/Ki)Reference(s)
Covalent Targets
GAKCovalent0.8 nM (IC50)[3]
YES1Covalent0.8 nM (IC50)[3]
SRCCovalent2 nM (IC50)[3]
AAK1Covalent4.4 nM (IC50)[3]
LIMK1Covalent5.4 nM (IC50)[3]
BMP2KCovalent7.1 nM (IC50)[3]
MAP2K2 (MEK2)Covalent9.3 nM (IC50)[3]
MAP2K1 (MEK1)Covalent10.4 nM (IC50)[3]
MKNK2CovalentNot specified[2]
MAP2K3/4/6/7CovalentNot specified[2]
MAPKAPK5CovalentNot specified[2]
GSK3A/BCovalentNot specified[2]
MAPK1/3 (ERK2/1)Covalent1090 nM (IC50 for ERK2)[3]
FGFR1CovalentNot specified[2]
ZAK (MLTK)CovalentNot specified[2]
MAP3K1CovalentNot specified[2]
RSK2CovalentNot specified[2]
Non-Covalent Targets
TAK1Non-Covalent (initial binding)160 nM (Ki)[3]
AURKANon-CovalentSimilar to this compound-R[3]
PTK2 (FAK)Non-CovalentSimilar to this compound-R[3]
TECNon-CovalentSimilar to this compound-R[3]
IGF1RNon-CovalentSimilar to this compound-R[3]
METNon-CovalentSimilar to this compound-R[3]

Mechanism of Action

This compound's mechanism of action is two-fold. It initially binds to the ATP pocket of target kinases in a reversible manner. For kinases possessing a suitably positioned cysteine residue, the acrylamide moiety of this compound then forms a covalent bond, leading to irreversible inhibition.[3] This dual mechanism contributes to its broad target profile and sustained cellular activity. A reversible analog, this compound-R, which lacks the acrylamide warhead, is often used as a negative control to distinguish between covalent and non-covalent inhibition.[3]

Experimental Protocols

The characterization of this compound involves a combination of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.

Biochemical Kinase Assays

These assays are used to determine the direct inhibitory activity of this compound against purified kinases.

  • Objective: To measure the IC50 or Ki of this compound against a specific kinase.

  • General Protocol:

    • A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescent readout).

    • This compound is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assays

These assays assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.

  • Objective: To determine the concentration of this compound that inhibits cell growth (IC50 or GR50).

  • General Protocol (using MTT reagent):

    • Cancer cell lines (e.g., H23-KRASG12C, Calu-6-KRASQ61K) are seeded in 96-well plates and allowed to adhere overnight.[3]

    • The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[2][3]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50/GR50 values are determined.

Washout Experiments

These experiments are crucial for confirming the covalent and irreversible nature of this compound's inhibition in a cellular context.

  • Objective: To determine if the inhibitory effect of this compound is sustained after its removal from the cell culture medium.

  • General Protocol:

    • Cells are treated with this compound or the reversible control (this compound-R) for a defined period.

    • The drug-containing medium is removed, and the cells are washed with fresh medium to remove any unbound inhibitor.

    • The cells are then incubated in drug-free medium for various time points.

    • At each time point, cell lysates are collected and analyzed by Western blotting to assess the phosphorylation status of downstream targets of the inhibited kinases. Sustained inhibition of phosphorylation after washout is indicative of covalent binding.

Signaling Pathways and Visualizations

This compound's multi-targeted profile allows it to simultaneously impact several key cancer-related signaling pathways.

TAK1 Signaling Pathway

As a primary target, TAK1 inhibition by this compound disrupts downstream NF-κB and MAPK signaling, which are critical for inflammation, cell survival, and proliferation.

TAK1_Pathway Cytokines Cytokines (e.g., TNFα, IL-1) Receptor Receptor Cytokines->Receptor TAK1 TAK1 Receptor->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKs MAPKKs (MKK4/7) TAK1->MAPKKs IkappaB IκB IKK_complex->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB Gene_Expression Gene Expression (Inflammation, Survival) NFkappaB->Gene_Expression JNK_p38 JNK/p38 MAPKKs->JNK_p38 JNK_p38->Gene_Expression SM1_71 This compound SM1_71->TAK1

Caption: Inhibition of the TAK1 signaling pathway by this compound.

MEK/ERK (MAPK) Signaling Pathway

This compound covalently inhibits MEK1 and MEK2, key kinases in the MAPK/ERK pathway, which is frequently hyperactivated in cancer and drives cell proliferation.

MEK_ERK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation ERK1_2->Proliferation SM1_71 This compound SM1_71->MEK1_2

Caption: Inhibition of the MEK/ERK signaling pathway by this compound.

IGF1R/INSR and SRC Family Kinase Signaling

This compound also targets key upstream signaling nodes, including the Insulin-like Growth Factor 1 Receptor (IGF1R), the Insulin Receptor (INSR), and SRC family kinases. These kinases are involved in complex signaling networks that regulate cell growth, survival, and motility.

Upstream_Signaling IGF_Insulin IGF/Insulin IGF1R_INSR IGF1R/INSR IGF_Insulin->IGF1R_INSR PI3K_AKT PI3K/AKT Pathway IGF1R_INSR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway IGF1R_INSR->RAS_MAPK SRC_family SRC Family Kinases SRC_family->PI3K_AKT SRC_family->RAS_MAPK Cell_Survival Cell Survival & Growth PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival SM1_71 This compound SM1_71->IGF1R_INSR SM1_71->SRC_family

Caption: Inhibition of upstream IGF1R/INSR and SRC signaling by this compound.

Experimental Workflow for Identifying Signaling Vulnerabilities

This compound is utilized as a chemical probe to uncover critical signaling dependencies in cancer cells, as outlined in the following workflow.

Experimental_Workflow start Start: Cancer Cell Line treat_sm1_71 Treat with this compound start->treat_sm1_71 proliferation_assay Cell Proliferation Assay treat_sm1_71->proliferation_assay sensitive_resistant Identify Sensitive vs. Resistant Cell Lines proliferation_assay->sensitive_resistant phosphoproteomics Phosphoproteomic Analysis (e.g., Western Blot) sensitive_resistant->phosphoproteomics Analyze Sensitive Lines identify_targets Identify Inhibited Signaling Pathways phosphoproteomics->identify_targets validate_targets Validate with Selective Inhibitors identify_targets->validate_targets end End: Identify Signaling Vulnerabilities validate_targets->end

Caption: Workflow for using this compound to identify cancer signaling vulnerabilities.

Conclusion

This compound is a powerful multi-targeted kinase inhibitor with a primary focus on TAK1, but with significant activity against a host of other kinases crucial for cancer cell signaling. Its covalent mechanism of action leads to sustained inhibition, making it an effective tool for both in vitro and cellular studies. The ability of this compound to simultaneously block multiple oncogenic pathways highlights the potential of polypharmacology in overcoming the robustness and resistance of cancer signaling networks. The experimental methodologies and signaling pathway analyses presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into novel cancer therapeutics.

References

Investigating Novel Signaling Pathways with SM1-71: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM1-71 is a versatile, multi-targeted kinase inhibitor that has emerged as a powerful chemical probe for dissecting complex signaling networks within cancer cells.[1][2] Its unique polypharmacology and covalent mechanism of action make it an invaluable tool for identifying kinase dependencies and discovering novel therapeutic strategies.[1][3][4] This technical guide provides an in-depth overview of this compound, including its inhibitory profile, detailed experimental protocols for its use, and a visual representation of its impact on key signaling pathways.

This compound was initially developed as a potent inhibitor of Transforming growth factor-beta-activated kinase 1 (TAK1) but was subsequently found to covalently inhibit a broad spectrum of kinases.[1][3][5] This promiscuity, rather than being a limitation, is leveraged to interrogate the cellular kinome and uncover signaling vulnerabilities that may not be apparent with more selective inhibitors.[2][6] The presence of an acrylamide "warhead" allows this compound to form irreversible covalent bonds with cysteine residues within the kinase ATP-binding pocket, leading to sustained target inhibition.[1][3]

This guide will detail the known signaling pathways modulated by this compound, provide quantitative data on its inhibitory activity, and offer comprehensive protocols for its application in biochemical and cell-based assays.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound against various kinases and its anti-proliferative effects on different cancer cell lines.

Table 1: Biochemical Inhibitory Activity of this compound Against Purified Kinases
Kinase TargetInhibition MetricValue (nM)Notes
TAK1K_i_160Potent TAK1 inhibitor.[1][5]
MEK1IC_50_142
ERK2IC_50_1090Weak activity against ERK2.[1]
GAKIC_50_0.8Covalently inhibited.[1]
YES1IC_50_0.8Covalently inhibited.[1]
SRCIC_50_2Covalently inhibited.[1]
AAK1IC_50_4.4Covalently inhibited.[1]
LIMK1IC_50_5.4Covalently inhibited.[1]
BMP2KIC_50_7.1Covalently inhibited.[1]
MAP2K2IC_50_9.3Covalently inhibited.[1]
MAP2K1IC_50_10.4Covalently inhibited.[1]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeMetricValue (µM)Notes
H23Non-Small Cell Lung Cancer (NSCLC)IC_50_0.4KRAS G12C mutant.[1][5]
Calu-6Non-Small Cell Lung Cancer (NSCLC)IC_50_0.3KRAS Q61K mutant.[1][5]
H3122Non-Small Cell Lung Cancer (NSCLC)GR_50_0.25 - 1.5Comparatively less potent.[2]
H460Non-Small Cell Lung Cancer (NSCLC)GR_50_0.25 - 1.5Comparatively less potent.[2]
MDA-MB-453Breast CancerGR_50_0.25 - 1.5Comparatively less potent.[2]

IC_50_ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. GR_50_ (Half-maximal growth rate inhibition) is the concentration of a drug at which the cellular growth rate is reduced by 50%.

Signaling Pathways Modulated by this compound

This compound's multi-targeted nature allows it to influence several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The two primary pathways affected are the MAPK/ERK and PI3K/Akt pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7] this compound exerts its influence on this pathway by inhibiting multiple kinases at different levels of the cascade, most notably MEK1/2.[1] By targeting these central nodes, this compound can effectively shut down the downstream signaling to ERK and subsequent cellular responses.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Translocation SM1_71 This compound SM1_71->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Gene Expression

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling network that governs cell survival, growth, and metabolism.[8][9] Aberrant activation of this pathway is a common feature in many cancers.[10] While not a direct inhibitor of PI3K or Akt, this compound can indirectly modulate this pathway by inhibiting upstream receptor tyrosine kinases (RTKs) such as IGF1R and MET, which are known activators of PI3K.[1][11] This upstream inhibition leads to a reduction in Akt phosphorylation and a dampening of the entire downstream signaling cascade.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (e.g., IGF1R) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation SM1_71 This compound SM1_71->RTK Inhibition Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival, Growth, Proliferation mTORC1->Survival Regulation

Caption: Indirect modulation of the PI3K/Akt pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound.

Biochemical Kinase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase reaction buffer to the desired final concentrations.

  • In a 384-well plate, add the purified kinase and the kinase-specific substrate to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for the optimal reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC_50_ value by fitting the data to a dose-response curve.

Cell Proliferation (Growth Rate Inhibition) Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[5]

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the growth rate inhibition for each concentration and determine the GR_50_ value.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of key proteins in signaling pathways following treatment with this compound.

Materials:

  • Cancer cell line

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate the cells and allow them to adhere.

  • Treat the cells with this compound at the desired concentration (e.g., 1 µM) or DMSO for a specific time course (e.g., 2, 4, 6 hours).[2]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the changes in protein phosphorylation.

Experimental Workflow and Logical Relationships

The investigation of this compound's effects on novel signaling pathways typically follows a logical progression from in vitro biochemical assays to cell-based functional assays and detailed mechanistic studies.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Assays cluster_mechanistic Mechanistic Studies Kinase_Screen Kinase Panel Screening IC50_Determination IC50/Ki Determination (Biochemical Assay) Kinase_Screen->IC50_Determination Identifies potent targets Proliferation_Assay Cell Proliferation Assay (GR50 Determination) IC50_Determination->Proliferation_Assay Informs cellular assay concentration range Signaling_Analysis Signaling Pathway Analysis (Western Blot) Proliferation_Assay->Signaling_Analysis Correlates phenotype with pathway modulation Target_Validation Target Validation (e.g., CRISPR, siRNA) Signaling_Analysis->Target_Validation Identifies key modulated pathways for further study Pathway_Elucidation Novel Pathway Elucidation Target_Validation->Pathway_Elucidation Confirms on-target effects and reveals novel dependencies

References

The Multi-Pronged Attack of SM1-71: A Technical Guide to its Effects on TAK1 Downstream Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of SM1-71, a potent, multi-targeted kinase inhibitor, with a primary focus on its mechanism of action and its effects on the downstream signaling pathways of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics and kinase signaling pathways.

Executive Summary

This compound is a covalent kinase inhibitor initially identified as a potent antagonist of TAK1 (MAP3K7). Subsequent research has revealed its polypharmacological nature, targeting a spectrum of kinases crucial for cancer cell proliferation and survival. By covalently binding to target kinases, this compound induces sustained inhibition. Its primary target, TAK1, is a critical node in cellular signaling, activating both the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways in response to various stimuli. This guide details the inhibitory profile of this compound, its profound effects on key downstream effector proteins, and the experimental frameworks used to elucidate these mechanisms.

Quantitative Data: Inhibitory Profile of this compound

This compound demonstrates a potent inhibitory effect on TAK1 and a range of other kinases. Its covalent binding mechanism, mediated by an acrylamide warhead, contributes to its efficacy. The compound's inhibitory activity has been quantified through various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of this compound against TAK1 and Other Selected Kinases
Target KinaseAssay TypeValueUnitReference
TAK1 (MAP3K7) Binding Assay (Ki) 160 nM [1][2]
MEK1 (MAP2K1)Activity Assay (IC50)142nM[2]
ERK2 (MAPK1)Activity Assay (IC50)1090nM[2]
GAKActivity Assay (IC50)0.8nM[2]
YES1Activity Assay (IC50)0.8nM[2]
SRCActivity Assay (IC50)2nM[2]
AAK1Activity Assay (IC50)4.4nM[2]
LIMK1Activity Assay (IC50)5.4nM[2]
BMP2KActivity Assay (IC50)7.1nM[2]
MEK2 (MAP2K2)Activity Assay (IC50)9.3nM[2]
Table 2: Anti-proliferative and Cytotoxic Effects of this compound in Cancer Cell Lines
Cell LineCancer TypeKey Mutation(s)Value TypeValue (µM)Reference
H23NSCLCKRAS G12CIC500.4[2]
Calu-6NSCLCKRAS Q61KIC500.3[2]
H3122NSCLCEML4-ALKGR500.25 - 1.5[3]
H460NSCLCPIK3CA E545KGR500.25 - 1.5[3]
MDA-MB-453TNBCPIK3CA H1047RGR500.25 - 1.5[3]
ASPC1PancreaticKRAS G12DIC500.018[1]
Ba/F3Pro-BKRAS G12DIC500.003 - 0.007[1]

Note: IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. GR50 (Half-maximal growth rate inhibition) is a metric used in cell viability assays that reflects the concentration at which the cell growth rate is inhibited by 50%. A negative GRmax value indicates cytotoxicity.[3]

Effects on TAK1 Downstream Signaling Pathways

TAK1 is a central kinase that integrates signals from various stimuli to regulate inflammation, immunity, and cell survival. Its inhibition by this compound leads to the disruption of multiple downstream pathways.

MAPK Pathway Inhibition

The MAPK cascade is a critical pathway regulating cell growth, differentiation, and stress responses. TAK1 acts upstream of both the p38/JNK and MEK/ERK modules. This compound demonstrates a dual mechanism of MAPK pathway suppression:

  • Direct TAK1 Inhibition: By inhibiting TAK1, this compound prevents the activation of downstream MAP2Ks (MKKs), subsequently blocking the phosphorylation and activation of JNK and p38 MAP kinases.[4]

  • Direct MEK1/2 Inhibition: this compound also potently inhibits MEK1 and MEK2 (MAP2K1/MAP2K2).[2] This directly prevents the phosphorylation and activation of ERK1/2 (MAPK3/MAPK1).

Western blot analyses have confirmed that treatment with this compound leads to a sustained reduction in the phosphorylation of ERK1/2 at residues T202/Y204 in sensitive cancer cell lines like H23-KRASG12C.[3]

TAK1_MAPK_Pathway Stimuli Cytokines / Stress TAK1 TAK1 Stimuli->TAK1 MKKs MKK4/7, MKK3/6 TAK1->MKKs MEK1_2 MEK1/2 TAK1->MEK1_2 indirect activation SM1_71 This compound SM1_71->TAK1 SM1_71->MEK1_2 JNK_p38 JNK / p38 MKKs->JNK_p38 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors AP-1, etc. JNK_p38->Transcription_Factors Proliferation Proliferation, Survival ERK1_2->Proliferation

This compound inhibits the MAPK pathway via TAK1 and MEK1/2.
NF-κB Pathway Inhibition

TAK1 is an essential component of the canonical NF-κB signaling pathway, which is crucial for inflammatory responses and cell survival.[4] Upon activation, TAK1 phosphorylates the IκB kinase (IKK) complex, specifically IKKβ. This leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκBα). The degradation of IκBα unmasks the nuclear localization signal on the p50/RELA (p65) NF-κB heterodimer, allowing its translocation to the nucleus to initiate the transcription of target genes.[5]

By potently inhibiting TAK1, this compound is expected to block the activation of the IKK complex, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm, ultimately suppressing NF-κB-mediated gene transcription.

TAK1_NFB_Pathway cluster_nucleus Nucleus Stimuli TNFα / IL-1 TAK1 TAK1 Stimuli->TAK1 IKK_complex IKK Complex TAK1->IKK_complex SM1_71 This compound SM1_71->TAK1 IkBa IκBα IKK_complex->IkBa P NFkB p50/RELA IkBa->NFkB Proteasome Proteasomal Degradation IkBa->Proteasome Nucleus Nucleus NFkB->Nucleus NFkB_IkBa p50/RELA IκBα NFkB_IkBa->NFkB releases Transcription Gene Transcription (Survival, Inflammation)

This compound inhibits the NF-κB pathway via TAK1.
PI3K/AKT Pathway Modulation

In addition to the canonical TAK1 downstream pathways, this compound also affects the PI3K/AKT signaling cascade. Studies have shown that this compound treatment reduces the phosphorylation of AKT at Ser473.[3] This effect is not believed to be a direct consequence of TAK1 inhibition but rather a result of this compound's broader kinase selectivity. Phospho-RTK array analysis revealed that this compound inhibits the phosphorylation of receptor tyrosine kinases (RTKs) such as the insulin-like growth factor 1 receptor (IGF1R), insulin receptor (INSR), and MET.[3][6] These RTKs are key upstream activators of the PI3K/AKT pathway. Therefore, the observed reduction in p-AKT is an indirect effect stemming from the inhibition of upstream RTKs. This multi-pathway inhibition is critical for the potent cytotoxic effects of this compound observed in certain cancer cells, such as H23-KRASG12C, where dual inhibition of MEK1/2 and IGF1R/INSR is required for anti-proliferative activity.[3]

Experimental Protocols

The characterization of this compound's effects relies on several key experimental methodologies.

Biochemical Kinase Inhibition Assay (IC50 Determination)
  • Principle: To measure the concentration of this compound required to inhibit the activity of a purified kinase by 50%. Assays often measure the transfer of phosphate from ATP to a substrate, with the signal being proportional to kinase activity.

  • Methodology:

    • Reagents: Purified recombinant kinase (e.g., TAK1, MEK1), appropriate peptide or protein substrate, ATP, assay buffer, and serially diluted this compound.

    • Procedure: a. Kinase, substrate, and varying concentrations of this compound are incubated together in the wells of a microtiter plate. b. The reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of product (phosphorylated substrate) is quantified. This can be done using various detection methods, such as radioactivity (33P-ATP), fluorescence resonance energy transfer (FRET), or luminescence (quantifying remaining ATP).

    • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Cell Proliferation / Cytotoxicity Assay (CellTiter-Glo®)
  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active, viable cells. Luminescence is proportional to the number of viable cells.

  • Methodology:

    • Cell Plating: Cancer cells are seeded in opaque-walled 96-well or 384-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.001-100 μM) for a specified duration (e.g., 72 hours).

    • Assay Procedure: a. The plate and its contents are equilibrated to room temperature for approximately 30 minutes. b. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added. c. The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. d. The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Luminescence is recorded using a plate luminometer.

    • Data Analysis: The data is normalized to untreated controls, and dose-response curves are generated to calculate IC50 or GR50 values.

Western Blotting for Phosphorylation Analysis
  • Principle: To detect and quantify specific phosphorylated proteins in cell lysates, providing a direct readout of kinase activity within a signaling pathway.

  • Methodology:

    • Sample Preparation: a. Cells are treated with this compound (e.g., 1 µM) or a vehicle control (DMSO) for the desired time. b. Cells are lysed in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins. c. Protein concentration is determined using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

    • Blocking and Antibody Incubation: a. The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. Milk is often avoided as it contains phosphoproteins that can increase background. b. The membrane is incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2T202/Y204, anti-phospho-AKTS473). c. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or with a digital imager.

    • Analysis: To normalize for protein loading, membranes are often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

Treatment-Washout Experiment
  • Principle: This experiment distinguishes between reversible and irreversible (covalent) inhibitors. The effects of a covalent inhibitor will persist after the compound is removed from the medium, while the effects of a reversible inhibitor will diminish.

  • Methodology:

    • Treatment: Cells are treated with the inhibitor (e.g., 1 µM this compound) or a reversible analog (e.g., this compound-R, which lacks the acrylamide warhead) for a set period (e.g., 2 hours).

    • Washout: The drug-containing medium is removed, and the cells are washed multiple times with fresh, drug-free medium.

    • Recovery: Fresh, drug-free medium is added, and cells are incubated for various time points post-washout (e.g., 0, 2, and 4 hours).

    • Analysis: At each time point, cells are lysed, and the phosphorylation status of target proteins is analyzed by Western blot.

  • Expected Outcome: For a covalent inhibitor like this compound, inhibition of its targets (e.g., p-ERK) will be sustained for hours after washout. For a reversible inhibitor, the phosphorylation signal will recover as the inhibitor diffuses out of the cells.[3]

Washout_Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Washout cluster_2 Phase 3: Recovery & Lysis cluster_3 Phase 4: Analysis start Plate Cells treat Treat cells with: - this compound (Covalent) - this compound-R (Reversible) - DMSO (Control) (e.g., 2 hours) start->treat wash Remove medium Wash cells 3x with drug-free medium treat->wash recover Add fresh drug-free medium wash->recover lyse0 Lyse t=0h lyse2 Lyse t=2h lyse4 Lyse t=4h analysis Western Blot for p-ERK, p-AKT, etc. lyse0->analysis lyse2->analysis lyse4->analysis

Workflow for a treatment-washout experiment.

Conclusion

This compound is a powerful chemical probe and a potential therapeutic scaffold characterized by its polypharmacology centered on TAK1. Its ability to covalently inhibit TAK1 disrupts both the MAPK and NF-κB signaling pathways. Furthermore, its off-target inhibition of other kinases, including MEK1/2 and key receptor tyrosine kinases like IGF1R/INSR, allows it to simultaneously block multiple oncogenic signaling cascades. This multi-targeted approach is responsible for its potent anti-proliferative and cytotoxic effects in a variety of cancer cell lines. The methodologies detailed herein provide a robust framework for further investigating this compound and other multi-targeted kinase inhibitors, enabling the discovery of signaling vulnerabilities that can be exploited for cancer therapy.

References

The Role of SM1-71 in Inhibiting Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM1-71 is a potent, multi-targeted kinase inhibitor that has emerged as a valuable chemical probe for dissecting signaling pathways crucial for cancer cell proliferation and survival. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, its effects on cancer cell proliferation, and the experimental methodologies used to characterize its activity. This compound exhibits both reversible and irreversible inhibitory activities against a broad spectrum of kinases, with a particularly significant impact on pathways driven by KRAS mutations. Its anti-proliferative effects are prominently achieved through the dual inhibition of mitogen-activated protein kinase kinase (MEK) 1/2 and the insulin-like growth factor 1 receptor (IGF1R)/insulin receptor (INSR). This guide consolidates key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug discovery.

Introduction

The development of resistance to single-agent targeted therapies remains a significant challenge in oncology. One strategy to overcome this is the use of multi-targeted inhibitors that can simultaneously block multiple nodes in a signaling network, thereby preventing compensatory pathway activation. This compound, a small molecule inhibitor with an acrylamide "warhead," is a prime example of such a polypharmacological agent. It was developed as a tool compound to identify critical kinase dependencies in cancer cells. Its ability to covalently and non-covalently bind to a wide range of kinases makes it a powerful instrument for uncovering signaling vulnerabilities that can be exploited for therapeutic benefit. This guide will delve into the technical details of this compound's function, with a focus on its role in inhibiting cancer cell proliferation.

Mechanism of Action of this compound

This compound functions as a multi-targeted kinase inhibitor, engaging with a diverse set of kinases through both covalent and reversible binding mechanisms.[1] The presence of an acrylamide group allows for the irreversible covalent modification of cysteine residues within the active sites of susceptible kinases.[1] A control compound, this compound-R, which lacks the reactive acrylamide warhead, is often used to differentiate between covalent and reversible inhibition.

Kinase Inhibition Profile

This compound has been shown to inhibit over 20 kinases at nanomolar to low micromolar concentrations.[1] Its polypharmacology is a key aspect of its potent anti-cancer activity. The following table summarizes the inhibitory activity of this compound against a panel of selected kinases.

Target KinaseInhibition ModeIC50 (nM)
Covalent Targets
GAKCovalent0.8
YES1Covalent0.8
SRCCovalent2
AAK1Covalent4.4
LIMK1Covalent5.4
BMP2KCovalent7.1
MAP2K2 (MEK2)Covalent9.3
MAP2K1 (MEK1)Covalent10.4[1]
Reversible Targets
AURKAReversibleSimilar inhibition to this compound-R[1]
PTK2 (FAK)ReversibleSimilar inhibition to this compound-R[1]
TECReversibleSimilar inhibition to this compound-R[1]
IGF1RReversibleSimilar inhibition to this compound-R[1]
METReversibleSimilar inhibition to this compound-R[1]
Other Notable Targets
TAK1-Ki of 160 nM[2]
MEK1-142[1]
ERK2-1090[1]

Inhibition of Cancer Cell Proliferation

This compound demonstrates potent anti-proliferative and cytotoxic effects across a range of cancer cell lines with diverse genetic backgrounds.[1] Its efficacy is particularly pronounced in cell lines harboring KRAS mutations.

Quantitative Analysis of Anti-Proliferative Activity

The anti-proliferative effects of this compound have been quantified using Growth Rate (GR) metrics, which account for differences in cell line doubling times and provide a more accurate measure of drug sensitivity than traditional IC50 values. The following table summarizes the GR50 and GRmax values for this compound in a panel of 11 cancer cell lines. A GR50 value represents the concentration at which the growth rate is inhibited by 50%, while a negative GRmax value indicates cytotoxicity.

Cell LineCancer TypeKey MutationsGR50 (µM)GRmax
This compound Sensitive
H23NSCLCKRAS G12C0.01-0.1< 0
Calu-6NSCLCKRAS Q61K0.01-0.1< 0
HCT116ColorectalKRAS G13D, PIK3CA H1047R0.01-0.1< 0
MiaPaca2PancreaticKRAS G12C0.01-0.1< 0
A375MelanomaBRAF V600E0.01-0.1< 0
H1975NSCLCEGFR L858R/T790M, PIK3CA G118D0.01-0.1< 0
HCC827NSCLCEGFR delE746-A7500.01-0.1< 0
MDA-MB-231BreastBRAF G464V0.01-0.1< 0
This compound Resistant
H3122NSCLCEML4-ALK0.25-1.5> 0
H460NSCLCKRAS Q61H, PIK3CA E545K0.25-1.5> 0
MDA-MB-453BreastPIK3CA H1047R0.25-1.5> 0

Data synthesized from a study by Rao et al. (2019).[3]

Signaling Pathways Modulated by this compound

The potent anti-proliferative effect of this compound in sensitive cancer cells, particularly those with KRAS mutations, is attributed to its ability to dually inhibit the MEK1/2 and IGF1R/INSR signaling pathways.

Dual Inhibition of MEK and IGF1R/INSR Pathways

In KRAS-mutant non-small cell lung cancer (NSCLC) cells such as H23, proliferation is driven by signaling through both the MAPK (RAS-RAF-MEK-ERK) and PI3K (via IGF1R/INSR) pathways. This compound's efficacy stems from its simultaneous suppression of both axes. Inhibition of MEK1/2 blocks the phosphorylation of ERK1/2, a key downstream effector of the MAPK pathway. Concurrently, inhibition of IGF1R and INSR prevents the activation of the PI3K/AKT pathway. This dual blockade is critical for inducing cell death, as targeting either pathway alone is often insufficient due to compensatory signaling.

SM1_71_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R_INSR IGF1R / INSR PI3K PI3K IGF1R_INSR->PI3K RAS KRAS (mutant) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SM1_71 This compound SM1_71->IGF1R_INSR Inhibits SM1_71->MEK Inhibits

Figure 1: Dual inhibition of MEK1/2 and IGF1R/INSR by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Cell Proliferation (Growth Rate) Assay

This assay is used to determine the anti-proliferative and cytotoxic effects of this compound.

  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings in the vehicle-treated wells (typically 72 hours).

  • Cell Viability Measurement: At the end of the incubation period, quantify cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Calculate Growth Rate (GR) values at each concentration. The GR value is calculated as: 2^(log2(cell_count_treated / cell_count_t0) / log2(cell_count_vehicle / cell_count_t0)) - 1, where t0 is the cell count at the time of treatment. Plot the GR values against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the GR50 and GRmax.

Western Blotting for Phospho-Kinase Analysis

Western blotting is used to assess the effect of this compound on the phosphorylation status of key signaling proteins.

  • Cell Treatment and Lysis: Treat cells with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against p-ERK1/2 (T202/Y204), total ERK1/2, p-AKT (S473), total AKT, p-IGF1Rβ (Y1135/1136)/p-IRβ (Y1150/1151), and total IGF1Rβ.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental and Logical Workflows

The characterization of this compound's anti-cancer properties typically follows a logical progression of experiments.

Experimental_Workflow start Start: Identify Multi-Targeted Kinase Inhibitor (this compound) screen Growth Inhibition Screen (Panel of Cancer Cell Lines) start->screen classify Classify Cell Lines: Sensitive vs. Resistant screen->classify select Select Sensitive Cell Line for Mechanistic Studies (e.g., H23) classify->select washout Washout Assay with this compound and this compound-R select->washout phospho Phospho-Kinase Profiling (Western Blot, RTK Array) select->phospho identify Identify Key Inhibited Pathways (e.g., MEK & IGF1R/INSR) washout->identify phospho->identify validate Validate with Selective Inhibitors (e.g., MEK inhibitor + IGF1R inhibitor) identify->validate conclusion Conclusion: Dual Inhibition is Key to this compound's Efficacy validate->conclusion

Figure 2: Experimental workflow for characterizing this compound.

Conclusion

This compound is a powerful multi-targeted kinase inhibitor that has proven invaluable in elucidating the complex signaling networks that drive cancer cell proliferation. Its ability to dually inhibit the MEK and IGF1R/INSR pathways highlights a key vulnerability in KRAS-driven cancers and underscores the potential of polypharmacology in cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their own studies or to develop novel therapeutic strategies based on its mechanism of action. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs will be crucial in translating these preclinical findings into clinical applications.

References

The Covalent Binding of SM1-71: A Technical Guide to a Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM1-71 is a potent, multi-targeted diaminopyrimidine kinase inhibitor that exhibits both reversible and irreversible modes of action. Its unique characteristic lies in a strategically positioned acrylamide "warhead," which covalently bonds with cysteine residues within the ATP-binding sites of a broad range of kinases.[1] This covalent inhibition leads to prolonged and potent disruption of key oncogenic signaling pathways, making this compound a valuable tool for cancer research and a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of the covalent binding of this compound to its targets, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and relevant signaling pathways.

Mechanism of Covalent Binding

The covalent interaction of this compound is a two-step process. Initially, the inhibitor reversibly associates with the target kinase. This initial binding event positions the acrylamide moiety in close proximity to a reactive cysteine residue within the kinase's ATP-binding pocket. Subsequently, a Michael addition reaction occurs between the electrophilic acrylamide and the nucleophilic thiol group of the cysteine, forming a stable covalent bond.[2] This irreversible binding effectively locks the kinase in an inhibited state.[1]

To distinguish between its covalent and reversible binding targets, a control compound, this compound-R, which lacks the reactive acrylamide warhead, is often utilized in experimental settings.[3][4] A significantly stronger inhibition by this compound compared to this compound-R is indicative of covalent modification.[4][5]

Covalently Targeted Kinases

This compound has been demonstrated to covalently inhibit a diverse array of kinases, many of which are implicated in cancer cell proliferation and survival. Chemoproteomic and mass spectrometry-based approaches have identified numerous covalent targets.[4][6]

Table 1: Covalently Inhibited Kinases by this compound

Kinase FamilyCovalently Targeted Kinases
MAPK Signaling MAP2K1 (MEK1), MAP2K2 (MEK2), MAP2K3, MAP2K4, MAP2K6, MAP2K7, MAPK1 (ERK2), MAPK3 (ERK1), MAPKAPK5, MAP3K1, MAP3K7 (TAK1), ZAK (MLTK)
SRC Family Kinases SRC, YES1
Other Kinases AAK1, BMP2K, FGFR1, GAK, GSK3A, GSK3B, LIMK1, MKNK2, RSK2

This table is a compilation of data from multiple sources.[6][7]

Quantitative Analysis of this compound Binding

The potency of this compound against its various targets has been quantified through biochemical and cellular assays. The following tables summarize key inhibitory constants.

Table 2: Biochemical Inhibition Data for this compound

Target KinaseAssay TypeValue
TAK1Ki160 nM[5][7]
MEK1IC50142 nM[5]
ERK2IC501090 nM[5]
GAKIC500.8 nM[5]
YES1IC500.8 nM[5]
SRCIC502 nM[5]
AAK1IC504.4 nM[5]
LIMK1IC505.4 nM[5]
BMP2KIC507.1 nM[5]
MAP2K2IC509.3 nM[5]
MAP2K1IC5010.4 nM[5]

Table 3: Cellular Proliferation Inhibition by this compound

Cell LineCancer TypeIC50 / GR50
H23-KRASG12CNon-Small Cell Lung CancerIC50: 0.4 µM[5]
Calu-6-KRASQ61KNon-Small Cell Lung CancerIC50: 0.3 µM[5]
Multiple Cancer Cell Lines (8 of 11 tested)VariousGR50: Nanomolar range[3][5]

Signaling Pathways Modulated by this compound

This compound's multi-targeted nature allows it to potently inhibit multiple nodes within critical signaling networks, primarily the MAPK/ERK and PI3K/AKT pathways. This dual inhibition is crucial for its cytotoxic effects in cancer cells. For instance, in KRAS-mutant non-small cell lung cancer cells, the simultaneous inhibition of MEK1/2 and receptor tyrosine kinases like IGF1R/INSR is key to its anti-proliferative activity.

SM1_71_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK IGF1R / INSR PI3K PI3K RTK->PI3K KRAS KRAS RAF RAF KRAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation SM1_71 This compound SM1_71->RTK SM1_71->MEK

This compound inhibits both the PI3K/AKT and MAPK/ERK signaling pathways.

Experimental Protocols

A variety of experimental techniques are employed to characterize the covalent binding and activity of this compound.

Western Blotting for Phospho-Kinase Inhibition

This protocol is used to assess the inhibitory effect of this compound on kinase activity within cells by measuring the phosphorylation status of downstream targets.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., H23-KRASG12C cells) - Treat with this compound, this compound-R, or DMSO B 2. Drug Washout (Optional) - To assess duration of inhibition A->B C 3. Cell Lysis - Collect lysates at various time points B->C D 4. SDS-PAGE & Protein Transfer - Separate proteins by size and transfer to membrane C->D E 5. Immunoblotting - Probe with primary antibodies (e.g., p-AKT, p-ERK) - Incubate with secondary antibodies D->E F 6. Detection & Analysis - Visualize protein bands and quantify phosphorylation levels E->F

Workflow for assessing kinase inhibition by Western blotting.

Detailed Steps:

  • Cell Treatment: Plate cancer cells (e.g., H23-KRASG12C) and allow them to adhere. Treat cells with 1 µM this compound, its reversible analog this compound-R, or a DMSO control for a specified period (e.g., 2 hours).[3]

  • Washout Experiment (for covalent binding assessment): After treatment, wash the cells to remove the compound and replace it with fresh media. Collect cell lysates at different time points post-washout (e.g., 0, 2, and 4 hours) to distinguish between transient (reversible) and sustained (covalent) inhibition.[3]

  • Protein Analysis: Lyse the cells and determine protein concentration. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated kinases (e.g., p-AKTS473, p-ERK1/2T202/Y204) and total protein levels as a loading control.[3] Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Mass Spectrometry for Covalent Adduct Identification

Electrospray ionization time-of-flight mass spectrometry (ESI-tof-MS) is used to confirm the formation of covalent adducts between this compound and recombinant kinases.

Mass_Spectrometry_Workflow A 1. Incubation - Incubate recombinant kinase with this compound (e.g., 4 and 24 hours) B 2. Sample Preparation - Desalting and purification of the protein-inhibitor complex A->B C 3. ESI-tof-MS Analysis - Measure the mass of the intact protein B->C D 4. Data Analysis - Compare the mass of the treated vs. untreated kinase - A mass shift corresponding to the molecular weight of this compound confirms covalent binding C->D

Workflow for identifying covalent adducts via mass spectrometry.

Detailed Steps:

  • Incubation: Incubate purified recombinant kinases with this compound for varying durations (e.g., 4 and 24 hours).[4]

  • Mass Measurement: Analyze the samples using ESI-tof-MS to measure the precise molecular weight of the protein.[4]

  • Analysis: A mass increase corresponding to the molecular weight of this compound in the treated sample compared to the untreated control confirms the formation of a covalent adduct.[4]

Multiplexed Inhibitor Bead (MIB) / Kinobead Pulldown Assays

This chemoproteomic approach is used to identify the cellular targets of this compound on a global scale.

Detailed Steps:

  • Cell Treatment and Lysis: Treat cells with this compound or DMSO, followed by washout and lysis at different time points.[4]

  • Kinase Enrichment: Incubate the cell lysates with MIBs, which are beads coated with a cocktail of broad-spectrum kinase inhibitors, to capture kinases that are not covalently bound by this compound.[4]

  • Elution and Digestion: Elute the captured kinases from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases. A reduction in the amount of a specific kinase pulled down by the MIBs in the this compound-treated sample compared to the control indicates that the kinase was covalently modified by this compound and thus unable to bind to the beads.[4]

Conclusion

This compound's ability to covalently target a multitude of kinases across key signaling pathways underscores its potential as both a powerful research tool and a template for the design of next-generation cancer therapeutics. Its polypharmacology, driven by both reversible and irreversible interactions, offers a strategic advantage in overcoming the resistance mechanisms that often plague highly selective inhibitors. The experimental methodologies outlined in this guide provide a robust framework for further investigating the intricate interactions of this compound and for the discovery and characterization of novel covalent inhibitors.

References

The Dual-Edged Sword: A Technical Guide to SM1-71's Impact on the Cellular Kinome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SM1-71, a multi-targeted kinase inhibitor, and its profound impact on the cellular kinome. This compound presents a unique polypharmacological profile, engaging its targets through both covalent and non-covalent interactions, making it a valuable tool for interrogating kinase dependencies in cancer and other diseases. This document outlines its mechanism of action, summarizes its inhibitory activity, details relevant experimental protocols, and visualizes its engagement with key cellular signaling pathways.

Core Mechanism of Action: A Tale of Two Binding Modes

This compound, a diaminopyrimidine-based compound, is distinguished by its ability to inhibit kinases through two distinct mechanisms: reversible and irreversible binding.[1][2] This dual functionality is attributed to its chemical structure, which includes both a scaffold amenable to forming hydrogen bonds within the ATP-binding pocket of kinases and a reactive acrylamide "warhead".[3]

The acrylamide group is capable of forming a covalent bond with cysteine residues located in proximity to the ATP-binding site.[2][4] This irreversible inhibition leads to a sustained blockade of kinase activity. In parallel, the core scaffold of this compound can engage with other kinases in a non-covalent, reversible manner, typical of many kinase inhibitors.[3][4] This polypharmacology allows this compound to modulate a broad spectrum of kinases, making it a potent modulator of cellular signaling networks. To distinguish between these two mechanisms, a control compound, this compound-R, which lacks the acrylamide warhead, is often used.[2][3][4]

Below is a diagram illustrating the dual inhibitory mechanism of this compound.

cluster_SM171 This compound cluster_Kinase Kinase Target cluster_Covalent Covalent Inhibition cluster_Reversible Reversible Inhibition SM171 This compound (Acrylamide Warhead) Kinase Kinase SM171->Kinase Binds to ATP Pocket Covalent_Kinase Covalently Bound Kinase (Sustained Inhibition) Kinase->Covalent_Kinase Forms Covalent Bond Reversible_Kinase Reversibly Bound Kinase (Transient Inhibition) Kinase->Reversible_Kinase Forms Non-Covalent Interactions Cysteine Cysteine Residue IGF1R IGF1R PI3K PI3K IGF1R->PI3K MET MET MET->PI3K SRC SRC SRC->PI3K RAS RAS RAS->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK1/2 RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK1/2 MEK->ERK ERK->Proliferation SM171 This compound SM171->IGF1R SM171->MET SM171->SRC SM171->MEK

References

In Vitro Anti-Cancer Activity of SM1-71: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM1-71 is a potent, multi-targeted kinase inhibitor demonstrating significant anti-cancer activity in vitro. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro efficacy, mechanism of action, and relevant experimental protocols. This compound is characterized by its ability to bind to target kinases through both covalent and non-covalent interactions, contributing to its broad-spectrum activity.[1] This document summarizes key quantitative data, details essential experimental methodologies, and visualizes associated cellular signaling pathways and workflows.

Data Presentation: Quantitative Analysis of this compound Activity

The anti-cancer efficacy of this compound has been quantified through various in vitro assays, including kinase inhibition and cancer cell line cytotoxicity studies. The following tables summarize the available quantitative data.

Table 1: Kinase Inhibitory Activity of this compound
Target KinaseInhibition TypeIC50 / Ki Value (nM)
TAK1Covalent160 (Ki)
MEK1Covalent142 (IC50)
ERK2Weak Inhibition1090 (IC50)
GAKCovalent0.8 (IC50)
YES1Covalent0.8 (IC50)
SRCCovalent2 (IC50)
AAK1Covalent4.4 (IC50)
LIMK1Covalent5.4 (IC50)
BMP2KCovalent7.1 (IC50)
MAP2K2Covalent9.3 (IC50)
MAP2K1Covalent10.4 (IC50)

Data sourced from multiple studies.[1][2]

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeKey Mutation(s)IC50 (µM)GR50 (nM)
H23Non-Small Cell Lung CancerKRAS G12C0.4Not Reported
Calu-6Non-Small Cell Lung CancerKRAS Q61K0.3Not Reported
H3122Non-Small Cell Lung CancerEML4-ALKNot Reported250-1500
H460Non-Small Cell Lung CancerPIK3CA E545KNot Reported250-1500
MDA-MB-453Triple-Negative Breast CancerPIK3CA H1074RNot Reported250-1500

IC50 and GR50 values indicate the concentration of this compound required to inhibit 50% of cell growth or reduce the growth rate by 50%, respectively. This compound has been shown to induce potent cytotoxicity with nanomolar GR50 values in eight of eleven cancer cell lines tested.[1]

Mechanism of Action

This compound's anti-cancer activity, particularly in KRAS-mutant non-small cell lung cancer (NSCLC) cells, is attributed to its ability to simultaneously inhibit multiple kinases. A key mechanism is the dual inhibition of Mitogen-activated protein kinase kinase 1/2 (MEK1/2) and Insulin-like growth factor 1 receptor (IGF1R)/Insulin receptor (INSR). This dual targeting is critical for blocking proliferation in cancer cells that are dependent on these signaling pathways for survival.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway affected by this compound.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IGF1R/INSR IGF1R/INSR RAS RAS IGF1R/INSR->RAS PI3K PI3K IGF1R/INSR->PI3K Activates SM1_71 This compound SM1_71->IGF1R/INSR Inhibits MEK1/2 MEK1/2 SM1_71->MEK1/2 Inhibits RAF RAF RAS->RAF Activates RAF->MEK1/2 Activates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Activates Proliferation Proliferation ERK1/2->Proliferation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Proposed mechanism of this compound via dual inhibition of MEK1/2 and IGF1R/INSR pathways.

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the anti-cancer activity of this compound are provided below.

Cell Viability (Growth Inhibition) Assay

This protocol is used to determine the IC50 and GR50 values of this compound.

G Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_SM1_71 Treat with serial dilutions of this compound Incubate_24h->Treat_SM1_71 Incubate_72h Incubate for 72 hours Treat_SM1_71->Incubate_72h Add_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) Incubate_72h->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Calculate Calculate IC50/GR50 values Measure_Signal->Calculate End End Calculate->End G Start Start Treat_Cells Treat cells with this compound Start->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate Incubate in the dark Add_Stains->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for SM1-71 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM1-71 is a potent, multi-targeted kinase inhibitor with significant anti-cancer activity.[1] It functions as a covalent inhibitor, primarily targeting Transforming growth factor-β-activated kinase 1 (TAK1) with a Ki of 160 nM.[2][3] Additionally, this compound covalently inhibits a range of other kinases, including MKNK2, MAP2K1/2/3/4/6/7, GAK, AAK1, BMP2K, MAP3K7, MAPKAPK5, GSK3A/B, MAPK1/3, SRC, YES1, FGFR1, ZAK (MLTK), MAP3K1, LIMK1, and RSK2.[2][3] This polypharmacology allows this compound to concurrently inhibit multiple signaling pathways crucial for cancer cell proliferation and survival. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-cancer effects.

Data Presentation

Inhibitory Activity of this compound
Target KinaseInhibition Constant (Ki)IC50
TAK1160 nM[2][3]
MEK1142 nM[1]
ERK21090 nM (weak activity)[1]
GAK0.8 nM[1]
YES10.8 nM[1]
SRC2 nM[1]
AAK14.4 nM[1]
LIMK15.4 nM[1]
BMP2K7.1 nM[1]
MAP2K29.3 nM[1]
MAP2K110.4 nM[1]
Cellular Potency of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50GR50
H23Non-Small Cell Lung Cancer (NSCLC) - KRAS G12C0.4 µM[1]
Calu-6Non-Small Cell Lung Cancer (NSCLC) - KRAS Q61K0.3 µM[1]
H3122NSCLC - EML4-ALK positive0.25 - 1.5 µM
H460NSCLC - PIK3CA mutant0.25 - 1.5 µM
MDA-MB-453Triple-Negative Breast Cancer0.25 - 1.5 µM

Signaling Pathways

This compound exerts its anti-proliferative effects by targeting key nodes in oncogenic signaling pathways. In KRAS-mutant cancer cells, this compound has been shown to dually inhibit the MEK1/2 and insulin-like growth factor 1 receptor (IGF1R)/insulin receptor (INSR) pathways, which are critical for cell proliferation and survival.

SM1_71_Signaling_Pathway IGF1R IGF1R/INSR PI3K PI3K IGF1R->PI3K KRAS KRAS (mutant) KRAS->PI3K RAF RAF KRAS->RAF TAK1 TAK1 MEK MEK1/2 TAK1->MEK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation SM1_71 This compound SM1_71->IGF1R SM1_71->TAK1 SM1_71->MEK

Caption: this compound inhibits TAK1, MEK, and IGF1R signaling pathways.

Experimental Protocols

General Cell Culture and Maintenance

This protocol provides a general guideline for the culture of adherent cancer cell lines. Specific media and supplements should be optimized for each cell line.

Materials:

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • T-75 cell culture flasks

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Maintain cells in T-75 flasks with complete growth medium in a humidified incubator.

  • For subculturing, aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Gently pipette the cell suspension to create a single-cell suspension and transfer to a 15 mL conical tube.

  • Centrifuge at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed cells into new flasks at the desired density. For routine passaging, a 1:5 to 1:10 split is common.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on cell viability.

Cell_Viability_Workflow Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize formazan Incubate3->Solubilize Read Read absorbance (570 nm) Solubilize->Read

Caption: Workflow for a typical cell viability (MTT) assay.

Materials:

  • Cells in suspension

  • Complete growth medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test is 0.001 to 100 µM.[3]

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C with 5% CO2.[3]

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the phosphorylation status of kinases downstream of this compound's targets.

Western_Blot_Workflow Seed Seed cells in 6-well plate Treat Treat with this compound (e.g., 1 µM for 2-6h) Seed->Treat Lyse Lyse cells & quantify protein Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal Secondary_Ab->Detect

Caption: General workflow for Western blot analysis.

Materials:

  • Cells cultured in 6-well plates

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-TAK1, anti-phospho-MEK, anti-phospho-ERK, anti-phospho-AKT)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound (e.g., 1 µM) for the desired time (e.g., 2, 4, or 6 hours). Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Boil for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., GAPDH or β-actin).

References

Application Notes and Protocols for Western Blot Analysis of SM1-71 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM1-71 is a potent, multi-targeted kinase inhibitor with significant anti-cancer activity. Its primary target is Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling node in inflammatory and cell survival pathways. This compound also covalently inhibits a range of other kinases, including members of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as MAP2K1/2/3/4/6/7.[1] This multi-targeted nature makes this compound a valuable tool for interrogating cellular signaling and a promising therapeutic candidate.

Western blotting is a fundamental technique to elucidate the mechanism of action of small molecule inhibitors like this compound. It allows for the sensitive and specific detection of changes in protein expression and post-translational modifications, such as phosphorylation, which are critical for signal transduction. These application notes provide a detailed protocol for performing a Western blot to analyze the effects of this compound treatment on key signaling pathways.

Signaling Pathway Affected by this compound

This compound primarily inhibits the TAK1 signaling pathway, which subsequently affects downstream pathways including the NF-κB and MAPK pathways (JNK, p38, and ERK). By inhibiting TAK1 and various MAP2Ks, this compound can effectively block the phosphorylation and activation of downstream kinases, leading to the inhibition of cell proliferation and survival.

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_tak1 TAK1 Complex cluster_sm171 cluster_downstream_mapk MAPK Pathway cluster_downstream_nfkb NF-κB Pathway cluster_cellular_response Cellular Response Cytokines Cytokines (e.g., TNFα, IL-1β) TAK1 TAK1 Cytokines->TAK1 Activates TAB1 TAB1 TAB2 TAB2 MAP3K MAP3Ks TAK1->MAP3K IKK_complex IKK Complex TAK1->IKK_complex SM1_71 This compound SM1_71->TAK1 Inhibits MAP2K MAP2Ks (MEK1/2, MKK3/4/6/7) SM1_71->MAP2K Inhibits MAP3K->MAP2K MAPK MAPKs (ERK1/2, p38, JNK) MAP2K->MAPK Cell_Response Gene Expression (Inflammation, Proliferation, Survival) MAPK->Cell_Response IκBα IκBα IKK_complex->IκBα Phosphorylates NF_kB NF-κB IκBα->NF_kB Releases NF_kB->Cell_Response

Caption: TAK1 signaling pathway and points of inhibition by this compound.

Data Presentation

The following table summarizes expected quantitative data from a Western blot analysis of a relevant cell line (e.g., H23-KRASG12C non-small cell lung cancer cells) treated with this compound. Data should be presented as the fold change in the phosphorylated protein level normalized to the total protein level, relative to a vehicle-treated control.

Target ProteinTreatment (1 µM this compound, 4 hours)Expected Fold Change (p-Protein/Total Protein) vs. ControlReference
p-TAK1 (Thr184/187)This compound~0.2 - 0.4[2]
p-MEK1/2 (Ser217/221)This compound~0.3 - 0.5[3]
p-ERK1/2 (Thr202/Tyr204)This compound~0.1 - 0.3[1]
p-p38 (Thr180/Tyr182)This compound~0.4 - 0.6[2]
p-JNK (Thr183/Tyr185)This compound~0.3 - 0.5[2]

Note: The expected fold changes are representative and may vary depending on the cell line, experimental conditions, and antibody efficacy. It is crucial to include appropriate controls and perform densitometric analysis for accurate quantification.

Experimental Protocols

This section provides a detailed methodology for performing a Western blot to assess the effects of this compound treatment.

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_lysis 2. Cell Lysis cluster_electrophoresis 3. SDS-PAGE cluster_transfer 4. Protein Transfer cluster_immunoblotting 5. Immunoblotting cluster_detection 6. Detection & Analysis A Seed cells and allow to adhere B Treat with this compound (e.g., 1 µM) or Vehicle (DMSO) A->B C Incubate for desired time (e.g., 2-4 hours) B->C D Wash cells with ice-cold PBS C->D E Lyse cells in RIPA buffer with protease/phosphatase inhibitors D->E F Quantify protein concentration (e.g., BCA assay) E->F G Prepare protein samples with Laemmli buffer F->G H Load equal amounts of protein onto polyacrylamide gel G->H I Run electrophoresis to separate proteins by size H->I J Transfer proteins from gel to a PVDF or nitrocellulose membrane I->J K Block membrane with 5% BSA or non-fat milk J->K L Incubate with primary antibody (e.g., anti-p-ERK) overnight at 4°C K->L M Wash and incubate with HRP-conjugated secondary antibody L->M N Add ECL substrate and image chemiluminescence M->N O Perform densitometry analysis to quantify band intensity N->O

Caption: Experimental workflow for Western blot analysis of this compound treatment.

Detailed Methodology

1. Cell Culture and Treatment:

  • Cell Line: H23-KRASG12C non-small cell lung cancer (NSCLC) cells are a suitable model system.[1]

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture medium to a final concentration of 1 µM. A vehicle control (DMSO) should be run in parallel.[1]

    • Treat the cells for 2 to 4 hours at 37°C.[1]

2. Cell Lysis and Protein Quantification:

  • After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Phospho-TAK1 (Thr184/187)

    • Total TAK1

    • Phospho-MEK1/2 (Ser217/221)

    • Total MEK1/2

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Total p44/42 MAPK (Erk1/2)

    • Phospho-p38 MAPK (Thr180/Tyr182)

    • Total p38 MAPK

    • Phospho-SAPK/JNK (Thr183/Tyr185)

    • Total SAPK/JNK

    • A loading control such as β-actin or GAPDH.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system.

  • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-protein band to the corresponding total protein band and then to the loading control. Express the results as a fold change relative to the vehicle-treated control.

References

Application Notes and Protocols for SM1-71 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SM1-71, a multi-targeted kinase inhibitor, in in vitro research settings. The following sections detail its mechanism of action, optimal concentration ranges, and protocols for key experimental assays.

Introduction to this compound

This compound is a potent, covalent kinase inhibitor with a broad spectrum of activity against multiple cancer cell lines.[1][2] It functions as a multi-targeted probe, enabling the investigation of signaling pathway vulnerabilities in cancer cells.[3] Its ability to covalently bind to target kinases allows for sustained inhibition and makes it a valuable tool for studying kinase-dependent signaling pathways.[4][5]

Mechanism of Action and Signaling Pathways

This compound exhibits a polypharmacological profile, covalently and non-covalently inhibiting a range of kinases.[2][5] Its primary mechanism involves the covalent modification of cysteine residues within the kinase domains of its targets.[5]

Key Inhibitory Targets:

  • Covalent Targets: this compound covalently inhibits several kinases, including TAK1 (Ki of 160 nM), MKNK2, MAP2K1/2/3/4/6/7, GAK, AAK1, BMP2K, MAP3K7, MAPKAPK5, GSK3A/B, MAPK1/3, SRC, YES1, FGFR1, ZAK (MLTK), MAP3K1, LIMK1, and RSK2.[1]

  • Non-Covalent Targets: It also shows inhibitory activity against kinases such as AURKA, PTK2 (FAK), TEC, IGF1R, and MET in a non-covalent manner.[2]

Affected Signaling Pathways:

The multi-targeted nature of this compound leads to the modulation of several critical signaling pathways implicated in cancer cell proliferation and survival. These include:

  • MAPK/ERK Pathway: By inhibiting MEK1 (IC50 of 142 nM), this compound can block the downstream signaling cascade to ERK1/2, which is crucial for cell growth and division.[2]

  • PI3K/AKT Pathway: this compound can indirectly inhibit the PI3K/AKT pathway by targeting upstream receptor tyrosine kinases (RTKs) like IGF1R.[3][4]

  • SRC Signaling: As a potent inhibitor of SRC, this compound can disrupt signaling pathways that control cell adhesion, migration, and invasion.[4][5]

  • TAK1 Signaling: Inhibition of TAK1 can interfere with inflammatory and stress response pathways that contribute to cancer cell survival.[1]

Below is a diagram illustrating the major signaling pathways affected by this compound.

SM1_71_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTKs (e.g., IGF1R, FGFR1) MEK1_2 MEK1/2 RTK->MEK1_2 via RAS PI3K PI3K RTK->PI3K SM1_71 This compound SM1_71->RTK TAK1 TAK1 SM1_71->TAK1 SM1_71->MEK1_2 SRC SRC SM1_71->SRC Other_Kinases Other Covalent & Non-Covalent Targets SM1_71->Other_Kinases Proliferation Cell Proliferation, Survival, Migration TAK1->Proliferation ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SRC->Proliferation

Caption: Major signaling pathways modulated by this compound.

Optimal Concentration for In Vitro Studies

The optimal concentration of this compound is cell line-dependent and assay-specific. Based on available data, a concentration range of 0.001 µM to 100 µM has been explored in various studies.[1]

Summary of Effective Concentrations:

Cell LineAssay TypeEffective Concentration (IC50/GR50)Reference
H23 (NSCLC)ProliferationIC50: 0.4 µM[1]
Calu-6 (NSCLC)ProliferationIC50: 0.3 µM[1]
Various (8 of 11 cancer cell lines)CytotoxicityNanomolar GR50 values[1][3]
H3122, H460, MDA-MB-453ProliferationGR50: 0.25–1.5 µM[3][4]
H23-KRAS G12CKinase Phosphorylation1 µM for 2-6h[4]

For initial screening, a dose-response experiment is recommended to determine the optimal concentration for the specific cell line and experimental conditions.

Experimental Protocols

The following are detailed protocols for common in vitro assays using this compound.

Cell Proliferation/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

This protocol is designed to assess the effect of this compound on cancer cell proliferation and viability.

Experimental Workflow:

Cell_Proliferation_Workflow Start Seed cells in 96-well plates Incubate_24h Incubate for 24h Start->Incubate_24h Treat Treat with serial dilutions of this compound Incubate_24h->Treat Incubate_72h Incubate for 72h Treat->Incubate_72h Assay Add viability reagent (e.g., MTT, CellTiter-Glo®) Incubate_72h->Assay Read Measure absorbance/ luminescence Assay->Read Analyze Calculate IC50/GR50 values Read->Analyze Washout_Assay_Logic Treat_Cells Treat cells with This compound (covalent) or This compound-R (reversible control) Washout Washout drug and replace with fresh media Treat_Cells->Washout Incubate_Post_Washout Incubate for various times (0h, 2h, 4h) Washout->Incubate_Post_Washout Lyse_and_Analyze Lyse cells and perform Western blot for target phosphorylation Incubate_Post_Washout->Lyse_and_Analyze Result_Covalent Covalent Inhibitor: Sustained target inhibition post-washout Lyse_and_Analyze->Result_Covalent Result_Reversible Reversible Inhibitor: Recovery of target phosphorylation post-washout Lyse_and_Analyze->Result_Reversible

References

Application Notes and Protocols for SM1-71 Treatment and Washout Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM1-71 is a potent, multi-targeted kinase inhibitor with significant anti-cancer activity. It functions through both reversible and irreversible (covalent) binding to a range of kinases, making it a valuable tool for interrogating cellular signaling pathways and identifying cancer cell vulnerabilities. This compound is a 2,4-diaminopyrimidine derivative that contains an acrylamide "warhead," enabling it to form covalent bonds with cysteine residues in the ATP-binding sites of certain kinases.[1][2] Its primary target is Transforming growth factor-β-activated kinase 1 (TAK1), with a binding affinity (Ki) of 160 nM.[3] However, its polypharmacology extends to other key kinases involved in cell proliferation and survival, including MEK1/2, SRC, and members of the MAPK and PI3K signaling pathways.[3][4]

This document provides detailed protocols for cell-based assays using this compound, with a particular focus on treatment and washout experiments designed to distinguish between its reversible and irreversible inhibitory effects. The protocols are primarily based on studies conducted in non-small cell lung cancer (NSCLC) cell lines harboring KRAS mutations, where this compound has demonstrated significant cytotoxic effects.[1][5]

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

This table summarizes the inhibitory activity of this compound against a panel of kinases. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in biochemical assays.

Kinase TargetInhibition (IC50)Binding ModeReference
GAK0.8 nMCovalent[1]
YES10.8 nMCovalent[1]
SRC2 nMCovalent[1]
AAK14.4 nMCovalent[1]
LIMK15.4 nMCovalent[1]
BMP2K7.1 nMCovalent[1]
MAP2K2 (MEK2)9.3 nMCovalent[1]
MAP2K1 (MEK1)10.4 nMCovalent[1]
TAK1 (MAP3K7)160 nM (Ki)Covalent[3]
ERK2 (MAPK1)1090 nMWeak[1]
AURKASimilar to this compound-RReversible[1]
PTK2 (FAK)Similar to this compound-RReversible[1]
TECSimilar to this compound-RReversible[1]
IGF1RSimilar to this compound-RReversible[1]
METSimilar to this compound-RReversible[1]
Table 2: Anti-proliferative and Cytotoxic Activity of this compound in Cancer Cell Lines

This table presents the growth rate inhibition (GR50) values for this compound across a panel of human cancer cell lines after a 72-hour treatment. GR50 is the concentration at which the normalized growth rate is 0.5, providing a more accurate measure of drug potency than traditional IC50 values.[6]

Cell LineCancer TypeKey MutationsGR50 (µM)Reference
H23NSCLCKRAS G12C0.007[3]
Calu-6NSCLCKRAS Q61K0.01[3]
HCT116ColorectalKRAS G13D, PIK3CA H1047R0.006[3]
PANC1PancreaticKRAS G12D0.008[3]
A549NSCLCKRAS G12S0.01[3]
H1975NSCLCEGFR L858R/T790M, PIK3CA G118D0.009[3]
H3122NSCLCEML4-ALK0.25 - 1.5[3][5]
H460NSCLCKRAS Q61H, PIK3CA E545K0.25 - 1.5[3][5]
MDA-MB-453BreastPIK3CA H1047R0.25 - 1.5[3][5]

Mandatory Visualizations

SM1_71_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., IGF1R) KRAS KRAS RTK->KRAS PI3K PI3K RTK->PI3K KRAS->PI3K RAF RAF KRAS->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation TAK1 TAK1 NFkB NF-κB TAK1->NFkB NFkB->Proliferation SRC SRC SRC->Proliferation SM1_71 This compound SM1_71->RTK Reversible inhibition SM1_71->MEK SM1_71->ERK SM1_71->TAK1 SM1_71->SRC

Caption: this compound inhibits key nodes in oncogenic signaling pathways.

Washout_Experiment_Workflow start Seed H23-KRASG12C cells in 6-well plates treatment Treat cells with: - 1 µM this compound - 1 µM this compound-R (control) - DMSO (vehicle) for 2 hours start->treatment washout Washout Step: 1. Aspirate media 2. Wash 2x with PBS 3. Add fresh, drug-free media treatment->washout lysis_t0 Time Point 0 hr: Lyse one set of wells immediately after washout washout->lysis_t0 incubation Incubate remaining plates in drug-free media washout->incubation analysis Western Blot Analysis: - p-ERK, total ERK - p-AKT, total AKT - Loading control (e.g., GAPDH) lysis_t0->analysis lysis_t2 Time Point 2 hr: Lyse a second set of wells incubation->lysis_t2 lysis_t4 Time Point 4 hr: Lyse the final set of wells lysis_t2->lysis_t4 lysis_t2->analysis lysis_t4->analysis

Caption: Workflow for the this compound treatment and washout experiment.

Experimental Protocols

Protocol 1: Cell Culture of H23 (NCI-H23) Cells

This protocol describes the standard procedure for culturing the H23 human NSCLC cell line, which is sensitive to this compound.

Materials:

  • H23 (NCI-H23) cell line (ATCC® CRL-5800™)

  • RPMI-1640 Medium (e.g., Gibco™ 11875093)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of H23 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.

  • Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 6-8 mL of complete growth medium. Gently pipette to create a single-cell suspension.

  • Centrifuge the cells at 200 x g for 5 minutes. Discard the supernatant and resuspend the pellet in fresh medium.

  • Split the cells at a ratio of 1:3 to 1:6 into new flasks. Change the medium every 2-3 days.

Protocol 2: this compound Treatment and Washout Assay

This protocol is designed to differentiate the covalent (sustained) and reversible (transient) inhibitory effects of this compound on cellular signaling pathways.[7][8]

Materials:

  • H23 cells cultured as described in Protocol 1

  • This compound (dissolved in DMSO)

  • This compound-R (reversible analog, dissolved in DMSO)

  • DMSO (vehicle control)

  • 6-well cell culture plates

  • Complete growth medium

  • PBS, sterile

  • RIPA Lysis and Extraction Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed H23 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Drug Treatment: The following day, aspirate the medium and replace it with fresh medium containing the following treatments:

    • 1 µM this compound

    • 1 µM this compound-R

    • An equivalent volume of DMSO (e.g., 0.1%)

  • Incubate the plates for 2 hours at 37°C.

  • Washout:

    • For the 0-hour time point, proceed immediately to cell lysis (Step 6) after the 2-hour treatment.

    • For the subsequent time points, perform the washout procedure: Aspirate the drug-containing medium. Wash the cell monolayer twice with 2 mL of sterile, warm PBS.[9] Add 2 mL of fresh, pre-warmed, drug-free complete growth medium to each well.

  • Post-Washout Incubation: Return the plates to the incubator for the desired time points (e.g., 2 hours and 4 hours).

  • Cell Lysis: At each time point (0, 2, and 4 hours post-washout), place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarify the lysates by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Prepare samples for Western Blotting by adding Laemmli sample buffer and boiling for 5 minutes. Store at -80°C until analysis.

Protocol 3: Western Blotting for Phospho-Kinase Analysis

This protocol details the detection of phosphorylated ERK (p-ERK) and AKT (p-AKT) to assess the impact of this compound on the MAPK and PI3K pathways.

Materials:

  • Cell lysates from Protocol 2

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Primary antibodies (diluted in blocking buffer):

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Rabbit anti-p44/42 MAPK (Erk1/2)

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt

    • Mouse or Rabbit anti-GAPDH or β-actin (loading control)

  • HRP-conjugated anti-rabbit or anti-mouse secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel. Include a protein ladder. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane according to the manufacturer's instructions for your transfer system (wet or semi-dry).

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phospho-protein of interest (e.g., p-ERK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 5).

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To analyze total protein levels, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer. After stripping, re-block the membrane and probe with the antibody for the corresponding total protein (e.g., total ERK) and subsequently for a loading control.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample.

References

Application Notes and Protocols for the Use of SM1-71 in Non-Small Cell Lung Cancer (NSCLC) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SM1-71, a multi-targeted kinase inhibitor, in preclinical non-small cell lung cancer (NSCLC) models. The following sections detail the mechanism of action of this compound, protocols for key in vitro and in vivo experiments, and a summary of its efficacy in various NSCLC cell lines.

Application Notes

This compound is a potent, multi-targeted kinase inhibitor with primary activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1] It also demonstrates significant inhibitory effects on other kinases, including Mitogen-activated protein kinase kinase 1/2 (MEK1/2) and Insulin-like Growth Factor 1 Receptor (IGF1R)/Insulin Receptor (INSR).[2][3] The compound possesses an acrylamide warhead, enabling both reversible and irreversible (covalent) binding to its kinase targets.[4] This dual mechanism of action contributes to its potent anti-proliferative and cytotoxic effects in cancer cells.

In the context of NSCLC, particularly in KRAS-mutant models, the efficacy of this compound is attributed to its simultaneous inhibition of the MEK/ERK and PI3K/AKT signaling pathways, driven by the dual blockade of MEK1/2 and IGF1R/INSR.[2][5] This multi-targeted approach can overcome the resistance often observed with single-agent therapies.

Mechanism of Action

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Its primary target, TAK1, is a crucial node in inflammatory and stress response pathways that can promote tumor growth. By inhibiting TAK1, this compound can suppress downstream signaling cascades, including the NF-κB and p38/JNK pathways.

Furthermore, its inhibitory action on the MEK/ERK and PI3K/AKT pathways is critical for its efficacy in NSCLC. The diagram below illustrates the key signaling pathways targeted by this compound.

SM1_71_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R_INSR IGF1R/INSR PI3K PI3K IGF1R_INSR->PI3K TAK1 TAK1 NFkB NF-κB TAK1->NFkB p38_JNK p38/JNK TAK1->p38_JNK MEK1_2 MEK1/2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Proliferation ERK1_2->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inflammation Inflammation NFkB->Inflammation p38_JNK->Inflammation SM1_71 This compound SM1_71->IGF1R_INSR SM1_71->TAK1 SM1_71->MEK1_2

This compound Signaling Pathway
Resistance Mechanisms

Resistance to this compound has been observed in NSCLC cell lines harboring mutations in the PIK3CA gene.[5] These mutations can lead to the constitutive activation of the PI3K/AKT pathway downstream of the targets of this compound, thereby circumventing its inhibitory effects. Combining this compound with a pan-PI3K inhibitor has been shown to overcome this resistance.[5]

Data Presentation

The following tables summarize the in vitro efficacy of this compound in various NSCLC cell lines.

Table 1: IC50 Values of this compound in NSCLC Cell Lines

Cell LineKRAS MutationIC50 (µM)
H23G12C0.4[4]
Calu-6Q61K0.3[4]

Table 2: GR50 Values of this compound in NSCLC Cell Lines

Cell LineSensitivityGR50 (µM)
H23SensitiveNanomolar range[1]
Calu-6SensitiveNanomolar range[1]
H3122Resistant0.25 - 1.5[2]
H460Resistant0.25 - 1.5[2]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound in NSCLC models are provided below.

In Vitro Studies

In_Vitro_Workflow start Start: NSCLC Cell Culture treatment Treat with this compound (Dose-Response) start->treatment viability_assay Cell Viability Assay (MTT/MTS) treatment->viability_assay western_blot Western Blot Analysis (p-ERK, p-AKT) treatment->western_blot data_analysis Data Analysis (IC50/GR50 Calculation) viability_assay->data_analysis western_blot->data_analysis end End: Determine In Vitro Efficacy data_analysis->end

In Vitro Experimental Workflow

This protocol is for determining the cytotoxic effects of this compound on NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., H23, Calu-6, A549, H460)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count NSCLC cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT/MTS Assay:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 or GR50 value using appropriate software (e.g., GraphPad Prism).

This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the MEK/ERK and PI3K/AKT pathways.

Materials:

  • NSCLC cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Treat cells with this compound (e.g., 1 µM for 4 hours) or as determined from viability assays.[5]

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to the loading control (e.g., β-actin) and total protein levels.

In Vivo Studies

In_Vivo_Workflow start Start: NSCLC Xenograft Model Establishment tumor_growth Monitor Tumor Growth start->tumor_growth treatment Administer this compound (e.g., Oral Gavage) tumor_growth->treatment Tumors reach ~100-150 mm³ measurements Measure Tumor Volume and Body Weight treatment->measurements Regularly measurements->treatment Continue Treatment endpoint Endpoint: Tumor Collection and Analysis measurements->endpoint End of Study analysis Histology and Western Blot of Tumors endpoint->analysis end End: Determine In Vivo Efficacy analysis->end

In Vivo Experimental Workflow

This protocol describes the establishment of an NSCLC xenograft model and a representative treatment regimen with this compound. Note: The following this compound dosing is a representative protocol based on in vivo studies of other TAK1 and MEK inhibitors, as a specific published protocol for this compound was not identified. Optimization may be required.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • NSCLC cell line (e.g., H23, A549)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Calipers

Procedure:

  • Xenograft Implantation:

    • Harvest NSCLC cells and resuspend in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Measure tumor volume regularly (e.g., twice weekly) using calipers with the formula: (Length x Width²) / 2.

  • Drug Administration:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Representative this compound Dosing: Based on preclinical studies of similar kinase inhibitors, a starting dose of 10-50 mg/kg administered daily via oral gavage could be considered.[6] The maximum tolerated dose for another TAK1 inhibitor was reported to be >100 mg/kg.[5]

    • Prepare this compound in a suitable vehicle.

    • Administer this compound or vehicle to the respective groups for a predetermined period (e.g., 21-28 days).

    • Monitor body weight as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue to measure tumor volume throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

  • Pharmacodynamic Analysis:

    • A portion of the tumor tissue can be snap-frozen for western blot analysis (as described in Protocol 2) to confirm target engagement in vivo.

    • Another portion can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal and laboratory research.

References

Chemoproteomic Approaches to Identify SM1-71 Targets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of chemoproteomic strategies to identify the cellular targets of SM1-71, a multi-targeted kinase inhibitor. Detailed protocols for key experiments are included to enable researchers to apply these methods in their own laboratories.

Introduction

This compound is a potent kinase inhibitor that has demonstrated anti-proliferative activity in various cancer cell lines. It functions as a multi-targeted agent, capable of binding to its targets through both covalent and non-covalent interactions. Understanding the full spectrum of this compound's targets is crucial for elucidating its mechanism of action, predicting potential off-target effects, and developing more selective therapeutic agents. Chemoproteomic approaches, which utilize chemical probes in conjunction with mass spectrometry, are powerful tools for identifying the direct binding partners of small molecules like this compound within a complex cellular environment.

Data Presentation

Quantitative Data Summary

The following tables summarize the known kinase targets of this compound, their mode of inhibition, and the compound's anti-proliferative activity in various cancer cell lines.

Table 1: Covalent and Reversible Kinase Targets of this compound

Target KinaseInhibition ModeIC50 (nM)
GAKCovalent0.8[1]
YES1Covalent0.8[1]
SRCCovalent2[1]
AAK1Covalent4.4[1]
LIMK1Covalent5.4[1]
BMP2KCovalent7.1[1]
MAP2K2 (MEK2)Covalent9.3[1]
MAP2K1 (MEK1)Covalent10.4[1]
TAK1CovalentKi = 160[1]
ERK2Covalent1090[1]
AURKAReversibleSimilar inhibition to this compound-R[1]
PTK2 (FAK)ReversibleSimilar inhibition to this compound-R[1]
TECReversibleSimilar inhibition to this compound-R[1]
IGF1RReversibleSimilar inhibition to this compound-R[1]
METReversibleSimilar inhibition to this compound-R[1]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)GR50 (µM)
H23Non-Small Cell LungKRAS G12C~0.4[2]
Calu-6Non-Small Cell LungKRAS Q61K~0.3[1]
H3122Non-Small Cell LungEML4-ALK0.25 - 1.5[3]
H460Non-Small Cell LungPIK3CA0.25 - 1.5[3]
MDA-MB-453BreastPIK3CA0.25 - 1.5[3]
HCT116ColorectalPIK3CA H1074RSensitive (nanomolar)[2]
H1975Non-Small Cell LungPIK3CA G118DSensitive (nanomolar)[2]

Experimental Protocols

Protocol 1: Affinity-Based Protein Profiling (AfBPP) using a Biotinylated this compound Probe

This protocol describes the use of a biotin-tagged this compound derivative to capture its binding partners from cell lysates, followed by identification using mass spectrometry.

Materials:

  • Biotinylated this compound probe (this compound-biotin)

  • Control beads (e.g., unconjugated streptavidin agarose beads)

  • Cancer cell line of interest (e.g., H23)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Tandem Mass Tag (TMT) reagents

  • LC-MS/MS system

Procedure:

  • Cell Culture and Lysis:

    • Culture cancer cells to ~80-90% confluency.

    • Lyse the cells on ice using lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the supernatant.

  • Probe Incubation and Protein Capture:

    • Incubate the cell lysate with the biotinylated this compound probe or DMSO (as a negative control) for a predetermined time and concentration.

    • Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the probe-protein complexes.

  • Washing and Elution:

    • Wash the beads extensively with wash buffer to remove non-specific binders.

    • Elute the captured proteins from the beads using elution buffer.

  • Protein Digestion and TMT Labeling:

    • Denature the eluted proteins with urea.

    • Reduce the disulfide bonds with DTT and alkylate the cysteines with IAA.

    • Digest the proteins into peptides using trypsin.

    • Label the peptides from the probe-treated and control samples with different TMT isobaric tags.

  • LC-MS/MS Analysis:

    • Combine the TMT-labeled peptide samples.

    • Analyze the mixed sample by LC-MS/MS to identify and quantify the peptides.

  • Data Analysis:

    • Identify proteins that are significantly enriched in the this compound-biotin pulldown samples compared to the control samples.

Protocol 2: Washout Assay to Differentiate Covalent and Reversible Binding

This protocol helps to distinguish between covalent and reversible inhibitors by assessing the duration of target engagement after the removal of the compound.

Materials:

  • This compound

  • This compound-R (reversible analog)

  • Cancer cell line of interest

  • Cell culture medium

  • DMSO

  • PBS

  • Cell lysis buffer

  • Antibodies against target proteins (e.g., p-MEK, MEK, p-ERK, ERK)

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Treat cells with this compound, its reversible analog this compound-R, or DMSO for a specific duration (e.g., 2 hours).

  • Compound Washout:

    • Remove the medium containing the compounds.

    • Wash the cells multiple times with warm PBS to remove any unbound compound.

    • Add fresh, compound-free medium to the cells.

  • Time-Course Analysis:

    • Lyse the cells at different time points after the washout (e.g., 0, 2, 4, 8 hours).

  • Western Blot Analysis:

    • Perform western blotting to assess the phosphorylation status and total protein levels of known or suspected targets.

    • A sustained inhibition of phosphorylation in the this compound treated cells after washout, compared to a rapid recovery in the this compound-R treated cells, indicates covalent binding.

Visualizations

G cluster_workflow Chemoproteomic Workflow for this compound Target Identification A Cancer Cell Lysate B Incubate with This compound-Biotin Probe A->B C Streptavidin Bead Pulldown B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Trypsin Digestion E->F G TMT Labeling F->G H LC-MS/MS Analysis G->H I Identify Enriched Proteins (this compound Targets) H->I

Chemoproteomic workflow for identifying this compound targets.

G cluster_pathway Signaling Pathways Affected by this compound RTK Receptor Tyrosine Kinases (e.g., IGF1R) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation SM1_71 This compound SM1_71->RTK Inhibits SM1_71->MEK Inhibits

References

Application Notes and Protocols: Growth Inhibition Assay with SM1-71 in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for assessing the anti-proliferative activity of SM1-71, a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. Detailed protocols for performing cell viability assays, analyzing mechanism of action through Western blotting, and evaluating effects on cell cycle progression are presented. The information is intended for researchers, scientists, and drug development professionals working in oncology and cellular biology.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many human cancers, leading to uncontrolled cell growth.[2][3]

This compound is a small molecule inhibitor that targets MEK1 and MEK2, the dual-specificity kinases that act as a central node in this pathway.[4][5] By binding to an allosteric site, this compound prevents the phosphorylation and activation of ERK1/2, the sole substrates of MEK, thereby inhibiting downstream signaling and suppressing tumor cell proliferation.[4][5] This application note describes the use of this compound to inhibit the growth of various cancer cell lines and provides protocols to characterize its cellular effects.

This compound Signaling Pathway

This compound inhibits the MAPK/ERK signaling cascade at the level of MEK1/2. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation SM1_71 This compound SM1_71->MEK Inhibits Experimental_Workflow cluster_assays Downstream Assays start Start: Select Cancer Cell Lines culture Cell Culture & Seeding start->culture treat Treat with This compound (Dose-Response) culture->treat mtt Cell Viability (MTT Assay) treat->mtt wb Mechanism of Action (Western Blot for p-ERK) treat->wb fcm Cell Cycle Analysis (Flow Cytometry) treat->fcm analysis Data Analysis: - IC50 Calculation - Protein Quantification - Cell Cycle Profiling mtt->analysis wb->analysis fcm->analysis end End: Characterization of this compound Effect analysis->end

References

Application Notes and Protocols for Utilizing SM1-71-R as a Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM1-71 is a potent, multi-targeted, covalent kinase inhibitor that has demonstrated significant anti-proliferative activity in various cancer cell lines. Its mechanism of action involves the irreversible binding to cysteine residues in the ATP-binding pocket of a range of kinases, primarily mediated by its acrylamide "warhead". To rigorously investigate the biological effects specifically attributed to this covalent inhibition, it is imperative to employ a proper negative control. This compound-R is the ideal negative control for such studies. It is the reversible analog of this compound, possessing a similar chemical scaffold but lacking the reactive acrylamide moiety.[1] This structural difference prevents this compound-R from forming covalent bonds with its target kinases, allowing researchers to dissect the pharmacological effects of reversible versus irreversible kinase inhibition.[1]

These application notes provide detailed protocols for using this compound-R as a negative control in key cellular and biochemical assays to validate the on-target effects of this compound.

Data Presentation

Biochemical Activity

This compound exhibits potent inhibitory activity against a panel of kinases, with significantly greater potency for its covalent targets compared to its reversible analog, this compound-R. In biochemical assays, this compound demonstrates 6- to 67-fold stronger inhibition of kinases such as GAK, MAP2K1, MAP2K2, MAPK1, LIMK1, and SRC compared to this compound-R.[2] For kinases that are reversibly bound, such as AURKA, PTK2 (FAK), TEC, IGF1R, and MET, this compound and this compound-R show similar inhibitory activity.[2]

Table 1: Comparative Biochemical Activity of this compound and this compound-R Against Covalently Targeted Kinases

KinaseThis compound IC50 (nM)Fold Difference in Potency (this compound vs. This compound-R)
GAK0.8> 6
YES10.8> 6
SRC2> 6
AAK14.4> 6
LIMK15.4> 6
BMP2K7.1> 6
MAP2K29.3> 6
MAP2K110.4> 6

Data compiled from multiple sources indicating significantly weaker inhibition by this compound-R for these covalently targeted kinases.[2]

Cellular Activity

The anti-proliferative effects of this compound have been evaluated across a panel of cancer cell lines. The Growth Rate 50 (GR50) values, which represent the concentration of a compound required to reduce the growth rate of a cell population by 50%, highlight the potent cytotoxic effects of this compound.

Table 2: Anti-proliferative Activity (GR50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGR50 (µM)
H23Non-Small Cell Lung Cancer~0.4
Calu-6Non-Small Cell Lung Cancer~0.3
H1975Non-Small Cell Lung Cancer< 0.1
HCC827Non-Small Cell Lung Cancer< 0.1
A375Melanoma< 0.1
HCT116Colorectal Cancer< 0.1
MDA-MB-231Breast Cancer< 0.1
MDA-MB-468Breast Cancer< 0.1
MiaPaca2Pancreatic Cancer< 0.1
H3122Non-Small Cell Lung Cancer0.25 - 1.5
H460Non-Small Cell Lung Cancer0.25 - 1.5
MDA-MB-453Breast Cancer0.25 - 1.5

GR50 values represent the average of two independent experiments. The cell lines are categorized as sensitive (<0.25 µM) and resistant (0.25-1.5 µM).[3]

Mandatory Visualizations

SM1_71_Signaling_Pathway Figure 1: Simplified Signaling Pathways Targeted by this compound cluster_RTK Receptor Tyrosine Kinases cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK/ERK Pathway IGF1R IGF1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS INSR INSR INSR->PI3K MET MET MET->PI3K MET->RAS AKT AKT PI3K->AKT Proliferation_Survival_PI3K Proliferation & Survival AKT->Proliferation_Survival_PI3K RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation_Survival_MAPK Proliferation & Survival ERK1/2->Proliferation_Survival_MAPK Growth_Factors Growth Factors (e.g., IGF-1, HGF) Growth_Factors->IGF1R Growth_Factors->INSR Growth_Factors->MET SM1_71_R This compound-R (Reversible Inhibition) SM1_71_R->IGF1R SM1_71_R->INSR SM1_71_R->MET SM1_71_R->MEK1/2 SM1_71_R->ERK1/2 SM1_71 This compound (Covalent Inhibition) SM1_71->IGF1R SM1_71->INSR SM1_71->MET SM1_71->MEK1/2 SM1_71->ERK1/2

Caption: Figure 1: Simplified diagram of signaling pathways targeted by this compound.

Washout_Experiment_Workflow Figure 2: Workflow for Washout Experiment Start Start Seed_Cells Seed cancer cells (e.g., H23) in 6-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with: - DMSO (Vehicle Control) - 1 µM this compound - 1 µM this compound-R Incubate_24h->Treat_Cells Incubate_2h Incubate for 2 hours Treat_Cells->Incubate_2h Washout_Step Washout: - Aspirate media - Wash 2x with PBS - Add fresh, drug-free media Incubate_2h->Washout_Step Collect_Lysates Collect cell lysates at 0, 2, and 4 hours post-washout Washout_Step->Collect_Lysates Western_Blot Perform Western Blot analysis for p-AKT, p-ERK, total AKT, total ERK Collect_Lysates->Western_Blot Analyze_Results Analyze phosphorylation levels to distinguish reversible vs. irreversible inhibition Western_Blot->Analyze_Results End End Analyze_Results->End

Caption: Figure 2: Experimental workflow for the washout assay.

Experimental Protocols

Protocol 1: Washout Assay to Differentiate Covalent and Reversible Inhibition

This assay is crucial for demonstrating the irreversible binding of this compound compared to the reversible binding of this compound-R.

Materials:

  • H23 non-small cell lung cancer cells (or other sensitive cell line)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 6-well tissue culture plates

  • This compound and this compound-R (dissolved in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and appropriate secondary antibodies.

Procedure:

  • Cell Seeding: Seed H23 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Incubation: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Treatment: Treat the cells with 1 µM this compound, 1 µM this compound-R, or an equivalent volume of DMSO for 2 hours.

  • Timepoint 0h (Pre-washout): For the 0-hour timepoint, lyse one set of treated wells immediately after the 2-hour incubation.

  • Washout: For the subsequent timepoints, aspirate the drug-containing medium, wash the cells twice with warm PBS, and then add fresh, pre-warmed, drug-free complete medium.

  • Post-washout Incubation: Return the plates to the incubator.

  • Cell Lysis: Lyse the cells at 2 and 4 hours post-washout by adding ice-cold RIPA buffer to each well.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Perform western blot analysis as described in Protocol 2 to assess the phosphorylation status of AKT and ERK.

Expected Outcome:

  • This compound: Inhibition of p-ERK should be sustained for at least 2-4 hours post-washout, demonstrating irreversible inhibition.

  • This compound-R: Inhibition of p-AKT and any transient inhibition of p-ERK should be reversed shortly after washout, with phosphorylation levels returning towards baseline, indicating reversible binding.

Protocol 2: Western Blot Analysis of MAPK and PI3K Signaling

This protocol details the steps for analyzing the phosphorylation of key proteins in the MAPK and PI3K pathways.

Materials:

  • Cell lysates from Protocol 1

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies (as in Protocol 1)

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) from each lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000-1:10,000 in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total AKT and total ERK to confirm equal protein loading.

Protocol 3: Cell Proliferation Assay (CellTiter-Glo®)

This protocol is for determining the anti-proliferative effects of this compound and this compound-R.

Materials:

  • Cancer cell lines of interest (e.g., H23, HCT116)

  • Complete growth medium

  • 96-well, opaque-walled tissue culture plates

  • This compound and this compound-R (serial dilutions in complete growth medium)

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well for many cancer cell lines, but should be optimized for each cell line).

  • Incubation: Allow cells to adhere for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound and this compound-R (e.g., 0.01 µM to 10 µM) and a DMSO control.

  • Incubation: Incubate the plate for 72 hours.

  • Assay: a. Equilibrate the plate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® reagent equal to the volume of media in each well. d. Mix on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Read the luminescence using a plate reader.

  • Data Analysis: Calculate the GR50 values for both compounds.

Expected Outcome:

  • This compound will exhibit a potent dose-dependent inhibition of cell proliferation with low GR50 values in sensitive cell lines.

  • This compound-R will show significantly weaker or no anti-proliferative effects at the same concentrations, confirming that the cytotoxicity of this compound is primarily due to its covalent binding and irreversible inhibition of its targets.

References

Troubleshooting & Optimization

Troubleshooting SM1-71 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of the multi-targeted kinase inhibitor, SM1-71, in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, multi-targeted kinase inhibitor. It functions as a covalent inhibitor of numerous kinases, including Transforming growth factor-beta-activated kinase 1 (TAK1), with a Ki of 160 nM.[1][2] Other significant targets include kinases in the MAPK/ERK and PI3K/Akt/mTOR signaling pathways, such as MKNK2, MAP2K1/2/3/4/6/7, SRC, and FGFR1.[1][2][3] Its ability to inhibit these pathways makes it a valuable tool for cancer research, where it has been shown to inhibit the proliferation of multiple cancer cell lines.[1][2]

Q2: What are the known solubility properties of this compound?

This compound is a solid powder with high solubility in dimethyl sulfoxide (DMSO).[1][3][4] However, it is characterized by low aqueous solubility, a common challenge for many small molecule kinase inhibitors.[5] This poor solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media can lead to experimental challenges.

Q3: Why does my this compound precipitate when I dilute my DMSO stock in aqueous media?

This is a common phenomenon known as "precipitation upon dilution" or "solvent shock". It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to "crash out" of the solution and form a precipitate. This can lead to inaccurate experimental results due to a lower effective concentration of the compound.

Troubleshooting Guide for this compound Insolubility

This guide provides a step-by-step approach to address and overcome solubility issues with this compound in your experiments.

Issue 1: this compound powder does not dissolve in aqueous buffer.
  • Cause: this compound has inherently low aqueous solubility.

  • Solution: Do not attempt to dissolve this compound directly in aqueous buffers. A concentrated stock solution should first be prepared in an appropriate organic solvent.

Issue 2: Precipitation occurs when diluting the this compound DMSO stock solution into cell culture medium or buffer.

This is the most common challenge encountered with this compound. The following table outlines several strategies to mitigate this issue, ranging from simple procedural changes to the use of solubilizing agents.

StrategyDescriptionKey Considerations
Optimized Dilution Technique Add the DMSO stock solution to the aqueous medium dropwise while vigorously vortexing or swirling the medium. This rapid mixing helps to prevent localized high concentrations of this compound that can initiate precipitation.Pre-warm the aqueous medium to 37°C before adding the this compound stock solution.
Decrease Final Concentration The intended working concentration of this compound may exceed its solubility limit in the final aqueous medium. Try lowering the final concentration in your experiment.Perform a dose-response experiment to identify the highest concentration that remains soluble and elicits the desired biological effect.
Minimize Final DMSO Concentration While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells. Aim to keep the final DMSO concentration in your working solution as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%.Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.
Use of Surfactants Non-ionic surfactants can help maintain the solubility of hydrophobic compounds in aqueous solutions.[6]Consider using low concentrations (e.g., 0.01-0.1%) of Tween® 80 or Pluronic® F-68. A pilot experiment to test for cellular toxicity of the surfactant at the intended concentration is recommended.
Employ Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2][5]2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative. The formation of an inclusion complex may be required before use in experiments.
Issue 3: I am still observing precipitation or getting inconsistent results.
  • Cause: The compound may be aggregating or precipitating over time in the incubator.

  • Solution:

    • Verify Solubilization: After preparing your final working solution, visually inspect it for any signs of precipitation. For a more rigorous check, you can centrifuge the solution at high speed (>10,000 x g) for 10-15 minutes and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.

    • Prepare Fresh Dilutions: Prepare the final working solutions of this compound immediately before use. Avoid storing diluted aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Optional: Water bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 463.96 g/mol .

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a 10 mM stock concentration.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, brief sonication in a water bath at room temperature or gentle warming up to 37°C can be applied to aid dissolution.[1][7]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Thawing: Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Serial Dilution (in Medium):

    • It is recommended to perform a serial dilution to minimize the "solvent shock."

    • For example, to prepare a 10 µM working solution, first, create an intermediate dilution by adding a small volume of the 10 mM stock to a larger volume of pre-warmed medium.

    • Crucially, add the this compound stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and uniform mixing.

  • Final Concentration: Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (ideally ≤ 0.1%).

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments.

Visualizing this compound's Mechanism of Action

To better understand the biological context of this compound's activity, the following diagrams illustrate its impact on key signaling pathways and a recommended experimental workflow for its use.

SM1_71_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinases (e.g., FGFR, EGFR) GrowthFactors->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K TAK1 TAK1 (MAP3K7) RTK->TAK1 SRC SRC RTK->SRC RAF RAF RAS->RAF MEK MEK (MAP2K) RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TAK1->MEK SRC->PI3K SM1_71 This compound SM1_71->RTK SM1_71->MEK SM1_71->TAK1 SM1_71->SRC

Caption: this compound inhibits key kinases in oncogenic signaling pathways.

Troubleshooting_Workflow Start Start: This compound Powder PrepStock Prepare 10 mM Stock in 100% DMSO Start->PrepStock Dilute Dilute to Working Conc. in Aqueous Medium PrepStock->Dilute CheckPrecipitate Precipitation Observed? Dilute->CheckPrecipitate NoPrecipitate Proceed with Experiment CheckPrecipitate->NoPrecipitate No Troubleshoot Troubleshooting Steps CheckPrecipitate->Troubleshoot Yes OptimizeDilution Optimize Dilution (Vortexing, Dropwise) Troubleshoot->OptimizeDilution LowerConc Lower Final Concentration Troubleshoot->LowerConc AddSurfactant Add Surfactant (e.g., Tween-80) Troubleshoot->AddSurfactant UseCyclodextrin Use Cyclodextrin (HP-β-CD) Troubleshoot->UseCyclodextrin OptimizeDilution->Dilute LowerConc->Dilute AddSurfactant->Dilute UseCyclodextrin->Dilute

Caption: A logical workflow for troubleshooting this compound insolubility.

References

Technical Support Center: Optimizing SM1-71 Incubation Time for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of SM1-71 to achieve maximum experimental efficacy. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in cell-based assays?

A1: For cell proliferation and cytotoxicity assays, a 72-hour incubation period is a common starting point, as documented in several studies with various cancer cell lines.[1] However, the optimal time can vary significantly depending on the cell line's doubling time, the specific biological question, and the endpoint being measured. For signaling studies (e.g., Western blotting to assess phosphorylation of downstream targets), much shorter incubation times, ranging from 2 to 6 hours, have been used.[2]

Q2: Why is it necessary to optimize the incubation time for this compound?

A2: Optimizing the incubation time is crucial for several reasons:

  • Maximizing On-Target Effects: A sufficient incubation period is required for this compound to engage its targets and elicit a measurable biological response.

  • Minimizing Off-Target Effects and Toxicity: Prolonged exposure to a multi-targeted inhibitor like this compound can lead to off-target effects or general cellular toxicity, which may confound experimental results.[3][4]

  • Understanding Cellular Dynamics: The cellular response to this compound can be dynamic. For instance, initial inhibition of a signaling pathway might be followed by feedback activation of compensatory pathways.[5] Time-course experiments are essential to capture these dynamics.

  • Cell Line-Specific Responses: Different cell lines exhibit varying sensitivities and response kinetics to drug treatment. An incubation time that is optimal for one cell line may be suboptimal for another.

Q3: What are the primary molecular targets of this compound?

A3: this compound is a multi-targeted kinase inhibitor. Its primary target is Transforming Growth Factor-β-Activated Kinase 1 (TAK1), with a Ki of 160 nM.[1][4] It also covalently and non-covalently inhibits a range of other kinases, including but not limited to MEK1/2, SRC, FGFR1, GAK, and LIMK1.[1][4][6] This polypharmacology is a key feature of this compound and contributes to its potent anti-cancer activity.[7]

Q4: How does the covalent binding nature of this compound influence incubation time considerations?

A4: this compound contains an acrylamide "warhead" that allows it to form irreversible covalent bonds with cysteine residues on some of its target kinases.[4][6] This irreversible inhibition can lead to a sustained biological effect even after the compound is removed from the medium. Consequently, shorter incubation times may be sufficient to achieve significant target inhibition compared to reversible inhibitors. Washout experiments can be performed to assess the duration of the inhibitory effect.[2]

Troubleshooting Guides

Issue 1: Low or No Observed Efficacy at Standard Incubation Times

Possible Cause: The incubation time may be too short for the biological endpoint to manifest, especially for slow-growing cell lines.

Troubleshooting Steps:

  • Perform a Time-Course Experiment:

    • Protocol: Treat your cells with a fixed concentration of this compound (e.g., at or near the IC50) and measure the desired endpoint at multiple time points (e.g., 24, 48, 72, 96, and 120 hours).

    • Expected Outcome: This will reveal the time point at which the maximum effect is observed before potential confounding factors like nutrient depletion in the media arise.

  • Verify Cell Line Doubling Time: Ensure that the incubation period allows for a sufficient number of cell divisions for an anti-proliferative effect to be accurately measured.

  • Confirm Target Engagement: Use a shorter incubation time (e.g., 2-6 hours) and perform a Western blot to check for the inhibition of downstream targets of TAK1 or other known targets of this compound (e.g., phosphorylation of MEK or ERK). This confirms that the drug is active in your cell system.

Issue 2: High Cellular Toxicity Obscuring Specific Effects

Possible Cause: The combination of a high concentration and a long incubation time may be leading to widespread, non-specific cytotoxicity due to this compound's multi-targeted nature.

Troubleshooting Steps:

  • Perform a Dose-Response and Time-Course Matrix:

    • Protocol: Test a range of this compound concentrations across different incubation times (e.g., 24, 48, 72 hours).

    • Expected Outcome: This will help identify a concentration and incubation time that maximizes the specific inhibitory effect while minimizing general toxicity. The goal is to find the lowest effective concentration and the shortest sufficient incubation time.

  • Conduct Washout Experiments:

    • Protocol: Treat cells with this compound for a shorter period (e.g., 4, 8, or 24 hours), then wash the cells with fresh media and incubate for the remainder of the total experimental time (e.g., up to 72 hours).

    • Expected Outcome: Given this compound's covalent binding to some targets, you may observe a sustained effect even with a shorter initial incubation. This can reduce overall toxicity.

Issue 3: Inconsistent Results Between Experiments

Possible Cause: Variability in experimental conditions can lead to inconsistent outcomes.

Troubleshooting Steps:

  • Standardize Cell Seeding Density: Ensure that the cell confluency at the time of treatment is consistent across all experiments, as cell density can affect drug sensitivity.[5]

  • Use Low-Passage Cells: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.[5]

  • Prepare Fresh Drug Dilutions: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeParameterValue (µM)Incubation Time (hours)Reference
H23Non-Small Cell LungIC500.472[1][4]
Calu-6Non-Small Cell LungIC500.372[1][4]
H3122Non-Small Cell LungGR500.25 - 1.572[7]
H460Non-Small Cell LungGR500.25 - 1.572[7]
MDA-MB-453Breast CancerGR500.25 - 1.572[7]

Table 2: Biochemical Inhibition Data for this compound

Target KinaseParameterValue (nM)
TAK1Ki160
MEK1IC50142
ERK2IC501090
GAKIC500.8
YES1IC500.8
SRCIC502
AAK1IC504.4
LIMK1IC505.4
BMP2KIC507.1
MAP2K2IC509.3
MAP2K1IC5010.4

Data compiled from multiple sources.[4]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

Objective: To identify the incubation time that yields the maximum therapeutic window for this compound in a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density that will not result in overconfluence at the final time point. Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat cells with a range of concentrations, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate separate plates for 24, 48, 72, 96, and 120 hours.

  • Cell Viability Assay: At each time point, perform a cell viability assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the data to the vehicle control for each time point. Plot dose-response curves for each incubation period and calculate the IC50 or GR50 values. The optimal incubation time will be the one that provides a potent and clear dose-dependent effect.

Protocol 2: Western Blot for Target Engagement

Objective: To confirm that this compound is inhibiting its intended signaling pathways at various time points.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at a concentration known to be effective (e.g., 1 µM) for various short time points (e.g., 0.5, 1, 2, 4, and 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated and total levels of target proteins (e.g., p-TAK1, TAK1, p-MEK, MEK, p-ERK, ERK).

    • Incubate with the appropriate secondary antibodies and visualize the bands.

  • Analysis: Compare the levels of phosphorylated proteins in treated samples to the vehicle control to assess the extent and kinetics of target inhibition.

Mandatory Visualizations

TAK1_Signaling_Pathway Stimulus Stimulus (e.g., IL-1, TNF-α) Receptor Receptor Stimulus->Receptor TAB1_TAB2 TAB1/TAB2 Receptor->TAB1_TAB2 TAK1 TAK1 (MAP3K7) Target of this compound TAB1_TAB2->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MKKs MKKs (e.g., MKK4/7, MKK3/6) TAK1->MKKs SM1_71 This compound SM1_71->TAK1 NF_kB NF-κB IKK_Complex->NF_kB JNK_p38 JNK/p38 MAPK MKKs->JNK_p38 Cellular_Response Cellular Response (Inflammation, Proliferation, Survival) NF_kB->Cellular_Response JNK_p38->Cellular_Response

Caption: Simplified TAK1 signaling pathway showing inhibition by this compound.

Optimization_Workflow Start Start: Define Experimental Goal (e.g., IC50, signaling) Step1 Step 1: Initial Time-Course Experiment (e.g., 24, 48, 72, 96h) Start->Step1 Step2 Step 2: Dose-Response at Selected Time Points Step1->Step2 Decision1 Is efficacy observed? Step2->Decision1 Step3a Step 3a: Refine Time Points (Shorter or longer incubation) Decision1->Step3a No Step3b Step 3b: Validate with Secondary Assay (e.g., Western Blot for target engagement) Decision1->Step3b Yes Step3a->Step1 Step4 Step 4: Determine Optimal Incubation Time Step3b->Step4 End End: Proceed with Optimized Protocol Step4->End

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_Logic Problem Problem Encountered LowEfficacy Low/No Efficacy Problem->LowEfficacy HighToxicity High Toxicity Problem->HighToxicity Inconsistent Inconsistent Results Problem->Inconsistent Sol_TimeCourse Solution: Perform Time-Course LowEfficacy->Sol_TimeCourse Sol_Target Solution: Confirm Target Engagement (WB) LowEfficacy->Sol_Target Sol_DoseMatrix Solution: Dose/Time Matrix HighToxicity->Sol_DoseMatrix Sol_Washout Solution: Washout Experiment HighToxicity->Sol_Washout Sol_Standardize Solution: Standardize Seeding/Passage Inconsistent->Sol_Standardize

Caption: Logical diagram for troubleshooting common this compound issues.

References

How to minimize SM1-71 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SM1-71. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound in experiments while minimizing its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, multi-targeted kinase inhibitor. Its primary target is Transforming Growth Factor-β-Activated Kinase 1 (TAK1), with a Ki of 160 nM.[1][2] this compound possesses an acrylamide warhead, enabling it to covalently bind to certain kinases.[2]

Q2: What are the known off-target effects of this compound?

Due to its multi-targeted nature, this compound can inhibit a range of other kinases, leading to off-target effects. It can covalently inhibit kinases such as MKNK2, MAP2K1/2/3/4/6/7, GAK, AAK1, BMP2K, MAP3K7, MAPKAPK5, GSK3A/B, MAPK1/3, SRC, YES1, FGFR1, ZAK (MLTK), MAP3K1, LIMK1, and RSK2.[1] It also exhibits reversible binding to other kinases.[2] These off-target interactions can lead to unintended biological responses and complicate data interpretation.

Q3: How can I confirm that the observed phenotype in my experiment is due to the on-target inhibition of TAK1?

Confirming on-target activity is crucial. Here are several strategies:

  • Rescue Experiments: Introduce a mutated, this compound-resistant version of TAK1 into your cells. If the observed phenotype is reversed, it strongly suggests the effects are on-target.[3]

  • Use a Structurally Different TAK1 Inhibitor: A structurally distinct inhibitor that targets TAK1 should produce a similar phenotype.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can verify that this compound is binding to TAK1 within the cell at the concentrations used.[3]

Q4: How can computational tools help in predicting and minimizing this compound's off-target effects?

Computational methods can be a valuable first step in predicting potential off-targets.

  • Ligand-Based Approaches: Methods like the Similarity Ensemble Approach (SEA) compare the structure of this compound to databases of compounds with known biological activities to predict potential off-targets.[4]

  • Structure-Based Approaches: Molecular docking simulations can be used to predict how this compound binds to its primary target and can be used to screen against a library of other protein structures to identify potential off-targets.[5][6]

Troubleshooting Guide

Issue 1: I'm observing unexpected or contradictory results in my experiment.

This could be due to off-target effects.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Carefully analyze the dose-response curve. Effects at higher concentrations are more likely to be due to off-target binding.[4]

    • Conduct Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR to reduce the expression of TAK1. If the phenotype persists, it is likely due to an off-target effect.[4]

    • Initiate Off-Target Profiling: Utilize the experimental protocols below, such as kinome profiling, to identify the responsible off-target protein(s).[3]

Issue 2: The compound is showing toxicity in my cell culture at expected efficacious concentrations.

This could be due to on-target or off-target toxicity.

  • Troubleshooting Steps:

    • Evaluate Cell Health: Use assays for cell viability (e.g., MTT) and apoptosis to quantify toxicity.[7]

    • Perform Rescue Experiments: Modulating the on-target pathway might rescue the phenotype if the toxicity is on-target. For instance, adding a downstream product of the inhibited pathway might alleviate the toxic effects. If toxicity persists, it is more likely an off-target effect.[7]

    • Conduct Broad Off-Target Screening: Profile this compound against a large panel of kinases and other potential targets to identify the cause of toxicity.[7]

Quantitative Data

Table 1: Inhibitory Activity of this compound against On-Target and Off-Target Kinases

Target KinaseInhibition Value (IC50 / Ki)Notes
TAK1Ki: 160 nMPrimary Target
MEK1IC50: 142 nMOff-Target
ERK2IC50: 1090 nMWeak Off-Target Activity
GAKIC50: 0.8 nMCovalent Off-Target
YES1IC50: 0.8 nMCovalent Off-Target
SRCIC50: 2 nMCovalent Off-Target
AAK1IC50: 4.4 nMCovalent Off-Target
LIMK1IC50: 5.4 nMCovalent Off-Target
BMP2KIC50: 7.1 nMCovalent Off-Target
MAP2K2IC50: 9.3 nMCovalent Off-Target
MAP2K1IC50: 10.4 nMCovalent Off-Target

Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This method is used to verify the direct binding of this compound to TAK1 in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Harvest and Lyse: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., through freeze-thaw cycles).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble TAK1 remaining at each temperature using Western blotting.

  • Analysis: A shift in the melting curve for TAK1 in the this compound-treated samples compared to the control indicates target engagement.[3][8]

Protocol 2: Kinome Profiling

This protocol provides a general workflow for assessing the selectivity of this compound.

Methodology:

  • Compound Submission: Provide this compound to a core facility or commercial service that offers kinome screening.

  • Assay Format: The service will typically perform in vitro kinase activity assays using a large panel of recombinant kinases (e.g., >400 kinases). The assay measures the ability of this compound to block the activity of each kinase at a fixed concentration (e.g., 1 µM).

  • Data Analysis: Results are usually presented as a percentage of inhibition for each kinase. "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50%).

  • Follow-up: For any significant off-target hits, it is crucial to determine the IC50 to understand the potency of this compound against these kinases.[3]

Visualizations

cluster_0 Troubleshooting Workflow for Off-Target Effects Start Unexpected Experimental Results or Toxicity DoseResponse Perform Dose-Response Analysis Start->DoseResponse ConcentrationDependent Effect Concentration Dependent? DoseResponse->ConcentrationDependent OnTarget Likely On-Target Effect ConcentrationDependent->OnTarget No OffTarget Potential Off-Target Effect ConcentrationDependent->OffTarget Yes Knockdown Target Knockdown/ Knockout (siRNA, CRISPR) OffTarget->Knockdown PhenotypePersists Phenotype Persists? Knockdown->PhenotypePersists PhenotypePersists->OnTarget No KinomeProfiling Perform Kinome Prolifing PhenotypePersists->KinomeProfiling Yes IdentifyOffTarget Identify Specific Off-Target(s) KinomeProfiling->IdentifyOffTarget ValidateOffTarget Validate Off-Target with Secondary Assays IdentifyOffTarget->ValidateOffTarget

Caption: Troubleshooting workflow for this compound off-target effects.

cluster_1 This compound On-Target vs. Off-Target Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways SM1_71 This compound TAK1 TAK1 SM1_71->TAK1 Inhibits Kinase_A Kinase A (e.g., SRC) SM1_71->Kinase_A Inhibits Kinase_B Kinase B (e.g., MEK1) SM1_71->Kinase_B Inhibits Kinase_C Other Kinases SM1_71->Kinase_C Inhibits Downstream_On Downstream On-Target Signaling TAK1->Downstream_On Phenotype_On Observed Phenotype (On-Target) Downstream_On->Phenotype_On Downstream_Off_A Downstream Off-Target Signaling A Kinase_A->Downstream_Off_A Downstream_Off_B Downstream Off-Target Signaling B Kinase_B->Downstream_Off_B Phenotype_Off Observed Phenotype (Off-Target) Downstream_Off_A->Phenotype_Off Downstream_Off_B->Phenotype_Off

Caption: On-target vs. off-target signaling of this compound.

References

Interpreting Unexpected Results from SM1-71 Treatment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the multi-targeted kinase inhibitor, SM1-71.

Introduction to this compound

This compound is a potent, multi-targeted kinase inhibitor known to primarily inhibit Transforming growth factor-beta-activated kinase 1 (TAK1). However, its polypharmacological profile includes both covalent and reversible inhibition of a broad range of other kinases, including those in the MAPK and PI3K signaling pathways.[1][2][3] This promiscuity makes this compound a valuable research tool for identifying kinase dependencies in cancer cells but can also lead to complex and sometimes unexpected experimental outcomes.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary and major off-targets of this compound?

A1: The primary target of this compound is TAK1 (MAP3K7), with a Ki of 160 nM.[1][3] However, it covalently inhibits a multitude of other kinases, often with high potency. These include members of the MAPK cascade (MAP2K1/2/3/4/6/7, MAPK1/3), SRC family kinases (SRC, YES1), and others such as GAK, AAK1, LIMK1, and FGFR1.[1][3][5] It also reversibly inhibits kinases like AURKA, PTK2 (FAK), TEC, IGF1R, and MET.[1]

Q2: My cells show less of a response to this compound than expected. What are the potential reasons for this resistance?

A2: Resistance to this compound can be multifactorial. One key mechanism observed is the presence of activating mutations in the PIK3CA gene, which can render cells less sensitive to this compound's cytotoxic effects.[6] In such cases, the PI3K pathway, downstream of receptor tyrosine kinases that may be inhibited by this compound, remains constitutively active, thus promoting cell survival.[6]

Q3: I am observing paradoxical activation of a signaling pathway after this compound treatment. Is this a known phenomenon?

A3: While not explicitly documented for this compound, paradoxical pathway activation is a known phenomenon with kinase inhibitors. This can occur due to the complex feedback loops within signaling networks. For instance, inhibiting a kinase in one pathway might relieve a negative feedback loop that was suppressing another, leading to its hyperactivation. Given this compound's broad target profile, disrupting multiple nodes in a network could certainly lead to such unexpected signaling outcomes.

Q4: What are the expected effects of this compound on cell proliferation and apoptosis?

A4: this compound has been shown to potently inhibit the proliferation of various cancer cell lines, often with nanomolar GR50 values.[1][3] It induces cytotoxicity and can trigger apoptosis.[1] The extent of apoptosis will likely depend on the cell line's genetic background and dependencies on the kinases targeted by this compound.

Troubleshooting Guides

Problem 1: Reduced or No Inhibition of Target Pathway

Symptoms:

  • Western blot analysis shows no decrease in the phosphorylation of expected downstream targets (e.g., p-ERK, p-AKT).

  • Cell viability or proliferation assays show minimal effect of this compound.

Possible Causes and Solutions:

CauseRecommended Action
PIK3CA Mutation Sequence the PIK3CA gene in your cell line. If an activating mutation is present, consider combining this compound with a PI3K inhibitor like BKM120 to overcome resistance.[6]
Suboptimal Drug Concentration or Treatment Time Perform a dose-response and time-course experiment. Test a range of this compound concentrations (e.g., 10 nM to 10 µM) and assess target phosphorylation at various time points (e.g., 2, 6, 24 hours).[2][6]
Compound Instability Ensure proper storage of this compound stock solutions. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[3]
Cell Line-Specific Signaling The specific genetic context of your cell line may confer resistance.[6] Consider using a positive control cell line known to be sensitive to this compound, such as H23-KRAS G12C.[1]
Problem 2: Unexpected Off-Target Effects

Symptoms:

  • Observation of phenotypic changes not typically associated with the inhibition of the primary target (e.g., significant changes in cell morphology, adhesion).

  • Activation or inhibition of pathways not directly downstream of TAK1.

Possible Causes and Solutions:

CauseRecommended Action
Broad Kinase Inhibition Profile This compound inhibits a wide range of kinases.[1][3] Use a kinome profiling service to identify the specific kinases being inhibited in your experimental system at the concentration you are using.
Covalent vs. Reversible Inhibition To distinguish between covalent and reversible off-target effects, use the control compound this compound-R, which lacks the acrylamide warhead and cannot form covalent bonds.[1][2] A washout experiment can also be informative; covalent inhibition is expected to be more sustained.[2]
Indirect Network Effects The inhibition of multiple kinases can lead to complex, indirect effects on other signaling pathways. Create a signaling map based on the known targets of this compound to hypothesize potential indirect effects and test them via western blot or other targeted assays.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

Target KinaseInhibition Constant (Ki) / IC50Binding Mode
TAK1 (MAP3K7) Ki: 160 nMCovalent
MEK1 IC50: 142 nMCovalent
GAK IC50: 0.8 nMCovalent
YES1 IC50: 0.8 nMCovalent
SRC IC50: 2 nMCovalent
AAK1 IC50: 4.4 nMCovalent
LIMK1 IC50: 5.4 nMCovalent
BMP2K IC50: 7.1 nMCovalent
MAP2K2 IC50: 9.3 nMCovalent
MAP2K1 IC50: 10.4 nMCovalent
IGF1R Not specifiedReversible
MET Not specifiedReversible
AURKA Not specifiedReversible
PTK2 (FAK) Not specifiedReversible
TEC Not specifiedReversible

This table is a summary of data from multiple sources.[1][2]

Table 2: GR50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGR50 (µM)Sensitivity
H23 NSCLC~0.4Sensitive
Calu-6 NSCLC~0.3Sensitive
H3122 NSCLC0.25 - 1.5Resistant
H460 NSCLC0.25 - 1.5Resistant
MDA-MB-453 Breast Cancer0.25 - 1.5Resistant

Data summarized from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Western Blot Analysis of Downstream Signaling
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat cells with this compound at the desired concentrations (e.g., 1 µM) or DMSO as a vehicle control for the specified duration (e.g., 2, 4, or 6 hours).[6]

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-AKT (S473), total AKT, p-ERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Proliferation (GR50) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 72-hour assay.

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.001 to 100 µM).[3]

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo.

  • Data Analysis: Normalize the data to DMSO-treated controls and calculate the GR50 value, which is the concentration of the drug that causes a 50% reduction in the growth rate.

Mandatory Visualizations

SM1_71_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTKs IGF1R/INSR PI3K PI3K RTKs->PI3K SRC_family SRC/YES1 RTKs->SRC_family AKT AKT PI3K->AKT Proliferation_Survival Proliferation & Survival AKT->Proliferation_Survival TAK1 TAK1 (Primary Target) MAP2Ks MAP2K1/2/7 TAK1->MAP2Ks MAPKs ERK1/2 MAP2Ks->MAPKs MAPKs->Proliferation_Survival SRC_family->Proliferation_Survival SM1_71 This compound SM1_71->RTKs SM1_71->AKT Indirect/Off-target SM1_71->TAK1 SM1_71->MAP2Ks SM1_71->MAPKs SM1_71->SRC_family Troubleshooting_Workflow Start Unexpected Result with This compound Treatment Check_Proliferation Reduced Cell Proliferation? Start->Check_Proliferation Unexpected_Phenotype Unexpected Phenotype (e.g., morphology change) Start->Unexpected_Phenotype Resistance Potential Resistance Check_Proliferation->Resistance No Expected_Outcome Expected Outcome Check_Proliferation->Expected_Outcome Yes Check_Signaling Check Downstream Signaling (p-AKT, p-ERK) Resistance->Check_Signaling PIK3CA_Mutation Investigate PIK3CA Mutation Status Check_Signaling->PIK3CA_Mutation p-AKT not inhibited Combine_PI3Ki Combine with PI3K Inhibitor PIK3CA_Mutation->Combine_PI3Ki Kinome_Profile Perform Kinome Profiling Unexpected_Phenotype->Kinome_Profile Washout_Experiment Washout Experiment with This compound vs this compound-R Unexpected_Phenotype->Washout_Experiment

References

Addressing SM1-71 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SM1-71. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in long-term experiments and to troubleshoot potential issues related to its stability and activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, multi-targeted kinase inhibitor. Its primary mechanism involves the covalent inhibition of a broad range of kinases, which is enabled by an acrylamide "warhead" in its structure.[1][2] It is well-documented as a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) with a Ki (inhibitor constant) of 160 nM.[3][4] However, its polypharmacology is extensive, and it binds to numerous other kinases in both a covalent and non-covalent manner.[1]

Q2: Which signaling pathways are affected by this compound? A2: this compound affects several critical signaling pathways involved in cancer cell proliferation and survival. It is known to inhibit kinases within the MAPK/ERK and PI3K signaling pathways.[5][6] Key targets include MEK1/2, and it also potently inhibits receptor tyrosine kinases (RTKs) such as IGF1R, INSR, and MET, which are upstream of the PI3K pathway.[6]

Q3: How should I prepare and store this compound stock solutions? A3: Proper preparation and storage are critical for maintaining the stability and efficacy of this compound.

  • Solvent: Use newly opened, anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can significantly impact solubility.[3]

  • Dissolution: this compound has a high solubility in DMSO (125 mg/mL), but may require sonication to fully dissolve.[3] For challenging dissolutions, you can gently warm the solution to 37°C.[4]

  • Storage: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4] For short-term storage, -20°C is suitable for up to one month. For long-term storage, -80°C is recommended for up to six months.[4]

Q4: Is there a control compound I can use for my experiments? A4: Yes, a reversible analog, this compound-R, is available. This compound lacks the reactive acrylamide warhead and therefore cannot form covalent bonds with its kinase targets.[6] Using this compound-R as a negative control can help distinguish between covalent (irreversible) and non-covalent (reversible) inhibitory effects in your experiments.[1][6]

Troubleshooting Guide: this compound Instability and Inconsistent Results

Issue 1: I am observing a decrease in this compound activity over the course of a long-term experiment (e.g., >24 hours).

Possible Cause Troubleshooting Step
Degradation in Aqueous Media The covalent acrylamide warhead can be susceptible to hydrolysis or reaction with media components at 37°C. Solution: Replenish the media with freshly diluted this compound every 24 hours to maintain a consistent effective concentration.
Precipitation from Solution This compound may precipitate out of aqueous culture media over time, especially if the final DMSO concentration is too high or the this compound concentration exceeds its aqueous solubility limit. Solution: Visually inspect your culture plates under a microscope for signs of precipitation. Lower the final concentration of this compound or the percentage of DMSO in the final working solution. Ensure the stock solution is fully dissolved before diluting into media.
Non-specific Binding The compound may adsorb to plasticware (flasks, plates, tubes), reducing its bioavailable concentration. Solution: Consider using low-adsorption plasticware. When preparing dilutions, ensure thorough mixing at each step.

Issue 2: My experimental results with this compound are inconsistent between experiments.

Possible Cause Troubleshooting Step
Stock Solution Degradation Repeated freeze-thaw cycles or improper long-term storage can degrade the compound. Solution: Aliquot your stock solution into single-use volumes upon initial preparation.[4] Always use a fresh aliquot for each experiment. Confirm the activity of a new batch of stock solution against a positive control cell line.
Inaccurate Pipetting of Stock The high concentration and viscosity of DMSO stock solutions can lead to pipetting errors. Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stocks.
Cell Health and Density Variations in cell health, passage number, or plating density can significantly alter the response to kinase inhibitors. Solution: Maintain consistent cell culture practices. Use cells within a defined low-passage number range and ensure consistent plating density for all experiments.

Issue 3: I am observing unexpected or excessive cytotoxicity at low concentrations.

Possible Cause Troubleshooting Step
Solvent Toxicity High concentrations of DMSO can be toxic to some cell lines. Solution: Ensure the final concentration of DMSO in your culture media is consistent across all conditions (including vehicle controls) and is below the tolerance level for your specific cell line (typically <0.5%).
Off-Target Effects This compound is a multi-targeted inhibitor and may engage unexpected, cytotoxic targets in your specific cell model.[2][3] Solution: Review the known targets of this compound (see Table 1). Use the reversible control compound this compound-R to determine if the cytotoxicity is related to covalent inhibition.[6] Consider titrating the concentration to find a therapeutic window that inhibits the target of interest without inducing excessive cell death.

Data and Protocols

Quantitative Data Summary

Table 1: Kinase Inhibition Profile of this compound A selection of kinases inhibited by this compound. The compound is known to covalently inhibit at least 23 kinases.

Target KinaseInhibition ValueBinding Mode
TAK1 (MAP3K7)Ki = 160 nMCovalent
MEK1 (MAP2K1)IC50 = 142 nMCovalent
SRCIC50 = 4 nMCovalent
YES1IC50 = 0.8 nMCovalent
GAKIC50 = 0.8 nMCovalent
AAK1IC50 = 4.4 nMCovalent
LIMK1IC50 = 5.4 nMCovalent
FGFR1IC50 = 54 nMCovalent
ERK2 (MAPK1)IC50 = 1090 nMCovalent
IGF1R-Covalent
INSR-Covalent
MET-Covalent
Source:[1][2][3][6]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)Potency (IC50 / GR50)
H23NSCLCKRAS G12CIC50 = 0.4 µM
Calu-6NSCLCKRAS Q61KIC50 = 0.3 µM
H3122NSCLCEML4-ALKGR50 = 0.25 - 1.5 µM
H460NSCLCPIK3CA E545KGR50 = 0.25 - 1.5 µM
MDA-MB-453BreastPIK3CA H1074RGR50 = 0.25 - 1.5 µM
Source:[1][3][6]

Table 3: Stock Solution Preparation Guide (for this compound, M.Wt: 463.96)

Desired Stock Conc.Mass: 1 mgMass: 5 mgMass: 10 mg
1 mM 2.1554 mL10.7768 mL21.5536 mL
5 mM 0.4311 mL2.1554 mL4.3107 mL
10 mM 0.2155 mL1.0777 mL2.1554 mL
Solvent: Anhydrous DMSO. Source:[3]
Experimental Protocol: Washout Assay to Confirm Covalent Inhibition

This assay is used to determine if the inhibitory effect of this compound on a specific signaling pathway is irreversible (covalent) or reversible.[6]

Objective: To assess the recovery of kinase phosphorylation after removal of this compound from the culture medium.

Materials:

  • Cells of interest plated in 6-well plates

  • This compound and the reversible control, this compound-R

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT)

  • Secondary antibodies and detection reagents for Western blotting

Procedure:

  • Cell Plating: Plate cells at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with 1 µM this compound, 1 µM this compound-R, or DMSO (vehicle) for 2 hours.

  • Washout: After 2 hours, aspirate the medium from all wells. Wash the cells twice with warm PBS to completely remove the compounds.

  • Recovery: Add fresh, pre-warmed, drug-free complete medium to the wells.

  • Time-Course Lysis: Lyse the cells at different time points post-washout:

    • T=0 hours: Lyse one set of wells immediately after the washout.

    • T=2 hours: Lyse a second set of wells 2 hours after the washout.

    • T=4 hours: Lyse a third set of wells 4 hours after the washout.

  • Western Blotting: Quantify protein concentrations, run samples on an SDS-PAGE gel, transfer to a membrane, and probe with antibodies against your phosphorylated target of interest and the corresponding total protein as a loading control.

Expected Results:

  • This compound (Covalent): Inhibition of the target's phosphorylation should be sustained even after 4 hours post-washout, as the covalent bond is not easily reversed.

  • This compound-R (Reversible): Phosphorylation of the target should begin to recover at the 2-hour and 4-hour time points as the reversible inhibitor diffuses away.

Visualizations

SM1_71_Signaling_Pathway cluster_upstream Upstream RTKs cluster_pi3k PI3K Pathway cluster_mapk MAPK Pathway IGF1R IGF1R / INSR PI3K PI3K IGF1R->PI3K MET MET MET->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation TAK1 TAK1 MEK MEK TAK1->MEK ERK ERK MEK->ERK ERK->Proliferation SM1_71 This compound SM1_71->IGF1R SM1_71->MET SM1_71->TAK1 SM1_71->MEK SM1_71->ERK

Caption: this compound inhibits multiple nodes in the PI3K and MAPK signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock in Anhydrous DMSO B Aliquot for Single Use A->B C Store at -80°C B->C D Thaw New Aliquot C->D E Dilute into Media (Fresh Daily) D->E F Treat Cells E->F G Incubate (Monitor for Precip.) F->G H Perform Assay (e.g., Western, Viability) G->H I Analyze Data H->I Troubleshooting_Logic rect_node rect_node Start Inconsistent Results or Loss of Activity Q1 Are you using fresh aliquots? Start->Q1 Q2 Is media replenished in long-term assays? Q1->Q2 Yes A1 Action: Use single-use aliquots stored at -80°C Q1->A1 No Q3 Is precipitation visible? Q2->Q3 Yes A2 Action: Replenish media with fresh compound every 24h Q2->A2 No Q4 Is DMSO control showing toxicity? Q3->Q4 No A3 Action: Lower final conc. or check initial dissolution Q3->A3 Yes A4 Action: Lower final DMSO percentage Q4->A4 Yes End Problem Likely Resolved Q4->End No A1->End A2->End A3->End A4->End

References

How to control for the covalent activity of SM1-71

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the multi-targeted covalent kinase inhibitor, SM1-71.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, multi-targeted kinase inhibitor that contains an acrylamide "warhead," enabling it to act as a covalent inhibitor.[1][2] It can bind to its kinase targets in both a covalent and a non-covalent manner.[1] Its primary mechanism of covalent inhibition involves the formation of a permanent bond with cysteine residues located in various regions of the kinase domain, including the DFG-1 motif, the P-loop, and the activation loop.[2][3] this compound was initially developed as a potent inhibitor of TAK1, but has been shown to covalently inhibit a broad range of other kinases.[2][4]

Q2: What are the primary covalent targets of this compound?

This compound has been demonstrated to covalently inhibit a significant number of kinases. Some of the key targets include TAK1, MEK1/2, SRC, YES1, GAK, AAK1, LIMK1, BMP2K, and FGFR1.[1][2][4] Chemoproteomic studies have identified over 20 kinases that are covalently modified by this compound.[2]

Q3: How can I distinguish between covalent and non-covalent inhibition by this compound?

To differentiate between the covalent and reversible binding of this compound, a key control compound to use is This compound-R .[1][2] this compound-R is a reversible analog of this compound that lacks the reactive acrylamide warhead.[2] In biochemical assays, kinases that are covalently inhibited by this compound will show significantly weaker inhibition by this compound-R.[1][2] In contrast, kinases that are reversibly bound by this compound will exhibit similar levels of inhibition by both compounds.[1][2]

Q4: What are the potential off-target effects of this compound?

Given its multi-targeted nature, this compound can have numerous off-target effects.[1][2] It is crucial to validate that the observed cellular phenotype is a result of the intended target inhibition. Off-target effects can arise from both covalent and non-covalent interactions with other kinases or proteins.[5][6]

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments with this compound.

Problem 1: High cytotoxicity observed at low concentrations.
  • Possible Cause 1: Inhibition of multiple critical kinases. this compound is a promiscuous inhibitor and can cause cytotoxicity by simultaneously inhibiting several pathways essential for cell survival.[7][8]

  • Troubleshooting 1:

    • Perform a dose-response curve: Determine the GR50 (concentration for 50% growth rate inhibition) to identify the appropriate concentration range for your experiments.[1]

    • Use more specific inhibitors: To confirm that the observed phenotype is due to a specific target, use more selective inhibitors for the hypothesized target kinases and compare the results to those obtained with this compound.[8]

    • Rescue experiments: If you hypothesize that the cytotoxicity is due to the inhibition of a specific kinase, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.

Problem 2: Inconsistent results between biochemical and cellular assays.
  • Possible Cause 1: Cell permeability and stability. this compound may have different permeability or stability in your cell-based assay compared to the in vitro biochemical assay conditions.

  • Troubleshooting 1:

    • Verify cellular target engagement: Use techniques like western blotting to probe for the phosphorylation status of downstream effectors of the target kinase to confirm target engagement in cells.[7]

    • Mass spectrometry-based proteomics: Employ chemoproteomic approaches with a tagged version of this compound (if available) or by assessing the modification of target peptides to directly confirm covalent modification in a cellular context.[2]

  • Possible Cause 2: Presence of competing substrates in cells. The high concentration of ATP and other substrates in cells can compete with this compound for binding to the kinase, potentially leading to a weaker effect than observed in biochemical assays.

  • Troubleshooting 2:

    • Washout experiments: To confirm irreversible inhibition in cells, pre-treat cells with this compound, wash it out, and then measure the activity of the target kinase or a downstream signaling event. A sustained effect after washout is indicative of covalent modification.[2]

Problem 3: Difficulty confirming covalent modification of the target protein.
  • Possible Cause 1: Low stoichiometry of modification. The covalent modification may only occur on a small fraction of the total target protein pool, making it difficult to detect.

  • Troubleshooting 1:

    • Intact protein mass spectrometry: Analyze the purified target protein after incubation with this compound by mass spectrometry to detect the mass shift corresponding to the covalent adduction of the inhibitor.

    • Peptide mapping by LC-MS/MS: Digest the protein-inhibitor complex and analyze the resulting peptides by LC-MS/MS to identify the specific cysteine residue that has been modified.[3]

  • Possible Cause 2: The modification is not stable to sample processing. The covalent bond might be labile under the conditions used for sample preparation (e.g., lysis buffers, digestion conditions).

  • Troubleshooting 2:

    • Optimize sample handling: Use protocols specifically designed for the analysis of covalent modifications, which may include minimizing exposure to reducing agents or using specific enrichment strategies.

Quantitative Data Summary

The following tables summarize the inhibitory activities of this compound and its reversible control, this compound-R, against a panel of kinases.

Table 1: Inhibitory Activity (IC50) of this compound against Covalently Targeted Kinases

KinaseIC50 (nM)
GAK0.8
YES10.8
SRC2
AAK14.4
LIMK15.4
BMP2K7.1
MAP2K29.3
MAP2K110.4
MEK1142

Data compiled from reference[1].

Table 2: Comparison of Inhibitory Potency (IC50 in nM) of this compound and this compound-R

KinaseThis compoundThis compound-RFold DifferenceBinding Mode
GAK0.8>50>62.5Covalent
MAP2K110.4~700~67Covalent
SRC2~120~60Covalent
AURKA~100~1001Non-covalent
PTK2 (FAK)~200~2001Non-covalent
MET~300~3001Non-covalent

Data interpreted from reference[1][2]. Note that exact IC50 values for this compound-R were not always provided, but the fold differences were highlighted.

Experimental Protocols

Protocol 1: Distinguishing Covalent from Non-covalent Inhibition using this compound-R

Objective: To determine if the inhibition of a kinase of interest by this compound is covalent or non-covalent.

Materials:

  • Purified kinase of interest

  • This compound

  • This compound-R (reversible control)

  • Kinase assay buffer

  • Substrate (peptide or protein)

  • ATP (radiolabeled or for use with a detection reagent)

  • Kinase activity detection system (e.g., phosphospecific antibody, ADP-Glo, etc.)

Methodology:

  • Prepare serial dilutions of both this compound and this compound-R in DMSO.

  • In a multi-well plate, add the purified kinase to the kinase assay buffer.

  • Add the diluted this compound or this compound-R to the wells containing the kinase. Include a DMSO-only control.

  • Pre-incubate the kinase with the inhibitors for a set period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Allow the reaction to proceed for the optimized amount of time.

  • Stop the reaction and measure the kinase activity using your chosen detection system.

  • Plot the kinase activity against the inhibitor concentration and determine the IC50 value for both this compound and this compound-R.

  • Interpretation: A significantly lower IC50 for this compound compared to this compound-R (e.g., >10-fold difference) indicates covalent inhibition.[1][2] Similar IC50 values suggest non-covalent, reversible inhibition.[1][2]

Protocol 2: Cellular Washout Assay to Confirm Irreversible Inhibition

Objective: To assess the duration of target inhibition in a cellular context after removal of the compound.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer

  • Antibodies for western blotting (e.g., phospho-specific antibody for a downstream substrate of the target kinase and a total protein antibody).

Methodology:

  • Plate cells and grow them to the desired confluency.

  • Treat the cells with this compound at a concentration known to inhibit the target (e.g., 3x IC50) for a specific duration (e.g., 2 hours). Include a DMSO-only control.

  • Washout Step:

    • Aspirate the medium containing this compound.

    • Wash the cells twice with warm PBS.

    • Add fresh, pre-warmed complete medium without the inhibitor.

  • Incubate the cells for various time points after the washout (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, lyse the cells and collect the protein lysates.

  • Perform western blotting to analyze the phosphorylation status of a known downstream substrate of your target kinase.

  • Interpretation: If the inhibition of the downstream substrate's phosphorylation persists for an extended period after the washout of this compound, it is strong evidence of irreversible, covalent inhibition. A rapid recovery of phosphorylation indicates reversible inhibition.

Visualizations

Signaling_Pathway_SM1_71 cluster_SM1_71 This compound Inhibition cluster_pathways Cellular Signaling Pathways SM1_71 This compound (Covalent Inhibitor) TAK1 TAK1 SM1_71->TAK1 Inhibits MEK1_2 MEK1/2 SM1_71->MEK1_2 Inhibits SRC SRC SM1_71->SRC Inhibits Other_Kinases Other Kinases (GAK, AAK1, etc.) SM1_71->Other_Kinases Inhibits Downstream Downstream Signaling & Cellular Processes TAK1->Downstream MEK1_2->Downstream SRC->Downstream Other_Kinases->Downstream

Caption: Multi-targeted inhibition of key signaling kinases by this compound.

Experimental_Workflow cluster_workflow Workflow to Differentiate Covalent vs. Non-covalent Inhibition start Start: Kinase of Interest biochem_assay Biochemical Kinase Assay start->biochem_assay sm1_71 Treat with this compound biochem_assay->sm1_71 sm1_71_r Treat with this compound-R (Reversible Control) biochem_assay->sm1_71_r compare_ic50 Compare IC50 Values sm1_71->compare_ic50 sm1_71_r->compare_ic50 covalent Conclusion: Covalent Inhibition (IC50 this compound << IC50 this compound-R) compare_ic50->covalent Yes non_covalent Conclusion: Non-covalent Inhibition (IC50 this compound ≈ IC50 this compound-R) compare_ic50->non_covalent No cellular_washout Cellular Washout Assay covalent->cellular_washout sustained Sustained Inhibition? cellular_washout->sustained covalent_cell Confirms Irreversible Inhibition in Cells sustained->covalent_cell Yes reversible_cell Suggests Reversible Inhibition in Cells sustained->reversible_cell No

References

Technical Support Center: Overcoming Resistance to SM1-71 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the multi-targeted kinase inhibitor, SM1-71, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, multi-targeted kinase inhibitor. Its primary target is Transforming Growth Factor-β-Activated Kinase 1 (TAK1), which it inhibits with a Ki of 160 nM.[1] this compound also covalently and reversibly inhibits a range of other kinases involved in cell proliferation and survival, including MEK1/2, SRC, and FGFR1.[1][2][3] Its multi-targeted nature allows it to induce cytotoxicity in a variety of cancer cell lines.[1]

Q2: My cancer cell line is showing resistance to this compound. What are the potential mechanisms?

A2: A primary mechanism of resistance to this compound is the activation of the PI3K/AKT signaling pathway. This is often due to an activating mutation in the PIK3CA gene, such as the E545K mutation found in H460 and MDA-MB-453 cell lines.[4][5] This mutation provides a survival signal that bypasses the inhibitory effects of this compound on other pathways like the MAPK pathway.

Q3: How can I determine if the PI3K/AKT pathway is activated in my resistant cell line?

A3: You can assess the activation of the PI3K/AKT pathway by performing a Western blot analysis to detect the phosphorylated forms of key proteins in the pathway, such as p-AKT (at Ser473) and p-PI3K.[6][7][8] An increase in the levels of these phosphorylated proteins compared to sensitive cell lines would suggest pathway activation.

Q4: How can I overcome this compound resistance mediated by PI3K pathway activation?

A4: Co-treatment with a PI3K inhibitor has been shown to re-sensitize resistant cells to this compound. The pan-PI3K inhibitor, BKM120, has been successfully used in combination with this compound to overcome resistance in cell lines with PIK3CA mutations.[4][5]

Q5: Are there other potential mechanisms of resistance to this compound?

A5: While PI3K pathway activation is a key mechanism, other factors could contribute to resistance. These may include the presence of other oncogenic drivers that are not potently inhibited by this compound, such as the EML4-ALK translocation in the H3122 cell line.[4] Additionally, as with other kinase inhibitors, acquired resistance can emerge through various mechanisms, including secondary mutations in target kinases or activation of alternative survival pathways.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpectedly high cell viability after this compound treatment. PI3K/AKT pathway activation: The cell line may harbor a PIK3CA mutation or have other mechanisms of PI3K pathway activation.1. Perform a Western blot to check for elevated levels of p-AKT and p-PI3K. 2. If the pathway is activated, co-treat with a PI3K inhibitor like BKM120.
Incorrect drug concentration: The IC50 or GR50 of this compound may be higher in your specific cell line than anticipated.1. Perform a dose-response experiment to determine the accurate IC50/GR50 for your cell line. 2. Ensure proper dilution and storage of the this compound stock solution.
Cell line misidentification or contamination: The cell line being used may not be the expected one.1. Perform cell line authentication (e.g., STR profiling).
Inconsistent results between experiments. Variability in cell culture conditions: Cell density, passage number, and media composition can affect drug response.1. Maintain consistent cell seeding densities and passage numbers for all experiments. 2. Ensure all reagents, including media and serum, are from the same lot.
Degradation of this compound: Improper storage can lead to loss of compound activity.1. Store this compound stock solutions at -20°C or -80°C. 2. Prepare fresh working dilutions for each experiment.
Difficulty interpreting Western blot results for PI3K pathway activation. Poor antibody quality: The primary antibodies for p-AKT or p-PI3K may not be specific or sensitive enough.1. Validate antibodies using positive and negative controls. 2. Optimize antibody concentrations and incubation times.
Suboptimal protein extraction: Inadequate lysis buffer can result in protein degradation or incomplete extraction.1. Use a lysis buffer containing phosphatase and protease inhibitors. 2. Ensure complete cell lysis by sonication or mechanical disruption if necessary.

Data Presentation

Table 1: Efficacy of this compound as a Single Agent in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeKey MutationsGR50 (µM)Sensitivity
H23NSCLCKRASG12C~0.02Sensitive
Calu-6NSCLCKRASQ61K~0.03Sensitive
H460NSCLCKRASQ61H, PIK3CAE545K~0.5Resistant
MDA-MB-453TNBCPIK3CAE545K~1.0Resistant
H3122NSCLCEML4-ALK~0.25Resistant

Note: GR50 values are approximate and based on published data.[4]

Table 2: Overcoming this compound Resistance with Combination Therapy

Cell LineTreatmentGR50 of this compound (µM)Fold Reduction in GR50
H460This compound alone~0.5-
This compound + BKM120< 0.167> 3-fold
MDA-MB-453This compound alone~1.0-
This compound + BKM120< 0.333> 3-fold

Note: Data is based on the finding that the combination of this compound with BKM120 reduced the GR50 for this compound by more than 3-fold in both cell lines.[4][5]

Experimental Protocols

Protocol 1: Cell Viability/Growth Rate Inhibition (GR) Assay

This protocol is for determining the GR50 of this compound alone and in combination with a PI3K inhibitor.

Materials:

  • Cancer cell lines of interest (e.g., H460, MDA-MB-453)

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • BKM120 (stock solution in DMSO)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and BKM120 in complete culture medium. For combination experiments, prepare a fixed concentration of BKM120 to be added with the serial dilutions of this compound.

  • Drug Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the growth rate (GR) at each drug concentration relative to the vehicle control. The GR50 value is the concentration of the drug that results in a 50% reduction in the growth rate.[9]

Protocol 2: Western Blot for PI3K/AKT Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and duration. Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

SM1_71_Resistance_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK KRAS KRAS RTK->KRAS PI3K PI3K KRAS->PI3K TAK1 TAK1 KRAS->TAK1 AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival MEK MEK TAK1->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival SM1_71 This compound SM1_71->TAK1 SM1_71->MEK BKM120 BKM120 BKM120->PI3K PIK3CA_mutation Activating PIK3CA Mutation PIK3CA_mutation->PI3K Constitutive Activation

Caption: this compound resistance signaling pathway.

Experimental_Workflow Start Start: Observe this compound Resistance Hypothesize Hypothesize: PI3K Pathway Activation Start->Hypothesize Western_Blot Experiment 1: Western Blot for p-AKT & p-PI3K Hypothesize->Western_Blot Analyze_WB Analyze Results Western_Blot->Analyze_WB Combination_Assay Experiment 2: Combination GR Assay (this compound + BKM120) Analyze_WB->Combination_Assay p-AKT/p-PI3K Elevated Conclusion_Resistant Conclusion: Other resistance mechanisms at play Analyze_WB->Conclusion_Resistant p-AKT/p-PI3K Not Elevated Analyze_GR Analyze Results Combination_Assay->Analyze_GR Conclusion_Sensitive Conclusion: Resistance is overcome Analyze_GR->Conclusion_Sensitive Synergistic Effect Observed Analyze_GR->Conclusion_Resistant No Synergistic Effect

Caption: Workflow for investigating this compound resistance.

Troubleshooting_Logic Problem Problem: High Cell Viability with this compound Check1 Check Experimental Parameters Problem->Check1 Solution1 Solution: Optimize Drug Concentration & Culture Conditions Check1->Solution1 Parameters Incorrect Check2 Investigate Resistance Mechanism Check1->Check2 Parameters Correct Solution2 Solution: Perform Western Blot for p-AKT Check2->Solution2 Check3 Test Combination Therapy Solution2->Check3 p-AKT Elevated Solution3 Solution: Co-treat with PI3K Inhibitor (BKM120) Check3->Solution3 Outcome Outcome: Restored Sensitivity Solution3->Outcome

Caption: Troubleshooting logic for this compound resistance.

References

Best practices for handling and storing SM1-71

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing SM1-71, alongside troubleshooting guides and frequently asked questions (FAQs) to support their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, multi-targeted kinase inhibitor. It functions as a covalent inhibitor, forming irreversible bonds with cysteine residues in the ATP-binding sites of various kinases.[1][2] Its primary targets include Transforming Growth Factor-β-Activated Kinase 1 (TAK1), SRC, and Mitogen-activated protein kinase kinase 1/2 (MEK1/2), among others.[2][3][4] By inhibiting these kinases, this compound can modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the MAPK/ERK and PI3K/AKT pathways.[4]

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage of this compound is crucial for maintaining its stability and efficacy. The following table summarizes the recommended storage conditions.[5]

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsKeep tightly sealed in a dry place.
4°C2 yearsFor shorter-term storage.
In Solvent -80°C6 monthsAliquot to avoid freeze-thaw cycles.
(e.g., DMSO)-20°C1 monthUse for frequently accessed stocks.

Q3: How do I prepare a stock solution of this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[5] To prepare a stock solution, dissolve the powdered compound in newly opened, anhydrous DMSO to the desired concentration (e.g., 10 mM).[5] It is recommended to gently vortex or sonicate the solution to ensure it is fully dissolved.[6] Prepare aliquots of the stock solution in appropriate volumes for your experiments to minimize freeze-thaw cycles.[7]

Q4: What are the best practices for diluting this compound for cell-based assays?

A4: When preparing working solutions for cell-based assays, it is important to perform a stepwise dilution of the DMSO stock solution into your cell culture medium.[7] This helps to prevent the compound from precipitating out of solution. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: What safety precautions should I take when handling this compound?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Handling: Handle the powdered form in a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[9]

  • Disposal: Dispose of waste materials containing this compound according to your institution's guidelines for chemical waste.[8]

Troubleshooting Guide

Problem: I am observing unexpected or inconsistent results in my cell-based assays.

  • Possible Cause 1: Compound Instability.

    • Solution: Ensure that this compound powder and stock solutions have been stored correctly according to the recommended conditions. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[7] If a stock solution has been stored at -20°C for over a month, its efficacy should be re-verified.[7]

  • Possible Cause 2: Compound Precipitation.

    • Solution: this compound may precipitate if the DMSO stock is diluted too rapidly or into a medium where it has low solubility. Perform serial dilutions to reach your final working concentration.[7] Visually inspect your final working solution for any precipitates before adding it to your cells.

  • Possible Cause 3: High DMSO Concentration.

    • Solution: A high final concentration of DMSO can be toxic to cells and confound your experimental results. Ensure the final DMSO concentration in your cell culture medium is 0.5% or lower.[7] Always include a vehicle control with the same DMSO concentration as your treatment groups.

  • Possible Cause 4: Cell Line Specific Effects.

    • Solution: The potency of this compound can vary between different cancer cell lines due to their unique genetic backgrounds and signaling pathway dependencies.[1] It is advisable to perform a dose-response curve to determine the optimal concentration range for your specific cell line.

Problem: My this compound powder appears clumpy or has absorbed moisture.

  • Possible Cause: this compound is hygroscopic, meaning it can absorb moisture from the air.[5]

    • Solution: Store the powder in a tightly sealed container in a desiccator or a dry environment. If the powder has absorbed moisture, its weight will be affected, leading to inaccurate stock solution concentrations. It is best to use a fresh, properly stored vial if significant moisture absorption is suspected.

Experimental Protocols

Detailed Methodology for a Cell Proliferation Assay

This protocol is adapted from studies investigating the anti-proliferative effects of this compound on non-small cell lung cancer cell lines.[1]

  • Cell Seeding:

    • Culture H23 (non-small cell lung cancer) cells in appropriate cell culture flasks.

    • Once the cells reach 70-80% confluency, detach them using trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, perform serial dilutions of the stock solution in cell culture medium to prepare 2X working solutions of your desired final concentrations (e.g., ranging from 0.001 µM to 100 µM).

    • Also, prepare a 2X vehicle control solution containing the same final concentration of DMSO.

    • Remove the medium from the 96-well plates and add 100 µL of the 2X working solutions to the respective wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement (Using a Reagent like CellTiter-Glo®):

    • After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add a volume of the cell viability reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the normalized values against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth rate inhibition (GR50) using appropriate software (e.g., GraphPad Prism).

Visualizations

This compound Signaling Pathway Inhibition

Caption: Inhibition of key kinases by this compound in oncogenic signaling pathways.

References

Technical Support Center: Troubleshooting Inconsistent Western Blot Results After SM1-71 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent western blot results following treatment with the multi-targeted kinase inhibitor, SM1-71.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which signaling pathways does it affect?

A1: this compound is a potent, multi-targeted kinase inhibitor. It covalently binds to and inhibits several kinases, including TAK1, with a Ki of 160 nM.[1] It also affects other kinases such as MKNK2, MAP2K1/2/3/4/6/7, GAK, AAK1, BMP2K, MAP3K7, MAPKAPK5, GSK3A/B, MAPK1/3, SRC, YES1, FGFR1, ZAK (MLTK), MAP3K1, LIMK1, and RSK2.[1] Consequently, this compound impacts key signaling pathways involved in cell proliferation and survival, including the KRAS-MEK-ERK (MAPK) and PI3K-AKT pathways.[2][3]

Q2: I am not seeing a decrease in the phosphorylation of my target protein after this compound treatment. What could be the reason?

A2: There are several potential reasons for this observation:

  • Suboptimal Treatment Conditions: The concentration of this compound or the incubation time may not be optimal for your specific cell line and target. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.

  • Cell Line Resistance: Some cell lines may exhibit resistance to this compound.[2] This can be due to mutations in downstream signaling components or activation of compensatory pathways.

  • Inactive Compound: Ensure the this compound compound is properly stored and has not expired.

  • Technical Issues with Western Blot: The lack of signal change could be due to issues with the western blot procedure itself. Please refer to the detailed troubleshooting guides below.

Q3: I am observing unexpected bands or changes in protein expression that are not directly targeted by this compound. Why is this happening?

A3: this compound is a multi-targeted kinase inhibitor, meaning it can affect numerous proteins and pathways beyond its primary targets.[1] These "off-target" effects can lead to unexpected changes in protein expression. It is also possible that the observed changes are downstream effects of inhibiting the primary signaling cascades.

Q4: How can I confirm that this compound is active in my cellular model?

A4: A good positive control is to probe for the phosphorylation of a known downstream target of a pathway inhibited by this compound, such as phospho-ERK (p-ERK) in the MAPK pathway or phospho-AKT (p-AKT) in the PI3K pathway.[4] A successful treatment should show a decrease in the phosphorylation of these proteins.

Troubleshooting Guides

Problem 1: Weak or No Signal for Target Protein

Possible Causes and Solutions

Possible Cause Recommended Solution
Insufficient this compound Treatment Optimize this compound concentration and incubation time. Perform a dose-response (e.g., 0.1, 1, 10 µM) and time-course (e.g., 2, 4, 8, 24 hours) experiment.
Low Protein Abundance Increase the amount of protein loaded onto the gel (20-40 µg of total protein is a good starting point).[5] Consider immunoprecipitation to enrich for your target protein.
Inefficient Protein Transfer Verify transfer efficiency using Ponceau S staining. For high molecular weight proteins, consider a wet transfer overnight at 4°C. For low molecular weight proteins, use a smaller pore size membrane (0.2 µm) and reduce transfer time.[6]
Suboptimal Antibody Concentration Titrate your primary and secondary antibody concentrations to find the optimal dilution.[6]
Inactive Antibody Ensure antibodies are stored correctly and have not expired. Use a positive control lysate to confirm antibody activity.
Incorrect Blocking Buffer Some blocking buffers, like non-fat dry milk, can mask certain antigens. Try switching to Bovine Serum Albumin (BSA) or a commercial blocking buffer.[6]
Problem 2: High Background or Non-Specific Bands

Possible Causes and Solutions

Possible Cause Recommended Solution
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.[7]
Inadequate Blocking Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking agent is fresh and well-dissolved.
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer.
Sample Overloading Reduce the amount of protein loaded per lane to minimize non-specific interactions.[7]
Sample Degradation Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation, which can lead to non-specific bands.[5]
Cross-reactivity of Secondary Antibody Use a secondary antibody that is pre-adsorbed against the species of your sample to reduce cross-reactivity.

Experimental Protocols

Western Blot Analysis of Protein Phosphorylation after this compound Treatment

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Cell Culture and this compound Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified duration (e.g., 1 µM this compound for 4 hours).[4]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration for all samples.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for quantitative accuracy.

6. Blocking and Antibody Incubation:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

7. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Signaling Pathway Diagrams

Below are diagrams of the key signaling pathways affected by this compound, created using the DOT language.

KRAS_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation SM1_71 This compound SM1_71->MEK Inhibition

Caption: The KRAS-MEK-ERK (MAPK) signaling pathway and the inhibitory effect of this compound on MEK.

PI3K_AKT_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival SM1_71 This compound SM1_71->PI3K Potential Indirect Inhibition WesternBlot_Workflow cluster_treatment Cell Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cell_culture 1. Cell Culture sm1_71_treatment 2. This compound Treatment cell_culture->sm1_71_treatment cell_lysis 3. Cell Lysis sm1_71_treatment->cell_lysis protein_quant 4. Protein Quantification cell_lysis->protein_quant sample_boil 5. Sample Boiling protein_quant->sample_boil sds_page 6. SDS-PAGE sample_boil->sds_page transfer 7. Protein Transfer sds_page->transfer blocking 8. Blocking transfer->blocking primary_ab 9. Primary Antibody Incubation blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation primary_ab->secondary_ab detection 11. Detection secondary_ab->detection analysis analysis detection->analysis Data Analysis

References

Validation & Comparative

A Comparative Guide to TAK1 Inhibitors in Cancer Research: SM1-71 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical step in cancer research. This guide provides an objective comparison of SM1-71, a multi-targeted TAK1 inhibitor, with other notable TAK1 inhibitors: Takinib, NG25, and 5Z-7-oxozeaenol. The comparison is supported by experimental data on their biochemical potency, cellular activity, and kinase selectivity.

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a crucial signaling node in inflammation, immunity, and cell survival. Its role in promoting cancer cell survival and resistance to therapy has made it an attractive target for cancer drug development. This guide will delve into the characteristics of four different TAK1 inhibitors, providing a comparative analysis to aid in the selection of the most appropriate tool for specific research needs.

Biochemical Potency Against TAK1

The direct inhibitory activity of a compound against its target kinase is a fundamental measure of its potency. This is typically determined through in vitro kinase assays that measure the concentration of the inhibitor required to reduce the kinase's enzymatic activity by half (IC50) or its binding affinity (Ki).

InhibitorIC50 (TAK1)Ki (TAK1)Mechanism of Action
This compound -160 nM[1][2]Covalent and Reversible
Takinib 9.5 nM[3][4][5][6]-Selective, non-competitive
NG25 149 nM[6][7]-Dual inhibitor (TAK1 and MAP4K2)
5Z-7-oxozeaenol 8.1 nM / 86 nM[8][9]-Irreversible

Key Observations:

  • Takinib and 5Z-7-oxozeaenol demonstrate the highest potency against TAK1 in biochemical assays, with IC50 values in the low nanomolar range.

  • This compound exhibits a strong binding affinity with a Ki of 160 nM.

  • NG25 is a less potent TAK1 inhibitor compared to Takinib and 5Z-7-oxozeaenol.

Cellular Activity in Cancer Cell Lines

The efficacy of a kinase inhibitor in a cellular context is a critical indicator of its potential as a therapeutic agent. This is often assessed by measuring its ability to inhibit cell proliferation or induce cell death in various cancer cell lines.

InhibitorCancer Cell Line(s)EffectIC50 / GR50
This compound H23-KRASG12C (NSCLC)Proliferation Inhibition0.4 µM[1][10]
Calu-6-KRASQ61K (NSCLC)Proliferation Inhibition0.3 µM[1][2]
Multiple (8 of 11 tested)CytotoxicityNanomolar GR50 values[1]
Takinib MDA-MB-231 (Breast Cancer)Induction of Apoptosis (with TNF-α)-
NG25 T-47D, MCF7, HCC1954, MDA-MB-231, BT-549 (Breast Cancer)Reduced Cell Viability-
Multiple Myeloma cell linesCytotoxicity-
5Z-7-oxozeaenol Multiple Myeloma cell linesCytotoxicity-

Key Observations:

  • This compound shows potent anti-proliferative and cytotoxic effects across a range of cancer cell lines, particularly those with KRAS mutations.

  • Takinib's pro-apoptotic activity is demonstrated in combination with TNF-α stimulation.

  • NG25 effectively reduces the viability of breast cancer cells and is cytotoxic to multiple myeloma cells.

  • 5Z-7-oxozeaenol also exhibits cytotoxic effects in multiple myeloma.

Kinase Selectivity and Off-Target Profile

The selectivity of a kinase inhibitor is a crucial factor, as off-target effects can lead to unforeseen biological consequences and potential toxicity. A more selective inhibitor targets a narrow range of kinases, while a multi-targeted inhibitor can be advantageous in combating resistance mechanisms.

InhibitorPrimary Target(s)Notable Off-Targets
This compound TAK1Multi-targeted: Covalently inhibits GAK, YES1, SRC, AAK1, LIMK1, BMP2K, MAP2K2, MAP2K1. Reversibly binds to AURKA, PTK2 (FAK), TEC, IGF1R, MET.[1]
Takinib TAK1Selective: IRAK4 (IC50: 120 nM), IRAK1 (IC50: 390 nM)[3][4][6]
NG25 TAK1, MAP4K2Dual inhibitor: MAP4K2 (IC50: 21.7 nM)[6][7]
5Z-7-oxozeaenol TAK1Broad off-target profile, inhibits numerous other kinases.[8]

Key Observations:

  • This compound is a promiscuous, multi-targeted inhibitor, which can be a valuable tool for exploring synthetic lethalities and overcoming drug resistance.

  • Takinib is a highly selective TAK1 inhibitor, making it a suitable tool for studies focused specifically on TAK1 signaling.

  • NG25 is a dual inhibitor of TAK1 and MAP4K2.

  • 5Z-7-oxozeaenol has a broad off-target profile, which should be considered when interpreting experimental results.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they target and the experimental workflows used to characterize them.

TAK1 Signaling Pathway in Cancer

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors cluster_cellular_outcomes Cellular Outcomes cluster_inhibitors TAK1 Inhibitors Cytokines Cytokines TAK1 TAK1 Cytokines->TAK1 Pathogens Pathogens Pathogens->TAK1 Stress Cellular Stress (e.g., DNA damage) Stress->TAK1 NF-kB NF-kB TAK1->NF-kB JNK JNK TAK1->JNK p38 p38 TAK1->p38 Cell_Survival Cell Survival & Proliferation NF-kB->Cell_Survival Inflammation Inflammation JNK->Inflammation Apoptosis_Inhibition Inhibition of Apoptosis p38->Apoptosis_Inhibition This compound This compound This compound->TAK1 Takinib Takinib Takinib->TAK1 NG25 NG25 NG25->TAK1 5Z-7-oxozeaenol 5Z-7-oxozeaenol 5Z-7-oxozeaenol->TAK1

Caption: The TAK1 signaling pathway is activated by various stimuli and leads to the activation of downstream effectors that promote cancer cell survival.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity Profiling Kinase_Assay In Vitro Kinase Assay (IC50/Ki Determination) Cell_Proliferation Cell Proliferation Assay (e.g., CCK-8, MTT) Kinase_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Cell_Proliferation->Apoptosis_Assay Western_Blot Western Blotting (Target Engagement) Apoptosis_Assay->Western_Blot Kinome_Scan Kinome-wide Profiling Western_Blot->Kinome_Scan

Caption: A typical workflow for characterizing the efficacy and selectivity of a TAK1 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key experiments cited in the comparison.

In Vitro TAK1 Kinase Assay

This assay measures the direct inhibitory effect of a compound on TAK1 enzymatic activity.

Materials:

  • Recombinant human TAK1/TAB1 complex

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)

  • ATP (including radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • Test inhibitors (dissolved in DMSO)

  • 96-well or 384-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or phosphocellulose paper and scintillation counter

Procedure (using ADP-Glo™):

  • Prepare serial dilutions of the test inhibitors in kinase buffer.

  • In a multi-well plate, add the test inhibitor or DMSO (vehicle control).

  • Add the recombinant TAK1/TAB1 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.

  • Luminescence is measured using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay (e.g., CCK-8)

This assay determines the effect of an inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test inhibitors (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the CCK-8 reagent to each well and incubate for 1-4 hours, according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GR50 value.

Conclusion

The choice of a TAK1 inhibitor for cancer research depends heavily on the specific experimental goals.

  • This compound is a valuable tool for exploring polypharmacology and identifying synergistic kinase inhibition strategies due to its multi-targeted nature. Its covalent binding mode can also be leveraged for target identification and validation studies.

  • Takinib offers high selectivity for TAK1, making it the preferred choice for studies aiming to elucidate the specific roles of TAK1 in cancer biology without the confounding effects of off-target inhibition.

  • NG25 provides a means to investigate the combined inhibition of TAK1 and MAP4K2, which may be beneficial in certain cancer contexts.

  • 5Z-7-oxozeaenol , while potent, should be used with caution due to its broad off-target profile. Its irreversible nature can be useful for prolonged target inhibition studies, but careful validation of its effects is necessary.

By understanding the distinct characteristics of these inhibitors, researchers can make informed decisions to advance their cancer research programs effectively.

References

Validating SM1-71 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of SM1-71, a multi-targeted covalent kinase inhibitor. This compound serves as a valuable chemical probe for identifying signaling vulnerabilities in cancer by inhibiting multiple kinases, including MEK1/2, IGF1R/INSR, SRC, TAK1, and FGFR1.[1][2][3] Its polypharmacology and covalent mechanism of action necessitate robust validation techniques to confirm its interaction with intended targets in a cellular context.[1][4]

This document compares key experimental approaches, presents quantitative data from relevant studies, and provides detailed protocols to aid in experimental design.

Comparison of Key Methodologies for Target Engagement

Validating that a compound like this compound engages its intended target(s) within a cell is a critical step in drug discovery and chemical biology.[5] Several techniques can be employed, each offering distinct advantages and insights, from directly measuring binding to assessing the downstream functional consequences.

Methodology Principle Information Provided Pros Cons
Western Blotting Immunoassay to detect specific proteins. Used to measure changes in protein phosphorylation, indicating inhibition of upstream kinase activity.Downstream functional effect of target inhibition (target activity).Widely accessible, relatively inexpensive, provides functional readout of pathway inhibition.Indirect measure of target binding; antibody quality is critical; semi-quantitative.
Washout Assay Cells are treated with the compound, which is then removed ("washed out"). The persistence of the inhibitory effect is monitored over time.Differentiates between reversible and irreversible (covalent) binding.Simple and effective for demonstrating covalent modification; can be paired with Western Blotting.Does not directly measure target binding; timing of washout and analysis is crucial.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.[6][7][8] Ligand-bound proteins are typically more resistant to heat-induced denaturation.Direct biophysical evidence of target engagement in a native cellular environment.[6][9]Confirms direct physical interaction; label-free for the compound; can be adapted to high-throughput formats.[6][7]Requires specific antibodies for detection; optimization of heating temperature is necessary; may not work for all targets.
Cell Proliferation Assay (GR50/IC50) Measures the effect of a compound on cell viability or growth over time.Phenotypic outcome of target engagement and overall cellular effect.Provides a holistic view of the compound's anti-proliferative or cytotoxic effects; high-throughput.Indirect and non-specific; does not confirm engagement with a particular target; can be confounded by off-target effects.

Quantitative Data Presentation

The following tables summarize the performance of this compound across various cancer cell lines and in comparison to other kinase inhibitors.

Table 1: Anti-Proliferative Activity of this compound in Various Cancer Cell Lines

This table shows the half-maximal growth rate inhibition (GR50) values for this compound, demonstrating its potent cytotoxic or cytostatic effects across multiple cancer cell lines.[1]

Cell LinePrimary Cancer TypeKey Mutation(s)This compound GR50 (µM)
H23 Non-Small Cell LungKRAS G12C0.004
Calu-6 Non-Small Cell LungKRAS Q61K0.003
HCT116 ColorectalKRAS G13D, PIK3CA H1047R0.004
H1975 Non-Small Cell LungEGFR L858R/T790M, PIK3CA G118D0.008
A549 Non-Small Cell LungKRAS G12S0.010
H3122 Non-Small Cell LungEML4-ALK0.250
H460 Large Cell LungKRAS Q61H, PIK3CA E545K1.500

Data sourced from Rao S, et al. (2019).[1]

Table 2: Comparison of this compound Potency with Selective Kinase Inhibitors

This compound exhibits significantly greater potency than several highly optimized, selective kinase inhibitors in H23-KRASG12C cells, highlighting the advantage of its multi-targeted nature.[1]

CompoundPrimary Target(s)H23 Cell GR50 (µM)
This compound Multi-kinase 0.004
AZD6244 (Selumetinib) MEK1/2> 5
BKM120 (Buparlisib) PI3K> 5
SCH772984 ERK1/20.250
AEW541 IGF1R> 5
Crizotinib ALK/MET> 5

Data sourced from Rao S, et al. (2019).[1]

Table 3: Comparison of Covalent (this compound) vs. Reversible (this compound-R) Analogs

The significant difference in inhibitory activity between this compound and its reversible analog, this compound-R, provides strong evidence for covalent target engagement. This compound-R lacks the reactive acrylamide warhead.[4]

Kinase TargetThis compound IC50 (nM)This compound-R IC50 (nM)Fold Difference
GAK 0.85467.5
SRC 4.04010.0
MAP2K1 (MEK1) 10.4888.5
MAP2K2 (MEK2) 9.3606.5
LIMK1 5.4336.1

Data adapted from Rao S, et al. (2019).[4]

Visualizations: Pathways and Workflows

MAPK_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., IGF1R) RAS KRAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation SM1_71 This compound SM1_71->RTK Inhibits SM1_71->MEK Inhibits

Caption: Simplified KRAS downstream signaling pathways (MAPK and PI3K) targeted by this compound.

CETSA_Workflow A 1. Cell Culture Treat cells with this compound or DMSO (vehicle control). B 2. Harvest & Lyse Collect cells and lyse to release proteins. A->B C 3. Heat Treatment Heat cell lysates across a temperature gradient. B->C D 4. Centrifugation Separate soluble proteins from precipitated aggregates. C->D E 5. Protein Quantification Collect supernatant and quantify soluble target protein. D->E F 6. Analysis Detect protein by Western Blot. Plot thermal stability curves. E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Washout_Assay_Workflow cluster_covalent Covalent Inhibitor (this compound) cluster_reversible Reversible Inhibitor (this compound-R) A1 1. Treat cells with this compound (2h) A2 2. Washout Remove drug, add fresh media A1->A2 A3 3. Incubate Collect samples at 0h, 2h, 4h post-washout A2->A3 A4 4. Lyse & Western Blot Phospho-kinase signal remains suppressed A3->A4 B1 1. Treat cells with this compound-R (2h) B2 2. Washout Remove drug, add fresh media B1->B2 B3 3. Incubate Collect samples at 0h, 2h, 4h post-washout B2->B3 B4 4. Lyse & Western Blot Phospho-kinase signal recovers over time B3->B4

Caption: Workflow for a washout assay to distinguish covalent vs. reversible inhibition.

Experimental Protocols

Protocol 1: Washout Assay for Covalent Target Engagement

This protocol is designed to assess the durability of target inhibition after the removal of this compound, which is characteristic of a covalent mechanism.

Materials:

  • H23-KRASG12C cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and this compound-R (reversible control) dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Plating: Seed H23 cells in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with 1 µM this compound, 1 µM this compound-R, or DMSO vehicle for 2 hours.

  • Washout:

    • Aspirate the media containing the compound.

    • Gently wash the cells twice with warm PBS.

    • Add fresh, pre-warmed complete culture medium to all wells.

  • Time-Course Lysis:

    • Lyse one set of wells immediately after the washout (0h time point).

    • Incubate the remaining plates and lyse cells at subsequent time points (e.g., 2 hours and 4 hours post-washout).

  • Western Blotting:

    • Quantify protein concentration in the lysates.

    • Resolve equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total target proteins (e.g., p-ERK and total ERK).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescence detection system.

  • Analysis: For this compound, the phosphorylation signal of downstream targets like p-ERK should remain suppressed even hours after washout. For the reversible control this compound-R, the signal should recover over time.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol directly measures the binding of this compound to its target proteins in intact cells.

Materials:

  • H23 cells or other relevant cell line

  • Complete culture medium

  • This compound dissolved in DMSO

  • PBS with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermocycler or heating blocks

  • Centrifuge

  • Antibodies for the specific target protein (e.g., anti-MEK1)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound (e.g., 1 µM) or DMSO for 1-2 hours in culture flasks.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

  • Aliquoting and Heating:

    • Divide the cell lysate into aliquots in PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler.

    • Include an unheated control sample (room temperature).

  • Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Carefully collect the supernatant (containing the soluble protein fraction) from each tube.

  • Western Blotting:

    • Analyze the soluble fractions by SDS-PAGE and Western Blot using an antibody specific to the target of interest (e.g., MEK1).

  • Analysis: Quantify the band intensities at each temperature for both the this compound and DMSO-treated samples. Plot the percentage of soluble protein relative to the unheated control against temperature. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target stabilization and therefore direct engagement.

Protocol 3: Cell Proliferation (GR50) Assay

This assay provides a functional readout of the cellular consequences of this compound's activity.

Materials:

  • Cancer cell lines of interest (e.g., H23, Calu-6)

  • Complete culture medium

  • 96-well clear-bottom plates

  • This compound and other inhibitors for comparison

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader (luminometer)

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Dilution: Prepare a serial dilution of this compound and other compounds in culture medium.

  • Treatment: Add the compounds to the cells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Analysis:

    • Normalize the luminescence readings to the DMSO control wells.

    • Use software (e.g., GraphPad Prism) to plot the normalized values against the log of the compound concentration.

    • Calculate the GR50 value by fitting the data to a non-linear regression curve. The GR50 is the concentration at which the cell growth rate is inhibited by 50%.

References

A Comparative Analysis of SM1-71 and Dasatinib in the Context of Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for lung cancer, the exploration of novel kinase inhibitors remains a critical frontier for researchers and drug developers. This guide provides a comparative overview of two such compounds: SM1-71, a potent TAK1 inhibitor with multi-kinase activity, and Dasatinib, an established multi-kinase inhibitor targeting BCR-ABL and Src family kinases. This analysis is based on preclinical data and aims to delineate their mechanisms of action, efficacy in lung cancer models, and the experimental frameworks used for their evaluation.

Mechanism of Action and Signaling Pathways

This compound is identified as a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), with a reported Ki of 160 nM.[1] TAK1 is a key mediator in inflammatory and stress response pathways, including NF-κB and p38 MAPK signaling, which are implicated in tumorigenesis. Beyond TAK1, this compound exhibits a broader kinase inhibition profile, covalently inhibiting multiple other kinases such as SRC, YES1, and FGFR1.[1] Its anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines highlight its potential as a therapeutic agent.[1]

Dasatinib is a well-characterized inhibitor of multiple tyrosine kinases.[2] In the context of lung cancer, its efficacy is largely attributed to the inhibition of Src family kinases (SFKs), which are crucial in signaling pathways that control tumor growth, proliferation, survival, invasion, and angiogenesis.[3] Dasatinib's targets include, but are not limited to, SRC, LYN, LCK, and YES.[4] Furthermore, it has been shown to inhibit other kinases such as c-KIT, Ephrin receptors, and DDR1.[4][5] Recent studies have also identified LIM kinase 1 (LIMK1) as a novel target of Dasatinib in lung cancer, further expanding its mechanistic profile.[2][6]

Below is a diagram illustrating the primary signaling pathways targeted by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TAK1 TAK1 Receptor->TAK1 IKK IKK Complex TAK1->IKK p38_JNK p38/JNK TAK1->p38_JNK NFkB NF-κB IKK->NFkB Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) p38_JNK->Gene_Expression NFkB->Gene_Expression SM1_71 This compound SM1_71->TAK1

Caption: Simplified signaling pathway of TAK1 and its inhibition by this compound.

The following diagram depicts the signaling cascade affected by Dasatinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoskeleton Cytoskeleton RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) SRC Src Family Kinases (SFKs) RTK->SRC PI3K_Akt PI3K/Akt Pathway SRC->PI3K_Akt Ras_MAPK Ras/MAPK Pathway SRC->Ras_MAPK STAT STAT Pathway SRC->STAT Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Invasion) PI3K_Akt->Gene_Expression Ras_MAPK->Gene_Expression STAT->Gene_Expression LIMK1 LIMK1 Cofilin Cofilin LIMK1->Cofilin phosphorylates Actin_Dynamics Actin Dynamics (Cell Motility) Cofilin->Actin_Dynamics Dasatinib Dasatinib Dasatinib->SRC Dasatinib->LIMK1

Caption: Key signaling pathways inhibited by Dasatinib in lung cancer.

Comparative Efficacy in Lung Cancer Models

This compound: this compound has demonstrated potent anti-proliferative activity in non-small cell lung cancer cell lines, including H23 and Calu-6, in a concentration-dependent manner.[1] It induces significant cytotoxicity with nanomolar GR50 values in a majority of the eleven cancer cell lines tested.[1]

Dasatinib: Dasatinib has shown efficacy in various lung cancer models. In NCI-H1975 and NCI-H1650 lung cancer cells, it significantly inhibited anchorage-independent colony formation and induced G1 phase cell cycle arrest and apoptosis.[2] The IC50 values for cell proliferation inhibition at 72 hours were 0.95 µM for NCI-H1975 and 3.64 µM for NCI-H1650 cells.[2] In patient-derived xenograft (PDX) models, Dasatinib at a dose of 30 mg/kg significantly inhibited tumor growth in mice with high LIMK1 expression.[2][6]

The following tables summarize the available quantitative data for both compounds.

Table 1: In Vitro Efficacy Against Lung Cancer Cell Lines

CompoundCell LineAssayEndpointResultCitation
This compoundH23, Calu-6ProliferationInhibitionConcentration-dependent[1]
This compoundVarious Cancer LinesCytotoxicityGR50Nanomolar values[1]
DasatinibNCI-H1975ProliferationIC50 (72h)0.95 µM[2]
DasatinibNCI-H1650ProliferationIC50 (72h)3.64 µM[2]

Table 2: In Vivo Efficacy in Lung Cancer Models

CompoundModelDosageEffectCitation
DasatinibPatient-Derived Xenograft (PDX)30 mg/kgSignificant tumor growth inhibition[2][6]

Experimental Protocols

The evaluation of kinase inhibitors like this compound and Dasatinib typically involves a standardized set of in vitro and in vivo experiments.

In Vitro Assays
  • Cell Viability/Proliferation Assay:

    • Method: Lung cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of the inhibitor or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours). Cell viability is then assessed using assays such as MTT, which measures mitochondrial activity, or CellTiter-Glo, which measures ATP levels.

    • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) or growth rate inhibition (GR50) values.

  • Apoptosis Assay:

    • Method: Apoptosis induction is commonly measured by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.

    • Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified.

  • Western Blot Analysis:

    • Method: To investigate the effect on signaling pathways, cells are treated with the inhibitor, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of target proteins (e.g., TAK1, Src, Akt, ERK).

    • Data Analysis: Changes in protein phosphorylation levels indicate the inhibitor's effect on specific signaling cascades.

In Vivo Assays
  • Xenograft Models:

    • Method: Human lung cancer cells are subcutaneously injected into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., via oral gavage), while the control group receives a vehicle.

    • Data Analysis: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

The following diagram illustrates a typical experimental workflow for comparing the efficacy of such inhibitors.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison start Select Lung Cancer Cell Lines treat Treat with this compound, Dasatinib, or Vehicle start->treat prolif Cell Proliferation Assay (e.g., MTT) treat->prolif apop Apoptosis Assay (e.g., Annexin V/PI) treat->apop wb Western Blotting (Signaling Pathways) treat->wb ic50 Determine IC50/GR50 prolif->ic50 compare Compare Efficacy: - In Vitro Cytotoxicity - Apoptosis Induction - Pathway Inhibition - In Vivo Tumor Suppression apop->compare wb->compare ic50->compare xeno Establish Xenograft Models in Mice treat_mice Administer this compound, Dasatinib, or Vehicle xeno->treat_mice monitor Monitor Tumor Growth and Body Weight treat_mice->monitor endpoint Endpoint Analysis: Tumor Weight, IHC monitor->endpoint endpoint->compare

Caption: General experimental workflow for preclinical comparison of kinase inhibitors.

Conclusion

Both this compound and Dasatinib demonstrate promising preclinical activity against lung cancer through the inhibition of key signaling pathways involved in tumor progression. This compound's potent inhibition of TAK1 and other kinases presents a novel therapeutic strategy. Dasatinib, a more established drug, shows efficacy through its broad-spectrum inhibition of Src family kinases and other targets. While direct comparative data is lacking, the available evidence suggests that both compounds warrant further investigation. Future head-to-head studies would be invaluable in determining their relative therapeutic potential and identifying patient populations most likely to benefit from each agent.

References

SM1-71: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SM1-71 is a multi-targeted kinase inhibitor, initially developed as a potent covalent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Its unique chemical scaffold, featuring a 2,4-diaminopyrimidine core and an acrylamide "warhead", allows it to interact with a broad range of kinases through both covalent and reversible binding mechanisms. This guide provides a comprehensive overview of the selectivity profile of this compound against various kinase families, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways and workflows.

Quantitative Kinase Selectivity Data

The selectivity of this compound has been extensively profiled across the human kinome. The following tables summarize the inhibitory activity of this compound against a panel of kinases, highlighting its promiscuous nature while also indicating its preferred targets.

Covalent Inhibition Profile of this compound

This compound demonstrates potent, time-dependent inhibition of several kinases by forming a covalent bond with a cysteine residue within the kinase domain. The table below lists key covalent targets and their corresponding IC50 values.

Target KinaseIC50 (nM)Kinase Family
GAK0.8Serine/Threonine Kinase
YES10.8Tyrosine Kinase
SRC2Tyrosine Kinase
AAK14.4Serine/Threonine Kinase
LIMK15.4Serine/Threonine Kinase
BMP2K7.1Serine/Threonine Kinase
MAP2K29.3Serine/Threonine Kinase
MAP2K1 (MEK1)10.4Serine/Threonine Kinase
TAK1 (MAP3K7)Ki = 160Serine/Threonine Kinase
ERK21090Serine/Threonine Kinase

Table 1: Covalent targets of this compound with corresponding IC50 or Ki values. Data compiled from multiple sources.[1]

Reversible Inhibition Profile of this compound

In addition to its covalent targets, this compound also exhibits reversible inhibition of several kinases. The inhibitory activity against these kinases is comparable between this compound and its reversible analog, this compound-R, which lacks the reactive acrylamide group.[1]

Target KinaseKinase Family
AURKASerine/Threonine Kinase
PTK2 (FAK)Tyrosine Kinase
TECTyrosine Kinase
IGF1RTyrosine Kinase
METTyrosine Kinase

Table 2: Kinases reversibly inhibited by this compound.

Kinome Scan Selectivity Profile

A broad screening of this compound against a panel of 468 human kinases at a concentration of 1 µM revealed its extensive multi-targeted nature. The results are reported as a percentage of control (% Ctrl), where a lower value indicates stronger inhibition.

Kinase% Ctrl at 1 µM
SRC<10
YES1<10
ABL1<10
HCK<10
LCK<10
LYN<10
BTK<10
BLK<10
GAK<10
TAK1<20
FGFR1<20
... (and over 80 other kinases) <35

Table 3: Selected results from a KinomeScan profiling of this compound at 1 µM, demonstrating its broad-spectrum inhibitory activity.[2]

Experimental Protocols

The data presented in this guide were generated using established biochemical and cellular kinase assays. The following are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assays (IC50 Determination)

Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay):

This assay quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a kinase-specific substrate.

  • Reaction Setup: Kinase reactions are prepared in a total volume of 25 µL containing the kinase, a specific substrate peptide, and a buffer solution (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 0.1% β-mercaptoethanol, 1 mg/mL BSA).

  • Inhibitor Addition: this compound is serially diluted in DMSO and added to the reaction mixture. Control reactions receive DMSO alone.

  • Initiation: The reaction is initiated by the addition of MgATP, containing [γ-³³P]ATP, at a concentration at or below the Km for ATP for each specific kinase.

  • Incubation: The reaction is incubated for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Spotting: The reaction is stopped by the addition of an acid (e.g., 0.5% phosphoric acid). An aliquot of the reaction mixture is then spotted onto a P81 phosphocellulose filter paper.

  • Washing: The filter papers are washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

Kinome-wide Selectivity Profiling (KINOMEscan™)

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction of a compound with a large panel of kinases.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.

  • Assay Components: The three main components are the DNA-tagged kinase, an immobilized ligand, and the test compound (this compound).

  • Competition: this compound is incubated with the kinase and the immobilized ligand. If this compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase remaining bound to the solid support is measured using qPCR. A lower qPCR signal indicates a stronger interaction between the test compound and the kinase.

  • Data Reporting: The results are typically reported as a percentage of the DMSO control (% Ctrl), where % Ctrl = (test compound signal - positive control signal) / (DMSO control signal - positive control signal) x 100.

Signaling Pathway and Experimental Workflow Diagrams

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating inflammatory signaling pathways. This compound potently inhibits TAK1, thereby blocking downstream activation of NF-κB and MAPKs.

TAK1_Signaling_Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling TNFa TNFα TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TRAF2_5 TRAF2/5 TNFR->TRAF2_5 TRAF6 TRAF6 IL1R->TRAF6 TAK1_complex TAK1/TAB1/TAB2 TRAF2_5->TAK1_complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MKKs MKKs TAK1_complex->MKKs IkB IκB IKK_complex->IkB P p38_JNK p38/JNK MKKs->p38_JNK NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus p38_JNK->Nucleus Inflammation Inflammatory Response Nucleus->Inflammation SM1_71 This compound SM1_71->TAK1_complex Inhibits Kinase_Profiling_Workflow start Start: Kinase Inhibitor (this compound) primary_assay Primary Biochemical Assay (e.g., Radiometric Assay) start->primary_assay ic50 Determine IC50 for Primary Target (TAK1) primary_assay->ic50 kinome_scan Broad Kinome Profiling (e.g., KINOMEscan™) ic50->kinome_scan selectivity_analysis Analyze Selectivity Profile (Identify Off-Targets) kinome_scan->selectivity_analysis covalent_vs_reversible Distinguish Covalent vs. Reversible (Washout experiments, MS) selectivity_analysis->covalent_vs_reversible cellular_assays Cellular Target Engagement & Phenotypic Assays covalent_vs_reversible->cellular_assays end End: Comprehensive Selectivity Profile cellular_assays->end

References

Head-to-head comparison of SM1-71 and 5Z-7-Oxozeaenol

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Kinase Inhibition and Drug Discovery

In the landscape of kinase inhibitor research, particularly for targets implicated in cancer and inflammatory diseases, SM1-71 and 5Z-7-Oxozeaenol have emerged as significant tool compounds. Both are potent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling node in inflammatory and cell survival pathways. However, their utility and experimental interpretation are dictated by their distinct selectivity profiles. This guide provides a detailed, data-driven comparison of this compound and 5Z-7-Oxozeaenol to aid researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compound5Z-7-Oxozeaenol
Primary Target TAK1 (MAP3K7)TAK1 (MAP3K7)
Inhibition Mechanism Covalent (irreversible)Covalent (irreversible)[1][2]
Selectivity Profile Multi-targeted/PromiscuousSelective
Potency against TAK1 Kᵢ = 160 nM[3][4][5][6]IC₅₀ ≈ 8-86 nM[7][8]

Biochemical Potency and Selectivity

A critical differentiator between these two inhibitors is their kinase selectivity. While both effectively inhibit TAK1, this compound demonstrates a broader range of activity against numerous other kinases, whereas 5Z-7-Oxozeaenol is more selective for TAK1.

This compound is a multi-targeted kinase inhibitor that covalently binds to its targets.[3][5] In addition to TAK1, it potently inhibits a range of other kinases, including members of the MAP2K family, SRC family kinases, and others.[3][4][5][6] This broad activity profile makes this compound a useful tool for probing signaling pathways that may be dependent on multiple kinases. However, attributing a cellular phenotype solely to TAK1 inhibition when using this compound requires careful consideration and validation with more selective inhibitors. A KinomeScan profiling of this compound at a concentration of 1 µM revealed that it hits over 100 kinases.[9]

5Z-7-Oxozeaenol , a natural product of fungal origin, is a potent and irreversible inhibitor of TAK1.[1][2] It demonstrates significant selectivity for TAK1 over other kinases like MEKK1 and MEKK4.[10] One study screening 5Z-7-Oxozeaenol against a panel of 85 kinases at 1 µM found that it inhibited only 12 of them by more than 50%, indicating a favorable selectivity profile for a tool compound.[11]

Table 1: Comparative Biochemical Potency of this compound and 5Z-7-Oxozeaenol against TAK1
CompoundParameterValue (nM)Reference
This compoundKᵢ160[3][4][5][6]
5Z-7-OxozeaenolIC₅₀8.1[11]
5Z-7-OxozeaenolIC₅₀8[10]
5Z-7-OxozeaenolIC₅₀65[12]
5Z-7-OxozeaenolIC₅₀86[7][8]
Table 2: Off-Target Kinase Inhibition Profile

This table presents a selection of off-target kinases for both compounds. Note that the data for this compound is more extensive due to its characterization as a multi-targeted inhibitor.

CompoundOff-Target KinaseIC₅₀ (nM)
This compound GAK0.8[3][5]
YES10.8[3][5]
SRC2[3][5]
AAK14.4[3][5]
LIMK15.4[3][5]
BMP2K7.1[3][5]
MAP2K29.3[3][5]
MAP2K110.4[3][5]
MEK1142[3][5]
ERK21090[3][5]
5Z-7-Oxozeaenol MAP2K71200[7][8]

Cellular Activity

Both this compound and 5Z-7-Oxozeaenol exhibit potent cytotoxic and anti-proliferative effects in a variety of cancer cell lines. Their efficacy is often attributed to the inhibition of the TAK1-mediated NF-κB and MAPK signaling pathways, which are crucial for cancer cell survival and proliferation.

Table 3: Comparative Cellular Potency (IC₅₀/GR₅₀) in Cancer Cell Lines
Cell LineCancer TypeThis compound (µM)5Z-7-Oxozeaenol (µM)
H23-KRASG12CNon-Small Cell Lung Cancer0.4[3][5][6][13]-
Calu-6-KRASQ61KNon-Small Cell Lung Cancer0.3[3][5][6]-
H3122Non-Small Cell Lung Cancer0.25-1.5[14]-
H460Non-Small Cell Lung Cancer0.25-1.5[14]-
MDA-MB-453Triple-Negative Breast Cancer0.25-1.5[14]-
HeLaCervical Cancer-1.34[15]
C-33-ACervical Cancer-2.18[15]
Ca SkiCervical Cancer-2.87[15]
ME-180Cervical Cancer-7.82[15]
SiHaCervical Cancer-4.65[15]
T-ALL Cell LinesT-cell Acute Lymphoblastic Leukemia-0.2 - 1.1[16]
T-ALL PDX CellsT-cell Acute Lymphoblastic Leukemia-1.6 - 4.0[7]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both inhibitors involves the disruption of the TAK1 signaling cascade. TAK1 is a central kinase that, upon activation by stimuli such as TNF-α, IL-1, or lipopolysaccharide (LPS), phosphorylates and activates downstream targets including the IKK complex (leading to NF-κB activation) and MAP kinases (JNK and p38).

TAK1_Signaling_Pathway TAK1 Signaling Pathway Stimuli Stimuli (TNF-α, IL-1, LPS) Receptor Receptor Stimuli->Receptor TRAF6 TRAF6 Receptor->TRAF6 TAK1_complex TAK1/TAB1/TAB2(3) TRAF6->TAK1_complex IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1_complex->IKK_complex P MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs P IκBα IκBα IKK_complex->IκBα P NFκB NF-κB (p65/p50) IKK_complex->NFκB Activation IκBα->NFκB Inhibition Gene_expression Gene Expression (Inflammation, Survival) NFκB->Gene_expression Nuclear Translocation p38 p38 MKKs->p38 P JNK JNK MKKs->JNK P p38->Gene_expression JNK->Gene_expression SM1_71 This compound SM1_71->TAK1_complex Oxozeaenol 5Z-7-Oxozeaenol Oxozeaenol->TAK1_complex

Caption: TAK1 signaling pathway and points of inhibition.

The following diagram illustrates a typical workflow for assessing the cellular effects of these inhibitors.

Experimental_Workflow Cellular Assay Workflow Cell_Culture Cell Culture Treatment Treatment with This compound or 5Z-7-Oxozeaenol Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT, CCK-8) Incubation->Cell_Viability Western_Blot Western Blot Analysis (p-TAK1, p-p38, p-JNK, etc.) Incubation->Western_Blot Data_Analysis Data Analysis (IC₅₀/GR₅₀ Calculation) Cell_Viability->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized workflow for evaluating kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

  • Reaction Setup : Prepare a reaction mixture containing the kinase (e.g., TAK1), substrate (e.g., a generic kinase substrate like myelin basic protein), and ATP in a suitable kinase buffer.

  • Inhibitor Addition : Add serial dilutions of this compound or 5Z-7-Oxozeaenol to the reaction mixture. Include a DMSO control.

  • Incubation : Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement : Measure luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and reflects the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of this compound or 5Z-7-Oxozeaenol. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.[15]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3][15]

  • Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ or GR₅₀ value.

Conclusion

Both this compound and 5Z-7-Oxozeaenol are valuable chemical probes for studying TAK1-mediated signaling. The choice between them should be guided by the specific research question.

  • 5Z-7-Oxozeaenol is the preferred inhibitor for studies aiming to specifically dissect the role of TAK1 in a biological process, owing to its higher selectivity.

  • This compound , with its well-characterized polypharmacology, is a powerful tool for identifying novel kinase dependencies and exploring the effects of multi-kinase inhibition in cancer and other diseases. When using this compound, it is crucial to acknowledge its multi-targeted nature and, where possible, use complementary approaches to validate the role of specific off-target kinases.

References

A Comparative Analysis of SM1-71 and NG25 as TAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research, particularly for therapeutic intervention in cancer and inflammatory diseases, TGF-β-activated kinase 1 (TAK1) has emerged as a critical signaling node and a promising drug target. This guide provides a detailed comparison of two notable TAK1 inhibitors: SM1-71, a multi-targeted covalent inhibitor, and NG25, a dual inhibitor of TAK1 and MAP4K2. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, selectivity, and the experimental methodologies used for their evaluation.

At a Glance: Key Differences

FeatureThis compoundNG25
Inhibition Type Covalent, IrreversibleReversible
Primary Target(s) TAK1TAK1, MAP4K2
Potency against TAK1 Kᵢ = 160 nM[1]IC₅₀ = 149 nM[2]
Selectivity Broad-spectrum, multi-targeted[3][4]Dual-selective[2][5]
Mechanism of Action Covalently binds to cysteine residues in the kinase domain.[3]Type II inhibitor, binds to the DFG-out conformation of TAK1.[5][6]

Biochemical and Cellular Activity

This compound is characterized as a potent, multi-targeted kinase inhibitor with a Ki of 160 nM for TAK1.[1] Its mechanism involves an acrylamide warhead that forms a covalent bond with cysteine residues on its target kinases.[3] This covalent nature leads to irreversible inhibition. In contrast, NG25 is a reversible, potent dual inhibitor of TAK1 and MAP4K2, with IC50 values of 149 nM and 21.7 nM, respectively.[2][7] NG25 functions as a type II inhibitor, binding to the DFG-out conformation of the TAK1 activation loop.[5][6]

In cellular assays, both compounds have demonstrated anti-proliferative effects in cancer cell lines. This compound has shown potent cytotoxicity in various cancer cell lines, including non-small cell lung cancer lines H23-KRASG12C and Calu-6-KRASQ61K with IC₅₀ values of 0.4 and 0.3 μM, respectively.[1][4] NG25 has been shown to inhibit the proliferation of colorectal cancer cells, particularly those with KRAS mutations, and can induce apoptosis.[8] It has also been observed to reduce cell viability in breast cancer cell lines.[2]

Kinase Selectivity Profile

A crucial aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.

This compound is recognized as a promiscuous covalent kinase inhibitor, targeting a wide array of kinases.[3][9] Its design as a 2,4-disubstituted pyrimidine allows it to bind to numerous kinases.[3] A chemoproteomics study revealed that this compound covalently modifies 23 different kinases by targeting cysteines in various regions of the kinase domain.[3]

Table 1: Notable Off-Targets of this compound

Kinase FamilyCovalently Inhibited Kinases
MAPK Pathway MKNK2, MAP2K1/2/3/4/6/7, MAPK1/3, ZAK (MLTK), MAP3K1[1]
Tyrosine Kinases SRC, YES1, FGFR1[1][9]
Other GAK, AAK1, BMP2K, MAPKAPK5, GSK3A/B, LIMK1, RSK2[1]

NG25 , while also exhibiting off-target activity, is considered more selective than this compound, with its primary targets being TAK1 and MAP4K2.[2][5]

Table 2: Notable Off-Targets of NG25

KinaseIC₅₀ (nM)
LYN12.9[2]
CSK56.4[2]
FER82.3[2]
p38α102[2]
ABL75.2[2]
ARG113[2]
SRCNot specified, but inhibited[2]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant TAK1/TAB1 complex

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[10]

  • This compound or NG25 at various concentrations

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)[10][11]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitors (this compound or NG25) in the kinase assay buffer.

  • In a 384-well plate, add 1 µl of the inhibitor solution or DMSO (vehicle control).[10]

  • Add 2 µl of the TAK1/TAB1 enzyme solution.[10]

  • Add 2 µl of a substrate/ATP mixture (containing MBP and ATP).[10]

  • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[10]

  • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10]

  • Incubate at room temperature for 40 minutes.[10]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]

  • Incubate at room temperature for 30 minutes.[10]

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[10]

  • Calculate IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Target Engagement and Pathway Analysis (Western Blotting)

This method is used to assess the inhibition of TAK1 signaling in a cellular context by measuring the phosphorylation status of downstream proteins.

Materials:

  • Cancer cell line of interest (e.g., A549, HEK293)

  • Cell culture medium and supplements

  • This compound or NG25

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against:

    • Phospho-TAK1 (Thr184/187)[12]

    • Total TAK1[13]

    • Phospho-p38, total p38

    • Phospho-JNK, total JNK

    • Phospho-IκBα, total IκBα

    • Loading control (e.g., β-actin or GAPDH)

  • Secondary HRP-conjugated antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, NG25, or DMSO for a specified time (e.g., 30 minutes to 4 hours).[2]

  • Stimulate the cells with a TAK1 activator (e.g., TNFα or IL-1β) for a short period (e.g., 15-30 minutes) if necessary to induce pathway activation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[12][15]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[14]

  • Analyze the band intensities to determine the effect of the inhibitors on the phosphorylation of TAK1 and its downstream targets.

Visualizing Molecular Interactions and Workflows

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating inflammatory signaling pathways.

TAK1_Signaling_Pathway Ligand TNFα / IL-1β Receptor TNFR / IL-1R Ligand->Receptor TRAF TRAF2/6 Receptor->TRAF TAK1_complex TAK1-TAB1/2 TRAF->TAK1_complex Activates IKK_complex IKKα/β/γ TAK1_complex->IKK_complex Phosphorylates MKKs MKK4/7, MKK3/6 TAK1_complex->MKKs Phosphorylates IκBα IκBα IKK_complex->IκBα Phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB Inhibits Gene_Expression Gene Expression (Inflammation, Survival) NFκB->Gene_Expression Translocates to nucleus JNK JNK MKKs->JNK p38 p38 MKKs->p38 JNK->Gene_Expression p38->Gene_Expression

Caption: Simplified TAK1 signaling cascade.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines the general workflow for comparing the cellular effects of TAK1 inhibitors.

Experimental_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture inhibitor_treatment Inhibitor Treatment (this compound vs NG25 vs DMSO) cell_culture->inhibitor_treatment stimulation Stimulation with TNFα or IL-1β (optional) inhibitor_treatment->stimulation cell_lysis Cell Lysis and Protein Quantification stimulation->cell_lysis western_blot SDS-PAGE and Western Blotting cell_lysis->western_blot imaging Chemiluminescence Imaging western_blot->imaging analysis Data Analysis (Band Densitometry) imaging->analysis end End analysis->end

Caption: Western blot workflow for TAK1 pathway analysis.

Conclusion

This compound and NG25 represent two distinct strategies for targeting the TAK1 kinase. This compound, as a broad-spectrum covalent inhibitor, may serve as a valuable tool for identifying kinase dependencies in cancer cells due to its multi-targeted nature.[4] However, its promiscuity could present challenges in a therapeutic context due to potential off-target effects. NG25, with its more selective, reversible, and dual-targeting profile against TAK1 and MAP4K2, offers a more focused approach to inhibiting specific signaling pathways.[2][5] The choice between these inhibitors will ultimately depend on the specific research question or therapeutic goal. For studies requiring broad kinase inhibition to uncover signaling vulnerabilities, this compound is a suitable probe. For applications demanding more precise and reversible inhibition of the TAK1 pathway, NG25 presents a more targeted option. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the roles of these important signaling molecules.

References

Validating the Anti-Proliferative Effects of SM1-71: A Comparative Guide with Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of the multi-targeted kinase inhibitor SM1-71 with alternative therapeutic agents. We delve into supporting experimental data, detailed protocols for key validation assays, and the application of genetic approaches to confirm its mechanism of action.

This compound: A Multi-Targeted Approach to Inhibit Cancer Cell Proliferation

This compound is a potent kinase inhibitor that demonstrates significant anti-proliferative activity across a range of cancer cell lines. Unlike highly specific inhibitors that target a single kinase, this compound's efficacy stems from its ability to engage multiple key signaling nodes involved in cell growth and survival. This polypharmacological profile presents a promising strategy to overcome the resistance mechanisms often developed against single-target agents.

This compound covalently and reversibly binds to a variety of kinases, with notable inhibitory activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1), Mitogen-activated protein kinase kinase 1/2 (MEK1/2), and Proto-oncogene tyrosine-protein kinase Src, among others.[1][2] Its anti-proliferative effects have been observed in non-small cell lung cancer (NSCLC), colorectal cancer, and other cancer cell lines.[1][3]

Comparative Anti-Proliferative Activity of this compound

Experimental data demonstrates that the multi-targeted nature of this compound often results in superior potency compared to selective kinase inhibitors.

CompoundTarget(s)Cell LineGR50 (μM)Reference
This compound Multi-kinaseH23 (NSCLC)0.02 [3]
AZD6244MEK1/2H23 (NSCLC)>1[3]
BKM120PI3KH23 (NSCLC)>1[3]
CrizotinibALK/METH23 (NSCLC)>1[3]
AEW541IGF1RH23 (NSCLC)>1[3]
SCH772984ERK1/2H23 (NSCLC)>1[3]
This compound Multi-kinaseCalu-6 (NSCLC)IC50: 0.3 [1]
This compound Multi-kinaseHCT116 (Colorectal)GR50: 0.03 [3]
This compound Multi-kinaseSW480 (Colorectal)GR50: 0.04 [3]

As the data indicates, this compound exhibits significantly lower GR50 values in the H23 cell line compared to several highly selective kinase inhibitors, highlighting the potential advantage of its multi-targeted approach.[3]

Genetic Approaches for Target Validation

To deconvolute the specific contributions of its various targets to the overall anti-proliferative effect, genetic validation strategies are crucial. These approaches involve the targeted disruption of a gene encoding a putative drug target to observe how this affects the cellular response to the compound.

Logical Workflow for Genetic Validation of this compound

cluster_0 Hypothesis Generation cluster_1 Genetic Perturbation cluster_2 Phenotypic Analysis cluster_3 Conclusion Hypothesis This compound's anti-proliferative effect is mediated by inhibition of Target X (e.g., SRC, TAK1) CRISPR CRISPR/Cas9-mediated Knockout of Target X Gene Hypothesis->CRISPR shRNA shRNA-mediated Knockdown of Target X mRNA Hypothesis->shRNA Proliferation Measure cell proliferation of knockout/knockdown cells in the presence of this compound CRISPR->Proliferation Signaling Assess downstream signaling of Target X pathway via Western Blot CRISPR->Signaling shRNA->Proliferation shRNA->Signaling Validation Reduced sensitivity to this compound in knockout/knockdown cells validates Target X's role Proliferation->Validation Signaling->Validation

Caption: Genetic validation workflow for this compound's targets.

Key Genetic Validation Techniques:
  • CRISPR/Cas9 Gene Knockout: This powerful gene-editing tool can be used to create cell lines with a complete loss-of-function of a specific kinase targeted by this compound (e.g., SRC, TAK1). A subsequent reduction in the anti-proliferative efficacy of this compound in these knockout cells would provide strong evidence for the on-target effect.

  • shRNA/siRNA Gene Knockdown: RNA interference can be employed to transiently or stably reduce the expression of a target kinase. Similar to the knockout approach, a diminished response to this compound in cells with reduced target expression validates the importance of that specific kinase in mediating the drug's effect.

While direct genetic validation studies specifically for this compound are not yet widely published, the principles are well-established in pharmacology. For instance, a study demonstrated that combining a MEK inhibitor (AZD6244) with an IGF1R/INSR inhibitor (AEW541) phenocopies the potent cytotoxic effect of this compound in H23-KRAS G12C cells.[3] This suggests that the dual inhibition of these pathways is a key driver of this compound's efficacy and provides a strong rationale for using genetic approaches to individually validate the contribution of each target.

Signaling Pathway Inhibition by this compound

This compound exerts its anti-proliferative effects by impinging on critical signaling pathways that drive cancer cell growth, such as the MAPK/ERK and PI3K/AKT pathways.

RTK Receptor Tyrosine Kinases (e.g., IGF1R) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF TAK1 TAK1 MEK MEK1/2 TAK1->MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SRC SRC SRC->PI3K SM1_71 This compound SM1_71->RTK SM1_71->TAK1 SM1_71->MEK SM1_71->SRC

Caption: Simplified signaling pathways targeted by this compound.

Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.

    • Include wells with medium only for background measurements.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in culture medium.

    • Add the desired concentrations of the compounds to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Calculate the percentage of viable cells relative to the vehicle control.

    • Determine the GR50 or IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins in a signaling cascade, providing insight into the mechanism of drug action.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • Culture and treat cells with this compound or control compounds for the desired time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the phosphorylation status between different treatment groups.

Conclusion

This compound represents a promising anti-proliferative agent with a multi-targeted mechanism of action. Its superior potency in certain cancer cell lines compared to selective inhibitors underscores the potential of polypharmacology in cancer therapy. The validation of its anti-proliferative effects through a combination of robust cell-based assays and targeted genetic approaches is essential for its continued development and for elucidating the complex signaling networks that drive cancer cell proliferation. The experimental protocols and validation strategies outlined in this guide provide a framework for the rigorous evaluation of this compound and other multi-targeted anti-cancer compounds.

References

A Comparative Guide to the Off-Target Effects of SM1-71 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the multi-targeted kinase inhibitor SM1-71 with other inhibitors, focusing on the cross-validation of its off-target effects. The aim is to offer an objective analysis supported by experimental data to aid in the assessment of kinase inhibitor selectivity and its implications for cancer therapy. The ongoing debate regarding on-target versus off-target effects is explored, drawing parallels with the well-documented case of MTH1 inhibitors.

Introduction to this compound: A Multi-Targeted Probe

This compound is a potent, acrylamide-modified small molecule initially identified as a TAK1 inhibitor (Ki of 160 nM)[1]. However, its utility extends far beyond a single target. It is a multi-targeted inhibitor that covalently binds to and inhibits a wide array of kinases, making it a valuable tool for identifying signaling vulnerabilities in cancer cells[2][3]. Its polypharmacology allows it to induce potent cytotoxic effects in various cancer cell lines, often by simultaneously suppressing multiple critical survival pathways[1][3]. This guide will dissect the known target profile of this compound and compare its off-target-driven efficacy with other inhibitors where the line between on-target and off-target effects is a subject of significant research.

Quantitative Data Comparison: Kinase Inhibition and Cellular Potency

The efficacy and selectivity of kinase inhibitors are quantified by their inhibition constants (IC50 or Ki) against a panel of kinases and their growth-inhibitory effects on cancer cell lines (GI50, GR50, or IC50). Below are tables summarizing the inhibitory profiles of this compound and a selection of other relevant inhibitors.

Table 1: Comparative Kinase Inhibition Profile (IC50/Ki in nM)

This table highlights the polypharmacology of this compound compared to other inhibitors. Note that while some compounds like (S)-crizotinib and TH588 are primarily studied as MTH1 inhibitors, their off-target kinase activities are crucial for understanding their cellular effects.

Kinase TargetThis compound(S)-crizotinibDasatinibAZD6244 (Selumetinib)
SRC 4[2]>10,0000.8>10,000
YES1 0.8[4]ND0.6ND
FGFR1 54[2]ND30ND
MEK1 (MAP2K1) 10.4[4]ND>10,00014
MEK2 (MAP2K2) 9.3[4]ND>10,00012
TAK1 (MAP3K7) 160 (Ki)[1]NDNDND
LIMK1 5.4[4]ND13ND
GAK 0.8[4]ND16ND
AAK1 4.4[4]ND19ND
MTH1 ND7.2NDND
BCR-ABL NDND<1ND

ND: Not Determined from available sources.

Table 2: Comparative Anti-Proliferative Activity in Cancer Cell Lines (IC50/GR50 in µM)

This table compares the cytotoxic or growth-inhibitory effects of the inhibitors across different cancer cell lines. The potent, broad-spectrum activity of this compound is evident. The controversy surrounding MTH1 inhibitors is highlighted by the fact that potent biochemical inhibitors did not always translate to potent cell killing, suggesting off-target mechanisms might be at play for the cytotoxic compounds[5].

Cell LineThis compoundTH588IACS-4759 (Non-cytotoxic MTH1i)PF-3758309 (PAK4i)
H23 (NSCLC)0.4[4]~1-10>10ND
Calu-6 (NSCLC)0.3[4]NDNDND
SW480 (Colon)ND~1-10>10ND
U2OS (Osteosarcoma)ND~1-10>10ND
A549 (NSCLC)NDNDNDND
PANC-1 (Pancreatic)Potent (nM GR50)[1]NDNDND
HCT116 (Colon)NDNDND~0.009 (GI50)

ND: Not Determined from available sources. Note: The cytotoxic effects of compounds like TH588 and PF-3758309 have been attributed to off-target mechanisms rather than inhibition of MTH1 or PAK4, respectively[6][7].

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of inhibitors with cellular machinery is essential for understanding their mechanisms of action. The following diagrams, rendered using the DOT language, illustrate key signaling pathways targeted by this compound and standard experimental workflows used to characterize inhibitors.

MAPK_IGF1R_Signaling_Pathway cluster_membrane Cell Membrane receptor receptor inhibitor inhibitor pathway_hub pathway_hub IGF1R IGF1R/ INSR PI3K PI3K IGF1R->PI3K EGFR EGFR RAS RAS EGFR->RAS SM1_71 This compound SM1_71->IGF1R Inhibits MEK MEK1/2 SM1_71->MEK Inhibits AEW541 AEW541 AEW541->IGF1R Inhibits AZD6244 AZD6244 AZD6244->MEK Inhibits RAF RAF RAS->RAF RAS->PI3K RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Dual inhibition of MEK and IGF1R/INSR pathways by this compound.

Kinase_Profiling_Workflow start Start: Cell Lysate or Recombinant Kinases step1 Incubate with Immobilized Bait Inhibitor (e.g., on beads) start->step1 step2 Add Test Inhibitor (e.g., this compound) at varying concentrations step1->step2 step3 Wash to remove unbound proteins step2->step3 step4 Elute and Identify Bound Kinases step3->step4 step5 Protein Identification (LC-MS/MS) step4->step5 end End: Determine Ki/Kd for multiple kinases step5->end

Caption: Workflow for competitive affinity-based kinase inhibitor profiling.

Cell_Viability_Assay_Workflow start Start: Seed cells in 96-well plate step1 Allow cells to adhere (24h) start->step1 step2 Treat with serial dilutions of Inhibitor step1->step2 step3 Incubate for a set duration (e.g., 72h) step2->step3 step4 Add Viability Reagent (e.g., CellTiter-Glo™, MTT) step3->step4 step5 Measure Signal (Luminescence/Absorbance) step4->step5 end End: Calculate IC50/GR50 from dose-response curve step5->end

Caption: General workflow for determining inhibitor potency in cell culture.

Experimental Protocols

Detailed and reproducible methodologies are paramount in drug discovery. Below are protocols for key experiments used to characterize and cross-validate inhibitor off-target effects.

1. Kinase Inhibitor Profiling using ADP-Glo™ Assay

This protocol describes a universal, luminescence-based kinase assay that measures the amount of ADP produced during a kinase reaction, allowing for the determination of inhibitor potency.

  • Principle: The assay quantifies kinase activity by measuring ADP production. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity.

  • Materials:

    • Recombinant kinases of interest.

    • Appropriate kinase-specific substrates and cofactors.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Test inhibitors (e.g., this compound) serially diluted in DMSO.

    • White, opaque 384-well assay plates.

  • Procedure:

    • Prepare a 5X solution of kinases and a 5X solution of substrates/ATP in the appropriate reaction buffer.

    • Dispense 2 µL of each inhibitor dilution into the assay plate wells. Include DMSO-only wells as a "no inhibition" control and buffer-only wells as a "background" control.

    • Add 2 µL of the 5X kinase solution to all wells except the background control.

    • Initiate the kinase reaction by adding 2 µL of the 5X substrate/ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert the raw luminescence units (RLU) to percent inhibition relative to the DMSO control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value[8].

2. Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol details a method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Principle: The assay reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Materials:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • Test inhibitors.

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

    • White, opaque 96-well or 384-well plates suitable for cell culture and luminescence reading.

  • Procedure:

    • Seed cells into the wells of a multi-well plate at a predetermined density (e.g., 1,000-5,000 cells/well). Include wells with medium only for background measurement.

    • Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of the test inhibitor in culture medium and add them to the appropriate wells. Include DMSO vehicle control wells.

    • Incubate the cells with the inhibitor for a specified period (e.g., 72 hours).

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the average background luminescence from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the logarithm of inhibitor concentration to generate a dose-response curve and determine the IC50 or GR50 value[9].

3. Western Blotting for Cellular Target Engagement

This protocol is used to assess how an inhibitor affects specific signaling pathways by measuring changes in the phosphorylation state of key proteins.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to a target protein and its phosphorylated form.

  • Materials:

    • Cultured cells treated with inhibitor or DMSO.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membrane.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Treat cells with the desired concentration of inhibitor (e.g., 1 µM this compound) or DMSO for a specified time (e.g., 4 hours)[10].

    • Wash cells with ice-cold PBS and lyse them on ice.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensity using image analysis software. Normalize the signal of the phosphorylated protein to the total protein to determine the extent of target inhibition[10].

References

Safety Operating Guide

Essential Guide to the Proper Disposal of SM1-71

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of the research compound SM1-71. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact. As a novel and potent kinase inhibitor, this compound requires careful handling throughout its lifecycle, including its final disposal.

I. Immediate Safety and Handling Protocols

Before proceeding with any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. General Disposal Principles for Kinase Inhibitors

In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to follow established best practices for the disposal of potent, research-grade chemical compounds. The following procedures are based on general guidelines for the safe disposal of hazardous chemical waste.

It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations. [1]

StepProcedureKey Considerations
1. Waste Identification Classify all materials contaminated with this compound as hazardous chemical waste. This includes pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).Accurate identification is the first step to ensure proper handling and disposal.
2. Segregation Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[1][2]Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.
3. Containerization Use a dedicated, leak-proof, and chemically compatible container for this compound waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and any known hazard symbols.[1][2][3]Proper containerization and labeling prevent accidental exposure and ensure the waste is handled correctly by disposal personnel.
4. Storage Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from ignition sources and incompatible materials.Follow your institution's guidelines for the maximum amount of waste and the maximum time it can be stored in a satellite accumulation area.
5. Disposal Request Once the waste container is full or the storage time limit is reached, submit a waste pickup request to your institution's EHS department.Provide accurate and complete information about the waste to ensure safe and compliant disposal.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Identify this compound Waste (Pure compound, solutions, contaminated labware) B->C Begin Disposal Process D Segregate from Other Waste Streams C->D E Place in a Labeled, Leak-Proof Container D->E F Store in a Designated Satellite Accumulation Area E->F G Submit Waste Pickup Request to EHS F->G H Professional Disposal by Licensed Facility G->H

This compound Disposal Workflow Diagram

IV. Spill and Emergency Procedures

In the event of a spill of this compound, the following immediate actions should be taken:

  • Evacuate: Clear the immediate area of all personnel.

  • Alert: Inform your supervisor and the institutional EHS department immediately.

  • Contain (if safe to do so): Prevent the spill from spreading by using appropriate absorbent materials. For solid spills, carefully sweep or scoop the material to avoid creating dust.[3]

  • Clean: Decontaminate the spill area according to your laboratory's established procedures for hazardous chemical spills. All materials used for cleanup must be disposed of as hazardous waste.

This guidance is intended to provide a framework for the safe disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific protocols and regulatory requirements.

References

Navigating the Safe Handling of SM1-71: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like SM1-71, a multi-targeted kinase inhibitor with potential anti-cancer properties. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure research environment.

Understanding the Hazard Profile of this compound

There is conflicting information regarding the hazard profile of this compound. While one supplier's Safety Data Sheet (SDS) classifies it as "Not a hazardous substance or mixture," another partial SDS for a similarly named compound suggests it may be "Toxic if swallowed" and "May cause genetic defects." Given this discrepancy, a cautious approach is strongly recommended. Researchers should handle this compound as a potentially hazardous substance until a definitive and comprehensive hazard assessment is available from the specific supplier.

Key Chemical and Physical Properties:

PropertyValue
CAS Number 2088179-99-9
Molecular Formula C₂₄H₂₆ClN₇O
Molecular Weight 463.96 g/mol

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE based on a conservative assessment of potential risks.

Body PartRecommended PPESpecifications
Hands Nitrile glovesDouble-gloving is recommended.
Eyes Safety glasses with side shields or gogglesEnsure a complete seal around the eyes.
Body Laboratory coatFully buttoned.
Respiratory Use in a well-ventilated area. A chemical fume hood is recommended.For procedures that may generate dust or aerosols, a fit-tested N95 respirator or higher is advised.

Operational and Handling Plan: A Step-by-Step Approach

A clear and concise operational plan ensures that this compound is handled safely and consistently.

Workflow for Handling this compound

prep Preparation - Assemble all necessary materials - Don PPE weigh Weighing - Use a chemical fume hood - Handle with care to avoid dust prep->weigh Proceed to dissolve Dissolution - Add solvent slowly - Ensure proper ventilation weigh->dissolve Proceed to experiment Experimental Use - Follow established protocols - Minimize exposure dissolve->experiment Proceed to cleanup Cleanup - Decontaminate work surfaces - Dispose of waste properly experiment->cleanup Conclude with

Caption: A streamlined workflow for the safe handling of this compound from preparation to cleanup.

Experimental Protocols

Weighing Solid this compound:

  • Don all required PPE as outlined in the table above.

  • Perform all weighing operations within a certified chemical fume hood.

  • Use a microbalance to accurately weigh the desired amount of this compound.

  • Handle the compound gently to prevent the generation of airborne dust.

  • Clean the spatula and weighing vessel with an appropriate solvent (e.g., ethanol) after use, collecting the rinse as hazardous waste.

Preparing a Stock Solution:

  • In a chemical fume hood, carefully add the weighed this compound to a sterile, appropriate container.

  • Slowly add the desired solvent (e.g., DMSO) to the solid.

  • Gently swirl or vortex the container until the solid is completely dissolved.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response Logic

Caption: A decision-making diagram for responding to an this compound spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is essential to protect personnel and the environment.

Waste Disposal Guidelines:

  • Solid Waste: Collect all unused solid this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed container for hazardous liquid waste.

  • Disposal Route: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

By adhering to these safety guidelines and operational procedures, researchers can confidently and safely work with this compound, advancing scientific discovery while maintaining a secure laboratory environment. Always consult the most recent and specific Safety Data Sheet provided by your supplier and your institution's safety protocols before handling any chemical.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。